Dihydrotestosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-ABEVXSGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Record name | dihydrotestosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022364 | |
| Record name | 5alpha-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
525 mg/mL at 25 °C | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-18-6 | |
| Record name | Dihydrotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANOLONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5alpha-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androstanolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Road Less Traveled: An In-depth Technical Guide to Alternative Dihydrotestosterone Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotestosterone (DHT), the most potent natural androgen, is a critical signaling molecule in various physiological and pathophysiological processes. While the canonical synthesis of DHT from testosterone via 5α-reductase is well-established, alternative pathways are gaining increasing recognition for their significant roles, particularly in developmental biology and castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of these alternative synthesis routes, including the "backdoor" and "5α-dione" pathways. It offers detailed insights into the enzymatic, microbial, and chemical synthesis methodologies, supported by quantitative data and explicit experimental protocols. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of these complex biochemical processes.
Introduction
This compound (DHT) is a key androgenic hormone responsible for the development of male primary and secondary sexual characteristics.[1] Its synthesis is a crucial step in androgen action, and dysregulation of its production is implicated in various pathologies, including benign prostatic hyperplasia, androgenic alopecia, and the progression of prostate cancer.[2] The classical, or canonical, pathway involves the irreversible conversion of testosterone to DHT by the action of steroid 5α-reductase enzymes (SRD5A1, SRD5A2, and SRD5A3).[1]
However, the persistence of significant DHT levels in physiological and disease states where testosterone levels are low has led to the elucidation of alternative synthesis pathways. These non-canonical routes, which can bypass testosterone as an intermediate, are of profound interest to researchers and drug development professionals seeking to understand and therapeutically target androgen synthesis in specific contexts. This guide will delve into the intricacies of these alternative pathways, providing the necessary technical details for their study and potential manipulation.
Alternative Synthesis Pathways
The "Backdoor" Pathway
The "backdoor" pathway represents a significant alternative route to DHT synthesis that circumvents testosterone.[3] This pathway is particularly active during fetal development and can be reactivated in certain pathological conditions like congenital adrenal hyperplasia and CRPC.[4] It can initiate from either progesterone or 17α-hydroxyprogesterone.
From Progesterone:
Progesterone → 5α-dihydroprogesterone → Allopregnanolone → Androsterone → 5α-androstane-3α,17β-diol → DHT[1][3]
From 17α-hydroxyprogesterone:
17α-hydroxyprogesterone → 17α-hydroxy-5α-dihydroprogesterone → 5α-pregnane-3α,17α-diol-20-one → Androsterone → 5α-androstane-3α,17β-diol → DHT[1]
The "5α-dione" Pathway in Castration-Resistant Prostate Cancer (CRPC)
In the context of CRPC, where circulating testosterone levels are suppressed, intratumoral DHT synthesis is crucial for driving tumor growth. A dominant alternative pathway in this setting involves the conversion of androstenedione (AD) to 5α-androstanedione (5α-dione), which is then converted to DHT.[5] This pathway also bypasses testosterone.
Androstenedione (AD) → 5α-androstanedione (5α-dione) → DHT[5]
Data Presentation: Quantitative Analysis of Steroid Intermediates
The accurate quantification of steroid hormones and their metabolites is essential for studying these alternative pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[6][7] The following tables summarize key quantitative parameters for the analysis of backdoor pathway intermediates.
Table 1: LC-MS/MS Parameters for Quantification of Backdoor Pathway Steroids [7]
| Steroid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Progesterone | 315.2 | 97.1 | 25 |
| 17α-hydroxyprogesterone | 331.2 | 97.1 | 27 |
| 5α-dihydroprogesterone | 317.2 | 121.1 | 23 |
| Allopregnanolone | 319.3 | 257.2 | 15 |
| Androsterone | 291.2 | 255.2 | 17 |
| 5α-androstane-3α,17β-diol | 293.3 | 257.2 | 15 |
| This compound (DHT) | 291.2 | 255.2 | 17 |
Table 2: Performance of a UPLC-MS/MS Method for Backdoor Pathway Steroids [7]
| Steroid | LLOQ (nmol/L) | Linearity (R²) | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) |
| 17α-hydroxyprogesterone | 0.0538 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
| 5α-dihydroprogesterone | 0.0138 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
| Allopregnanolone | 0.0276 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
| Androsterone | 0.0345 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
| 5α-androstane-3α,17β-diol | 0.0341 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
| This compound (DHT) | 0.0172 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |
Experimental Protocols
Enzymatic Synthesis of DHT from Progesterone (In Vitro Reconstruction)
This protocol describes a conceptual workflow for the in vitro synthesis of DHT from progesterone using recombinant enzymes. The successful execution requires the cloning, expression, and purification of the necessary steroidogenic enzymes.
4.1.1. Cloning and Expression of Steroidogenic Enzymes
-
Objective: To produce active recombinant human enzymes (SRD5A1, AKR1C2, etc.) for in vitro synthesis.
-
Protocol:
-
Obtain cDNA clones for the required human enzymes (e.g., from commercial sources or via RT-PCR from relevant tissues).
-
Subclone the cDNAs into a suitable expression vector (e.g., pCMV for mammalian cells or pET for E. coli).[8]
-
Transfect or transform the expression constructs into a suitable host system (e.g., COS cells for mammalian expression or BL21(DE3) E. coli for bacterial expression).[2][8]
-
Induce protein expression according to the specific vector/host system requirements.
-
Lyse the cells and purify the recombinant enzymes using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
4.1.2. In Vitro Enzymatic Reaction
-
Objective: To convert progesterone to DHT in a stepwise or multi-enzyme reaction.
-
Materials:
-
Purified recombinant enzymes (SRD5A1, 3α-HSD, 17β-HSD, etc.)
-
Progesterone (substrate)
-
NADPH (cofactor for 5α-reductase)
-
NADH/NADP+ (cofactors for HSDs)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.4)
-
-
Protocol:
-
Set up a reaction mixture containing the reaction buffer, progesterone, and NADPH.
-
Initiate the first reaction by adding a purified SRD5A1 enzyme. Incubate at 37°C for a predetermined time (e.g., 1-2 hours).
-
Monitor the conversion of progesterone to 5α-dihydroprogesterone by LC-MS/MS.
-
For subsequent steps, either purify the intermediate or perform a one-pot reaction by adding the next enzyme and required cofactors.
-
Repeat the incubation and monitoring steps for each enzymatic conversion until DHT is synthesized.
-
4.1.3. Purification of DHT
-
Objective: To isolate and purify the synthesized DHT.
-
Protocol:
-
Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture using an organic solvent such as diethyl ether or ethyl acetate.[9]
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent.
-
Purify DHT using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC).[10]
-
Chemical Synthesis of DHT from 3β-hydroxy-5α-androstan-17-one
This protocol provides a high-yield chemical synthesis of DHT from a commercially available starting material, avoiding the use of hazardous reagents like Jones reagent.[11]
-
Objective: To chemically synthesize DHT with high purity and yield.
-
Multi-step Protocol:
-
Acetylation of the 3β-hydroxyl group: React 3β-hydroxy-5α-androstan-17-one with acetic anhydride in pyridine.
-
Reduction of the 17-keto group: Reduce the 17-keto group of 3β-acetoxy-5α-androstan-17-one to a 17β-hydroxyl group using sodium borohydride in methanol.[11]
-
Protection of the 17β-hydroxyl group: Protect the 17β-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF.[11]
-
Deprotection of the 3β-acetyl group: Selectively remove the 3β-acetyl group using potassium carbonate in methanol.
-
Oxidation of the 3β-hydroxyl group: Oxidize the 3β-hydroxyl group to a 3-keto group using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in methylene chloride.[11]
-
Deprotection of the 17β-TBDMS ether: Remove the TBDMS protecting group using ethanolic HCl to yield DHT.[11]
-
Purification: Purify the final product by recrystallization or column chromatography.
-
Microbial Biotransformation
Microorganisms can be utilized to perform specific steroid transformations, offering a green chemistry approach to DHT synthesis.
-
Objective: To utilize microbial enzymes for the conversion of steroid precursors to DHT.
-
Conceptual Protocol:
-
Select a microbial strain known to possess the desired enzymatic activities (e.g., 5α-reductase, hydroxysteroid dehydrogenases). Strains of Fusarium and other fungi have been shown to metabolize steroids.[12]
-
Culture the selected microorganism in a suitable growth medium.
-
Introduce the steroid precursor (e.g., progesterone or androstenedione) to the microbial culture.
-
Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific period to allow for biotransformation.
-
Extract the steroids from the culture broth and mycelia.
-
Analyze the product profile and quantify the yield of DHT using LC-MS/MS.
-
Purify the desired product.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alternative DHT synthesis pathways.
Caption: DHT signaling pathway.
Caption: General experimental workflow.
Conclusion
The existence of alternative DHT synthesis pathways has profound implications for our understanding of androgen biology and the development of novel therapeutic strategies. The "backdoor" and "5α-dione" pathways highlight the metabolic plasticity of steroidogenesis, particularly in the context of low testosterone environments such as in fetal development and castration-resistant prostate cancer. For researchers and drug development professionals, a thorough understanding of these pathways, coupled with robust experimental methodologies for their investigation, is paramount. This technical guide provides a foundational resource for exploring these alternative routes to DHT synthesis, offering both the theoretical framework and practical guidance necessary for advancing research in this critical area of endocrinology and oncology. The continued investigation of these pathways holds the promise of identifying new therapeutic targets and developing more effective treatments for a range of androgen-dependent conditions.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Structural and biochemical properties of cloned and expressed human and rat steroid 5 alpha-reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 4. The “backdoor pathway” of androgen synthesis in human male sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5α-androstanedione pathway to this compound in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen "backdoor pathway" in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. arborassays.com [arborassays.com]
- 10. silicycle.com [silicycle.com]
- 11. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Metabolic Journey of Dihydrotestosterone: An In-Depth Guide to its In Vivo Fate and Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a crucial role in various physiological processes. Understanding its metabolic fate and clearance in vivo is paramount for researchers in endocrinology, drug development professionals targeting androgen-dependent pathways, and scientists investigating steroid hormone metabolism. This technical guide provides a comprehensive overview of the core pathways governing DHT's transformation and elimination from the body, supported by quantitative data from in vivo studies and detailed experimental methodologies.
Core Concepts in DHT Metabolism and Clearance
The in vivo disposition of DHT is a multi-step process involving enzymatic inactivation and subsequent conjugation for excretion. The primary goal of this metabolic cascade is to convert the potent, biologically active DHT into inactive, water-soluble metabolites that can be readily eliminated from the body. The liver is a central organ in this process, but significant metabolic activity also occurs in peripheral tissues such as the skin, adipose tissue, and the prostate itself.[1][2]
Key Metabolic Pathways
The metabolism of DHT primarily proceeds through reduction and subsequent conjugation. The key enzymatic players in the initial inactivation steps are 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] These enzymes convert DHT into its less active metabolites, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), respectively.[3][4]
Following these initial reductive steps, the metabolites undergo conjugation, most commonly glucuronidation, facilitated by uridine 5'-diphospho (UDP)-glucuronyltransferases (UGTs).[1] This process significantly increases the water solubility of the steroid metabolites, preparing them for urinary and biliary excretion.[1][5]
Quantitative Data on DHT Metabolic Fate and Clearance
In vivo studies, primarily in humans, have provided valuable quantitative data on the metabolic clearance rate (MCR) of DHT and its conversion to various metabolites. These studies often employ a constant infusion technique with radiolabeled steroids to trace their metabolic journey.
| Parameter | Subject Group | Value (Mean ± SD or Range) | Reference |
| Metabolic Clearance Rate (MCR) of DHT | Normal Men | 336 ± (239-448) L/day/m² | [3][4] |
| Normal Women | 153 ± (108-184) L/day/m² | [3][4] | |
| Hirsute Women | Intermediate between men and women | [3] | |
| Pregnant Women | 89 ± 30 L/day/m² | [6] | |
| Conversion of Plasma Testosterone to Plasma DHT | Normal Men | 2.8 ± 0.3% | [6] |
| Normal Women | 1.56 ± 0.5% | [6] | |
| Pregnant Women | 0.72 ± 0.15% | [6] | |
| Conversion of Plasma Androstenedione to Plasma DHT | Men and Hirsute Women | ~2% | [3][4] |
| Conversion of DHT to 3α-diol | Men | 0.151 (0.110-0.222) (Conversion Ratio) | [3][4] |
| Women | 0.044 (0.037-0.048) (Conversion Ratio) | [3][4] | |
| Conversion of DHT to 3β-diol | Men | 0.031 (0.022-0.042) (Conversion Ratio) | [3][4] |
| Women | 0.012 (0.010-0.013) (Conversion Ratio) | [3][4] | |
| Daily Production Rate of DHT | Men | 0.39 ± 0.1 mg/day | [6] |
| Women | 0.05 ± 0.028 mg/day | [6] |
Experimental Protocols for In Vivo DHT Metabolism Studies
The following outlines a generalized experimental protocol for determining the metabolic clearance rate and conversion ratios of DHT in vivo, based on the constant infusion method commonly cited in the literature.[3][4][7]
Objective: To quantify the metabolic clearance rate (MCR) of DHT and its conversion to its primary metabolites (e.g., 3α-diol, 3β-diol).
Materials:
-
Radiolabeled [³H]DHT and [¹⁴C]Testosterone (or other suitable tracers)
-
Saline solution for infusion
-
Syringe infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Centrifuge for plasma separation
-
Scintillation counter for radioactivity measurement
-
Chromatography equipment (e.g., HPLC) for metabolite separation
Procedure:
-
Subject Preparation: Healthy volunteers or patient populations are recruited. After an overnight fast, catheters are inserted into veins in each arm, one for infusion and one for blood sampling.
-
Tracer Infusion: A priming dose of the radiolabeled steroid(s) is administered, followed by a constant intravenous infusion for a period of several hours (e.g., 6 hours) to achieve a steady-state concentration in the plasma.[7]
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period and for a period after the infusion is stopped to monitor the decay of the tracer.
-
Sample Processing: Blood samples are centrifuged to separate plasma.
-
Metabolite Extraction and Separation: Plasma samples are subjected to solvent extraction to isolate the steroids. The different steroids and their metabolites are then separated using chromatographic techniques.
-
Quantification: The amount of radioactivity in the fractions corresponding to DHT and its metabolites is measured using a scintillation counter.
-
Data Analysis:
-
Metabolic Clearance Rate (MCR): Calculated using the formula: MCR = Infusion Rate / Steady-State Plasma Concentration of the radiolabeled steroid.
-
Conversion Ratio (CR): Calculated as the ratio of the concentration of the radiolabeled metabolite to the concentration of the infused radiolabeled precursor steroid at steady state.
-
Conclusion
The in vivo metabolic fate and clearance of DHT are well-defined processes involving enzymatic reduction and subsequent conjugation, primarily in the liver and peripheral tissues. Quantitative studies have established key parameters such as metabolic clearance rates and conversion ratios, which differ between sexes and physiological states. The experimental protocols, particularly the constant infusion method with radiolabeled tracers, have been instrumental in elucidating these dynamics. A thorough understanding of these pathways and the methodologies used to study them is essential for the continued development of therapeutic strategies targeting androgen-dependent conditions.
References
- 1. This compound: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5α-androstanediols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic clearance rate and blood production rate of testosterone and this compound in normal subjects, during pregnancy, and in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic clearance rate of dehydroepiandrosterone sulfate, its metabolism to testosterone, and its intrafollicular metabolism to dehydroepiandrosterone, androstenedione, testosterone, and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotestosterone Receptor Binding: A Technical Guide to Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding kinetics and affinity of dihydrotestosterone (DHT) to the androgen receptor (AR). Understanding these fundamental interactions is critical for research in endocrinology, oncology, and the development of novel therapeutics targeting androgen signaling pathways. This document outlines the quantitative parameters of DHT-AR binding, details the experimental protocols for their determination, and visualizes the associated signaling cascades and experimental workflows.
Core Concepts in DHT-AR Binding Kinetics and Affinity
The interaction between DHT and the androgen receptor is a high-affinity binding event that initiates a cascade of cellular responses. The strength and dynamics of this interaction are quantified by several key kinetic and thermodynamic parameters:
-
Equilibrium Dissociation Constant (K_d_): This is a measure of the binding affinity between DHT and the AR at equilibrium. It is defined as the concentration of ligand (DHT) at which half of the receptor binding sites are occupied. A lower K_d_ value signifies a higher binding affinity. The K_d_ for DHT binding to the AR is typically in the nanomolar (nM) to sub-nanomolar range, indicating a very strong interaction.[1][2]
-
Association Rate Constant (k_a_ or k_on_): This constant describes the rate at which DHT binds to the AR. It is a measure of the number of binding events per unit of time at a given concentration of ligand and receptor.
-
Dissociation Rate Constant (k_d_ or k_off_): This constant represents the rate at which the DHT-AR complex dissociates. A slower dissociation rate (smaller k_d_) contributes to a higher overall affinity.
The equilibrium dissociation constant is related to the association and dissociation rate constants by the following equation:
K_d = k_d_ / k_a_
Quantitative Analysis of DHT-AR Binding
The following table summarizes experimentally determined kinetic and affinity constants for the interaction of this compound and other androgens with the androgen receptor. These values have been compiled from various studies employing different experimental methodologies.
| Ligand | Receptor Source | Method | K_d_ (nM) | k_a_ (M⁻¹h⁻¹) | t½ (dissociation) | Reference |
| [³H]this compound | Rat Testis, Epididymis, Prostate | Charcoal Adsorption Assay | 0.2 - 0.5 | ~6 x 10⁷ | ~40 hours | [3] |
| [³H]Testosterone | Rat Testis, Epididymis, Prostate | Charcoal Adsorption Assay | 0.2 - 0.5 | ~2 x 10⁸ | ~15 hours | [3] |
| This compound | Human Genital Skin Fibroblasts | Not Specified | 0.6 (in a case of partial androgen resistance) | Not Specified | Increased rate constant of dissociation | [1] |
| This compound | Hyperplastic Human Prostate | Exchange Assay with [³H]-R1881 | K_i_ = 6 | Not Specified | Not Specified | [2] |
| Methyltrienolone ([³H]-R1881) | Hyperplastic Human Prostate | Exchange Assay | 1.3 ± 0.8 | Not Specified | Not Specified | [2] |
| [³H]-DHT | Recombinant AR-LBD | Scintillation Proximity Assay | 31.6 ± 9.3 | Not Specified | Not Specified | [4] |
Note: K_i_ (inhibition constant) is a measure of the affinity of a competing ligand. In competitive binding assays, it is often used to approximate the K_d_.
Experimental Protocols for Characterizing DHT-AR Binding
Several robust experimental techniques are employed to measure the binding kinetics and affinity of DHT for the AR. The choice of method often depends on the specific research question, available instrumentation, and the nature of the receptor and ligand (e.g., purified protein vs. cell lysate, radiolabeled vs. fluorescent ligand).
Radioligand Binding Assays
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. These assays typically involve incubating a source of the androgen receptor with a radiolabeled form of DHT (e.g., [³H]DHT) and then separating the bound from the unbound radioligand.
a) Charcoal Adsorption Assay
This method is suitable for soluble receptors, such as those found in tissue cytosols.
Protocol:
-
Receptor Preparation: Prepare a cytosol fraction from androgen-sensitive tissues (e.g., rat prostate) by homogenization and ultracentrifugation to remove cellular debris and nuclei.[3]
-
Incubation: Incubate the cytosol preparation with increasing concentrations of [³H]DHT at a low temperature (e.g., 0-4°C) to reach equilibrium. To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled DHT.
-
Separation: Add a charcoal-dextran slurry to the incubation mixture. The charcoal adsorbs the free, unbound [³H]DHT.
-
Quantification: Centrifuge the mixture to pellet the charcoal. The supernatant, containing the [³H]DHT bound to the receptor, is collected, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The binding data is then often analyzed using Scatchard plots to determine the K_d_ and the maximum number of binding sites (B_max_).[5][6][7]
b) Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a physical separation step, making it amenable to high-throughput screening.[8][9]
Protocol:
-
Receptor Immobilization: A recombinant, tagged androgen receptor (e.g., His-tagged AR ligand-binding domain) is immobilized onto SPA beads that contain a scintillant.[8]
-
Incubation: The receptor-coated beads are incubated with [³H]DHT.
-
Signal Detection: When [³H]DHT binds to the immobilized receptor, the radioisotope is brought into close enough proximity to the scintillant in the bead to excite it, resulting in the emission of light. Unbound [³H]DHT in the solution is too far away to cause a signal.
-
Quantification: The light emission is measured in a scintillation counter.
-
Competitive Binding: To determine the affinity of unlabeled compounds, a competitive assay is performed where the compound is incubated with the receptor-beads and a fixed concentration of [³H]DHT. The decrease in signal is proportional to the affinity of the test compound.[8]
Fluorescence Polarization (FP) Assay
Fluorescence polarization is another homogeneous assay format that is well-suited for high-throughput screening of AR ligands.[10][11] It relies on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a larger protein like the AR, its tumbling is slowed, resulting in an increase in fluorescence polarization.[12]
Protocol:
-
Reagents: This assay typically uses a purified, recombinant AR ligand-binding domain (AR-LBD) and a fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).[10][11]
-
Assay Setup: In a microplate, the AR-LBD is incubated with the fluorescent ligand to form a complex with high fluorescence polarization.
-
Competition: Test compounds are then added to the wells. If a test compound binds to the AR, it will displace the fluorescent ligand.
-
Measurement: The displaced fluorescent ligand tumbles more rapidly, causing a decrease in the fluorescence polarization, which is measured by a plate reader equipped with polarization filters.
-
Data Analysis: The change in fluorescence polarization is used to determine the relative affinity of the test compounds for the AR. The IC₅₀ (the concentration of test compound that displaces 50% of the fluorescent ligand) can be calculated and used to determine the K_i_.[13]
This compound-Androgen Receptor Signaling Pathway
The binding of DHT to the androgen receptor initiates a series of events that ultimately lead to changes in gene expression and cellular function. The canonical signaling pathway is a genomic pathway, but non-genomic, rapid signaling events have also been described.[14]
Genomic Signaling Pathway
The classical, genomic pathway involves the regulation of gene transcription by the DHT-activated AR.[15][16]
-
Ligand Binding: In the absence of a ligand, the AR is located primarily in the cytoplasm in a complex with heat shock proteins (HSPs).[15] The binding of DHT to the ligand-binding domain of the AR induces a conformational change.
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the HSPs and the dimerization of the AR.[16]
-
Nuclear Translocation: The activated AR dimer then translocates into the nucleus.[16][17]
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[16][17]
-
Transcriptional Regulation: The AR then recruits co-activator or co-repressor proteins to the transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[16] These genes are involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.[17]
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, androgens can elicit rapid cellular responses that are too quick to be explained by changes in gene transcription.[14] These non-genomic actions are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.
DHT has been shown to acutely elevate intracellular calcium levels ([Ca²⁺]i) in prostate stromal cells through an AR-dependent mechanism that involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[18] This pathway can involve the activation of G-proteins and downstream kinases such as Src and the mitogen-activated protein kinase (MAPK) cascade.[15][19]
Visualizations
Signaling Pathway Diagrams
Caption: Canonical Genomic Androgen Receptor Signaling Pathway.
Caption: Non-Genomic Androgen Receptor Signaling Pathway.
Experimental Workflow Diagrams
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Fluorescence Polarization Assay.
References
- 1. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
- 6. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Structural Based Screening of Antiandrogen Targeting Activation Function-2 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A novel androgen signalling pathway uses this compound, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abeomics.com [abeomics.com]
The Silent Partner: Unraveling the Non-Genomic Actions of Dihydrotestosterone on Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), the potent metabolite of testosterone, has long been recognized for its profound effects on cellular function, primarily through the classical genomic pathway involving the nuclear androgen receptor (AR) and subsequent gene transcription. However, a growing body of evidence has illuminated a parallel and rapid mode of DHT action that bypasses the nucleus entirely. These "non-genomic" effects are initiated at the cell membrane or within the cytoplasm, triggering a cascade of signaling events that occur within seconds to minutes—a timeframe far too swift to be attributed to changes in gene expression.[1][2][3] This technical guide provides an in-depth exploration of the non-genomic actions of DHT, offering researchers, scientists, and drug development professionals a comprehensive overview of the core signaling pathways, detailed experimental protocols for their investigation, and a quantitative summary of the key findings in this burgeoning field.
Core Signaling Pathways Activated by Non-Genomic DHT Action
The non-genomic effects of DHT are pleiotropic, impacting a diverse array of cellular processes from proliferation and survival to migration and metabolism. These rapid responses are primarily mediated through the activation of intracellular kinase cascades and the modulation of ion flux. The central signaling pathways implicated in non-genomic DHT action include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and calcium (Ca2+) signaling.[4][5][6][7]
The MAPK/ERK Signaling Cascade
One of the most well-documented non-genomic effects of DHT is the rapid activation of the MAPK/ERK pathway.[1][4][5] This signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival. DHT has been shown to induce the phosphorylation and activation of ERK1/2 in a variety of cell types, including neurons, muscle cells, and cancer cells.[1][4] This activation is often mediated by upstream kinases and can be initiated through both androgen receptor-dependent and -independent mechanisms.[4][5] In some cellular contexts, DHT's activation of the MAPK/ERK pathway has been linked to neuroprotective effects and the modulation of muscle contractility.[1][4]
Below is a diagram illustrating the DHT-induced activation of the MAPK/ERK signaling pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling axis rapidly modulated by DHT in a non-genomic fashion. This pathway is a key regulator of cell growth, metabolism, and survival, and its dysregulation is frequently implicated in cancer.[8] DHT has been demonstrated to induce the phosphorylation and activation of Akt in various cell types.[5][6] The activation of the PI3K/Akt pathway by DHT can occur through direct interaction of the androgen receptor with the p85α regulatory subunit of PI3K.[6] This non-genomic signaling can promote cell survival by inhibiting apoptosis.[6]
The following diagram illustrates the activation of the PI3K/Akt pathway by DHT.
Calcium Signaling
DHT can also elicit rapid, non-genomic responses by modulating intracellular calcium (Ca2+) levels.[2][9][10] These rapid changes in Ca2+ concentration can be initiated through the activation of membrane-associated androgen receptors, leading to the opening of L-type calcium channels or the release of Ca2+ from intracellular stores such as the endoplasmic reticulum.[2][10] The resulting increase in intracellular Ca2+ can then activate a variety of downstream signaling molecules, including protein kinase C (PKC) and calmodulin, which in turn can influence a wide range of cellular processes.[2] In some cell types, DHT-induced Ca2+ influx has been shown to be mediated by the activation of the EGF receptor signaling pathway.[10]
The diagram below depicts the non-genomic action of DHT on calcium signaling.
Quantitative Data on Non-Genomic DHT Actions
The following tables summarize key quantitative data from various studies on the non-genomic effects of DHT. These tables provide a comparative overview of the concentrations, time courses, and magnitudes of the observed responses across different cell types and signaling pathways.
Table 1: DHT-Induced Activation of MAPK/ERK Signaling
| Cell Type | DHT Concentration | Time to Peak Activation | Fold Increase in p-ERK/Total ERK | Reference |
| Cultured Hippocampal Neurons | 10 nM | 5-15 minutes | Not specified | [4] |
| C6 Glial Cells | 10 nM | 30 minutes | ~2.5-fold | [5] |
| Mouse Skeletal Muscle Fibres | 630 ρg/ml | 30 minutes | Significant increase | [1] |
| Prostate Cancer Cells (LNCaP) | 10 nM | 5-15 minutes | Not specified | [2] |
Table 2: DHT-Induced Activation of PI3K/Akt Signaling
| Cell Type | DHT Concentration | Time to Peak Activation | Fold Increase in p-Akt/Total Akt | Reference |
| C6 Glial Cells | 100 nM | 30 minutes | Significant increase | [5] |
| Prostate Cancer Cells | Not specified | Minutes | Significant increase | [6] |
| Vascular Smooth Muscle Cells | Not specified | Minutes | Significant increase | [7] |
Table 3: DHT-Induced Changes in Intracellular Calcium ([Ca2+]i)
| Cell Type | DHT Concentration | Time to Onset of [Ca2+]i Increase | Magnitude of [Ca2+]i Increase | Reference |
| Human Prostatic Stromal Cells | 100 nM | Seconds | Rapid and transient | [10] |
| Rat Vas Deferens | 30 µM | Minutes | Significant reduction of Ca2+-induced contraction | [9] |
| GT1-7 Hypothalamic Neurons | Not specified | Within 200 seconds | Significant elevation | [2] |
Detailed Experimental Protocols
To facilitate the investigation of non-genomic DHT signaling, this section provides detailed methodologies for key experiments.
Experimental Workflow for Investigating Non-Genomic Signaling
The following diagram outlines a general experimental workflow to distinguish non-genomic from genomic effects of DHT.
Protocol 1: Western Blotting for Detection of ERK1/2 Phosphorylation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal kinase activity. Treat cells with DHT at various concentrations (e.g., 1-100 nM) for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes). Include a vehicle control (e.g., ethanol or DMSO).
-
Cell Lysis: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software.
Protocol 2: Calcium Imaging Using Fura-2 AM
-
Cell Preparation: Grow cells on glass coverslips. On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Dye Loading: Incubate the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (AM) ester (e.g., 2-5 µM) in the dark for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
Washing: After loading, wash the cells with the buffered salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Data Acquisition: Record the baseline fluorescence ratio (F340/F380) for a few minutes. Perfuse the cells with a solution containing DHT and continue to record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) after chelating all calcium with a chelator like EGTA. These values can be used to convert the fluorescence ratios to absolute intracellular calcium concentrations.
Conclusion
The non-genomic actions of this compound represent a paradigm shift in our understanding of androgen signaling. The rapid activation of key cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, and the modulation of intracellular calcium levels, underscore the complexity and versatility of DHT's biological effects. For researchers and drug development professionals, a thorough understanding of these non-genomic pathways is crucial. It opens up new avenues for therapeutic intervention, potentially allowing for the design of drugs that selectively target these rapid signaling events to achieve desired physiological outcomes while minimizing the long-term genomic effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration and exploitation of the non-genomic signaling of DHT.
References
- 1. This compound activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 7. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders [mdpi.com]
- 9. Evidence for the participation of calcium in non-genomic relaxations induced by androgenic steroids in rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel androgen signalling pathway uses this compound, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotestosterone Regulation of Target Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a critical role in various physiological processes, including male sexual development and the maintenance of secondary sexual characteristics.[1][2] Its influence extends to the regulation of gene expression in target tissues, a process intricately linked to both normal physiology and the pathophysiology of diseases such as benign prostatic hyperplasia and prostate cancer.[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which DHT governs target gene expression, with a focus on the core signaling pathways, experimental methodologies for their study, and quantitative analysis of DHT-regulated genes.
Core Signaling Pathways
DHT exerts its effects on gene expression through two primary signaling pathways: the classical genomic pathway and the non-classical, non-genomic pathway. These pathways can also engage in crosstalk with other cellular signaling networks, creating a complex regulatory landscape.
Classical (Genomic) Signaling Pathway
The canonical signaling pathway is the primary mechanism through which DHT regulates gene transcription.[3][4][5][6] This pathway involves a series of well-defined molecular events:
-
Ligand Binding: DHT, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor (AR), a member of the nuclear receptor superfamily, located in the cytoplasm.[4][6] This binding induces a conformational change in the AR.
-
Receptor Activation and Translocation: Upon ligand binding, the AR dissociates from a complex of heat shock proteins (HSPs), dimerizes, and translocates into the nucleus.[3][4][6]
-
DNA Binding and Transcription Regulation: In the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[3][4][5] This binding event recruits a host of co-activators or co-repressors, ultimately leading to the modulation of target gene transcription by RNA polymerase II.[1][4]
Non-Classical (Non-Genomic) Signaling Pathway
In addition to the classical genomic pathway, DHT can elicit rapid cellular responses through non-genomic mechanisms that do not directly involve gene transcription.[2][7][8] These effects are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[9]
Key features of the non-classical pathway include:
-
Rapid Onset: These signaling events occur within seconds to minutes, much faster than the hours required for transcriptional regulation.
-
Activation of Kinase Cascades: Membrane-associated AR, upon DHT binding, can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][8][9]
-
Modulation of Ion Channels: DHT can also modulate the activity of ion channels, leading to changes in intracellular ion concentrations.[7]
Experimental Protocols for Studying DHT Action
A variety of experimental techniques are employed to investigate the mechanisms of DHT-regulated gene expression. The following sections provide detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as the androgen receptor.
Protocol:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., LNCaP prostate cancer cells) in appropriate media.
-
For androgen-deprivation studies, culture cells in charcoal-stripped fetal bovine serum (CS-FBS) for 48-72 hours.
-
Treat cells with DHT (e.g., 10 nM) or vehicle (e.g., ethanol) for a specified time (e.g., 1-24 hours).
-
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the androgen receptor overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Reverse Cross-linking and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing AR binding sites.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify consensus AR binding sequences.
-
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a specific promoter in response to DHT.
Protocol:
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter containing one or more AREs.
-
Control Plasmid: A plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
AR Expression Plasmid (optional): If the target cells do not endogenously express AR, a plasmid expressing the AR is co-transfected.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., PC-3 or HEK293) in a 96-well plate.
-
Transfect the cells with the reporter, control, and (if necessary) AR expression plasmids using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with a medium containing different concentrations of DHT or vehicle.
-
Incubate for another 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the DHT concentration to generate a dose-response curve.
-
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Backdoor: An In-depth Technical Guide to Dihydrotestosterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the backdoor pathway of dihydrotestosterone (DHT) synthesis, an alternative route to the production of this potent androgen that bypasses the traditional testosterone intermediate. This pathway is of significant interest due to its role in normal fetal development, particularly male sexual differentiation, and its implication in various endocrine disorders and the progression of castration-resistant prostate cancer. This document details the enzymatic steps, key intermediates, and regulatory mechanisms of the backdoor pathway. Furthermore, it presents quantitative data on steroid levels, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows.
The Backdoor Pathway: An Alternative Route to Potent Androgens
The classical, or "frontdoor," pathway of androgen biosynthesis involves the conversion of cholesterol to testosterone, primarily in the testes and adrenal glands, which is then converted to the more potent DHT in target tissues by the enzyme 5α-reductase.[1] In contrast, the backdoor pathway generates DHT from 17α-hydroxyprogesterone (17OHP) without testosterone as an intermediate.[2][3] This alternative route is particularly active during fetal development and can be upregulated in certain pathological states, such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][5][6][7]
The key enzymatic reactions and intermediates of the backdoor pathway are as follows:
-
5α-reduction of 17OHP: The pathway is initiated by the 5α-reduction of 17α-hydroxyprogesterone (17OHP) to 5α-pregnane-17α-ol-3,20-dione (17α-hydroxy-dihydroprogesterone) by 5α-reductase type 1 (SRD5A1) .[8]
-
3α-reduction: This is followed by the 3α-reduction to 5α-pregnane-3α,17α-diol-20-one (17α-hydroxy-allopregnanolone) by aldo-keto reductases, primarily AKR1C2 and AKR1C4 .[8]
-
17,20-lyase activity: The C21 steroid is then converted to a C19 steroid, androsterone, by the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) .[8][9]
-
17β-hydroxysteroid dehydrogenase activity: Androsterone is subsequently converted to 5α-androstane-3α,17β-diol (androstanediol) by 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) or AKR1C3 .
-
Final oxidation to DHT: The final step is the oxidation of androstanediol to DHT, a reaction catalyzed by enzymes with 3α-hydroxysteroid dehydrogenase oxidative activity, such as 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6, also known as RoDH) .[10]
Androsterone has been identified as the primary circulating androgen of the human backdoor pathway, with its synthesis occurring predominantly in the placenta, fetal liver, and adrenal glands rather than the testes.[10][11]
Quantitative Analysis of Backdoor Pathway Intermediates
The following tables summarize quantitative data on the levels of key steroid intermediates in the backdoor pathway, compiled from studies on human fetal tissues and urine from patients with 21-hydroxylase deficiency.
Table 1: Steroid Hormone Concentrations in Second Trimester Human Fetal Plasma (ng/mL)
| Steroid | Male Fetuses (mean ± SEM) | Female Fetuses (mean ± SEM) | Reference |
| Progesterone | 133.4 ± 14.5 | 120.3 ± 12.1 | [12] |
| 17α-hydroxyprogesterone | 22.1 ± 2.9 | 35.6 ± 4.1 | [12] |
| Allopregnanolone | 11.2 ± 1.5 | 18.9 ± 2.3 | [12] |
| 17α-hydroxyallopregnanolone | 3.8 ± 0.5 | 1.9 ± 0.3 | [12] |
| Androsterone | 3.1 ± 0.4 | 1.2 ± 0.2 | [10][12] |
| Androstanediol | Undetectable | Undetectable | [12] |
| This compound (DHT) | Undetectable | Undetectable | [12] |
Table 2: Steroid Hormone Concentrations in Second Trimester Human Fetal Tissues (ng/g tissue)
| Steroid | Placenta (mean ± SEM) | Fetal Liver (mean ± SEM) | Fetal Adrenal (mean ± SEM) | Fetal Testis (mean ± SEM) | Reference |
| Progesterone | 215.4 ± 28.7 | 18.9 ± 2.6 | 15.6 ± 2.1 | 4.5 ± 0.8 | [1] |
| 17α-hydroxyprogesterone | 10.2 ± 1.5 | 1.8 ± 0.3 | 45.3 ± 6.1 | 2.1 ± 0.4 | [1] |
| Allopregnanolone | 45.7 ± 6.2 | 3.1 ± 0.5 | 2.8 ± 0.4 | 0.5 ± 0.1 | [1] |
| Androsterone | 0.9 ± 0.2 | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.3 ± 0.1 | [1] |
| Androstanedione | 0.4 ± 0.1 | 0.2 ± 0.04 | 0.5 ± 0.1 | 0.1 ± 0.02 | [1] |
| This compound (DHT) | Undetectable | Undetectable | Undetectable | Undetectable | [1] |
Table 3: Urinary Steroid Metabolite Ratios in Patients with 21-Hydroxylase Deficiency (21-OHD) and Controls
| Ratio | 21-OHD Patients (median) | Control Subjects (median) | Significance | Reference |
| pdiol / (Pregnanetriol + Tetrahydro-11-deoxycortisol) | 0.85 | 0.12 | P < 0.001 | [4][6] |
| Androsterone / Etiocholanolone | 1.5 | 0.6 | P < 0.001 | [4][6] |
pdiol: 5α-pregnane-3α,17α-diol-20-one, a key metabolite of the backdoor pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the backdoor pathway of DHT synthesis.
Steroid Profiling by Mass Spectrometry
Objective: To quantify the levels of backdoor pathway intermediates in biological samples (plasma, tissue homogenates, urine).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add internal standards (deuterated analogs of the steroids of interest).
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Freeze the aqueous layer in a dry ice/ethanol bath and decant the organic (upper) layer into a clean tube.
-
Repeat the extraction with another 2 mL of MTBE.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol.[13]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3).
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
A typical gradient would be: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-9 min, 95% B; 9-9.1 min, 95-30% B; 9.1-12 min, 30% B.
-
-
Mass Spectrometric Detection:
-
Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each steroid and its internal standard.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling
-
Sample Preparation:
-
To 1.5 mL of urine, add internal standards.
-
Perform enzymatic hydrolysis of conjugated steroids using β-glucuronidase/arylsulfatase from Helix pomatia at 55°C for 2 hours.[14]
-
Extract the free steroids using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the steroids with methanol and evaporate to dryness.
-
Perform derivatization to form methyloxime-trimethylsilyl (MO-TMS) ethers.[14]
-
-
Gas Chromatography:
-
Inject the derivatized sample onto a non-polar capillary column (e.g., HP-1).
-
Use a temperature program to separate the different steroid derivatives.
-
-
Mass Spectrometry:
-
Analyze the eluting compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Identify steroids based on their retention times and mass spectra compared to authentic standards.
-
Cell-Based Steroidogenesis Assays
Objective: To assess the impact of genetic manipulations or chemical compounds on the activity of the backdoor pathway in a cellular context.
Methodology: H295R Steroidogenesis Assay (adapted from OECD Guideline 456)
-
Cell Culture:
-
Treatment:
-
Replace the culture medium with fresh medium containing the test compound at various concentrations or with vehicle control.
-
Include positive controls (e.g., forskolin to stimulate steroidogenesis) and negative controls (e.g., prochloraz to inhibit steroidogenesis).[17]
-
Incubate the cells for 48 hours.[16]
-
-
Hormone Measurement:
-
Collect the culture medium and measure the concentrations of backdoor pathway steroids (e.g., 17OHP, androsterone, DHT) using LC-MS/MS.
-
-
Cell Viability Assay:
-
Assess cell viability in the treated wells using a standard method (e.g., MTT or neutral red uptake assay) to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
Gene Expression Analysis
Objective: To quantify the mRNA levels of genes encoding key enzymes in the backdoor pathway.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[7]
-
-
Real-Time PCR:
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe specific for the target gene (e.g., SRD5A1, AKR1C2, CYP17A1).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and a master mix with DNA polymerase, dNTPs, and the fluorescent dye.
-
Run the PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]
-
Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
-
Protein Expression Analysis
Objective: To detect and quantify the protein levels of key enzymes in the backdoor pathway.
Methodology: Western Blotting
-
Protein Extraction:
-
Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the target enzyme (e.g., anti-SRD5A1, anti-AKR1C2).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.[18]
-
Use a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Site-Directed Mutagenesis
Objective: To introduce specific mutations into the cDNA of a backdoor pathway enzyme to study its structure-function relationship.
Methodology: PCR-Based Site-Directed Mutagenesis
-
Primer Design:
-
PCR Amplification:
-
Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type cDNA as a template, and the mutagenic primers.
-
Use a thermal cycling protocol with a limited number of cycles (e.g., 18 cycles) to amplify the entire plasmid containing the mutation.[19]
-
-
Template DNA Digestion:
-
Digest the parental (wild-type) methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[19]
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.
-
-
Verification:
-
Isolate plasmid DNA from several colonies and sequence the cDNA to confirm the presence of the desired mutation.
-
Generation of Knockout Cell Lines using CRISPR-Cas9
Objective: To create a cell line with a specific backdoor pathway gene knocked out to study the functional consequences.
Methodology: CRISPR-Cas9 Gene Editing
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., SRD5A1) using online design tools.
-
Synthesize and clone the sgRNA sequences into a Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).[21]
-
-
Transfection:
-
Transfect the sgRNA/Cas9 plasmid into the target cell line (e.g., LNCaP cells) using a suitable transfection reagent.[22]
-
-
Cell Sorting and Clonal Selection:
-
48-72 hours post-transfection, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of a single cell per well.
-
Culture the single cells to allow for the growth of clonal populations.
-
-
Screening and Validation:
-
Expand the clonal populations and screen for the presence of the desired knockout by genomic DNA PCR and sequencing (e.g., Sanger sequencing or TIDE analysis) to identify insertions or deletions (indels) that cause a frameshift mutation.
-
Confirm the absence of the target protein expression by Western blotting.
-
Visualizing the Backdoor Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the backdoor pathway of DHT synthesis and key experimental workflows.
Caption: The Backdoor Pathway of this compound (DHT) Synthesis.
Caption: Workflow for Steroid Profiling by Mass Spectrometry.
Caption: Workflow for Generating Knockout Cell Lines using CRISPR-Cas9.
Conclusion
The backdoor pathway represents a crucial alternative route for the synthesis of the potent androgen DHT, with significant implications for both normal physiology and various pathological conditions. Understanding the intricacies of this pathway, including its key enzymes, intermediates, and regulation, is essential for researchers in endocrinology, reproductive biology, and oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the backdoor pathway, which may ultimately lead to the development of novel diagnostic and therapeutic strategies for androgen-related disorders.
References
- 1. addgene.org [addgene.org]
- 2. Characterization of Human Adrenal Steroidogenesis During Fetal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroid profiling in pregnancy: a focus on the human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. The profile of steroid hormones in human fetal and adult ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qiagen.com [qiagen.com]
- 18. origene.com [origene.com]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 22. altogen.com [altogen.com]
A Technical Guide to the Metabolic Clearance Rate of Dihydrotestosterone in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic clearance rate (MCR) of dihydrotestosterone (DHT) in humans. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of androgen physiology and pharmacology. This document summarizes key quantitative data, details experimental protocols for MCR determination, and illustrates the metabolic pathways of DHT.
Introduction to this compound and its Metabolic Clearance
This compound (DHT) is the most potent endogenous androgen in humans, playing a crucial role in the development and maintenance of male primary and secondary sexual characteristics. It is primarily synthesized from testosterone by the enzyme 5α-reductase in target tissues such as the prostate, skin, and liver.[1][2] The physiological and pathological effects of DHT are determined not only by its production rate but also by its rate of removal from the circulation, a concept quantified by the metabolic clearance rate (MCR).
The MCR of a hormone is defined as the volume of blood or plasma that is completely cleared of the hormone per unit of time.[3] It reflects the efficiency of the body's metabolic and excretory processes in removing the hormone from the circulation. Understanding the MCR of DHT is critical for assessing androgen status in various physiological and pathological conditions and for the development of drugs that target androgen pathways.
Quantitative Data on DHT Metabolic Clearance Rate
The MCR of DHT exhibits significant variability depending on sex, with men generally having a higher clearance rate than women.[4][5][6][7] Several physiological and pathological states can influence DHT MCR, including pregnancy and thyroid dysfunction.[5][7][8] The following tables summarize the reported MCR values for DHT in various human populations.
Table 1: Metabolic Clearance Rate of this compound in Healthy Adults
| Population | MCR of DHT (L/day/m²) | MCR of DHT (L/day) | Reference |
| Men | 336 (range: 239-448) | - | [4][6][9] |
| 391 ± 71 (SD) | - | [5][7] | |
| Women | 153 (range: 108-184) | - | [4][6][9] |
| 209 ± 45 (SD) | - | [5][7] |
Table 2: Metabolic Clearance Rate of this compound in Different Physiological and Pathological States
| Population | Condition | MCR of DHT (L/day/m²) | Reference |
| Hirsute Women | - | Intermediate between men and women | [4][6][9] |
| Hirsute Women | Estrogen-treated | Decreased | [4][6][9] |
| Pregnant Women | - | 89 ± 30 (SD) | [5][7] |
| Hyperthyroid Women | - | Similar to pregnant women | [5][7] |
| Women with Female Pattern Hair Loss | - | 8.0 ± 3.4 L/h (subnormal) | [10] |
| Men with Prostatic Cancer | - | 458 (median) | [11] |
Experimental Protocols for Determining Metabolic Clearance Rate
The primary method for determining the MCR of steroid hormones, including DHT, is the constant infusion technique with isotopically labeled steroids.[4][6] This method allows for the calculation of the MCR at a steady-state concentration of the hormone.
Constant Infusion Protocol
The constant infusion protocol involves the continuous intravenous administration of a tracer amount of radiolabeled or stable isotope-labeled DHT until a steady-state concentration is achieved in the plasma. The MCR is then calculated based on the infusion rate and the steady-state plasma concentration of the labeled hormone.
Workflow for Determining DHT MCR using the Constant Infusion Method:
Caption: Workflow of the constant infusion method for DHT MCR determination.
Detailed Steps of the Constant Infusion Protocol:
-
Subject Preparation: Subjects typically fast overnight to minimize metabolic variations. They are kept in a supine position for a period before and during the infusion to ensure stable circulatory conditions.
-
Infusate Preparation: A sterile solution of isotopically labeled DHT (e.g., ³H-DHT or ¹³C-DHT) in saline is prepared at a known concentration.
-
Catheter Placement: Two intravenous catheters are placed, one for the infusion of the labeled steroid and the other in the contralateral arm for blood sampling.
-
Constant Infusion: The labeled DHT solution is infused at a constant rate using a calibrated infusion pump. The infusion is continued for a sufficient duration (typically 2-3 hours) to allow the plasma concentration of the labeled DHT to reach a steady state.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 20-30 minutes) during the last hour of the infusion period to confirm that a steady state has been achieved.
-
Plasma Separation and Steroid Extraction: Plasma is separated from the blood samples by centrifugation. The steroids, including the labeled DHT, are then extracted from the plasma using organic solvents.
-
Quantification of Labeled DHT: The concentration of the isotopically labeled DHT in the plasma extracts is measured using a sensitive and specific analytical method, such as radioimmunoassay (RIA) or, more commonly in modern studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16]
-
MCR Calculation: The metabolic clearance rate is calculated using the following formula:
MCR (L/day) = [Infusion Rate (dpm/day or ng/day)] / [Steady-State Plasma Concentration (dpm/L or ng/L)]
The MCR is often normalized to body surface area (m²) to allow for comparisons between individuals of different sizes.
Metabolic Pathways of this compound
The clearance of DHT from the circulation is primarily driven by its metabolic conversion to other steroids in various tissues, most notably the liver, skin, and prostate.[1] These metabolic transformations generally lead to the inactivation of DHT and its subsequent conjugation and excretion.
Major Metabolic Pathways
The primary metabolic pathways for DHT involve its reduction by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) to form 5α-androstane-3α,17β-diol (3α-androstanediol) and 5α-androstane-3β,17β-diol (3β-androstanediol), respectively.[1] These metabolites have significantly lower androgenic activity than DHT. Subsequently, these and other metabolites are conjugated with glucuronic acid or sulfate in the liver, which increases their water solubility and facilitates their excretion in urine and bile.[1][17]
Diagram of DHT Metabolic Pathways:
Caption: Major metabolic pathways of this compound (DHT).
The "Backdoor" Pathway of DHT Synthesis
In addition to the classical pathway of DHT synthesis from testosterone, an alternative route known as the "backdoor pathway" has been identified.[2][18][19] This pathway allows for the synthesis of DHT from precursors such as 17α-hydroxyprogesterone, bypassing testosterone as an intermediate. The backdoor pathway is particularly relevant during fetal development and may also play a role in certain pathological conditions, such as castration-resistant prostate cancer.[17][19]
Diagram of the "Backdoor" Pathway to DHT:
Caption: The 'backdoor' pathway of DHT synthesis.
Factors Influencing the Metabolic Clearance Rate of DHT
Several factors can modulate the MCR of DHT, leading to alterations in its circulating levels and biological effects.
-
Sex: As previously noted, men have a significantly higher MCR of DHT than women.[4][5][6][7]
-
Sex Hormone-Binding Globulin (SHBG): DHT has a high binding affinity for SHBG.[1] Changes in SHBG levels can affect the unbound, biologically active fraction of DHT and may influence its clearance rate.
-
Pregnancy: The MCR of DHT is significantly lower in pregnant women compared to non-pregnant women.[5][7] This is likely due to hormonal changes, including increased SHBG levels, during pregnancy.
-
Thyroid Function: Hyperthyroidism is associated with a decreased MCR of DHT in women, with values similar to those observed during pregnancy.[5][7][8] Conversely, hypothyroidism may also affect androgen metabolism.[20]
-
Estrogen: Estrogen treatment has been shown to decrease the MCR of DHT in hirsute women.[4][6][9]
-
Age: While not extensively studied for DHT specifically, the MCR of testosterone has been shown to decrease with age in men, which may suggest a similar trend for DHT.[13]
-
Disease States: Conditions such as liver disease can impair the metabolic capacity of the liver, leading to a reduced MCR of androgens. In men with prostatic cancer, the MCR of testosterone has been found to be elevated.[11]
Conclusion
The metabolic clearance rate of this compound is a critical parameter in androgen physiology, reflecting the dynamic balance between its production and elimination. This technical guide has provided a detailed overview of the quantitative aspects of DHT MCR, the experimental methodologies used for its determination, and the intricate metabolic pathways that govern its clearance. A thorough understanding of these concepts is essential for researchers and clinicians working in endocrinology, as well as for professionals in the pharmaceutical industry engaged in the development of novel therapies targeting androgen-related disorders. Future research should continue to explore the factors that regulate DHT MCR and its clinical implications in a wider range of physiological and pathological conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Androgen - Wikipedia [en.wikipedia.org]
- 4. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5α-androstanediols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Metabolic clearance rate and blood production rate of testosterone and this compound in normal subjects, during pregnancy, and in hyperthyroidism [jci.org]
- 6. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic clearance rate and blood production rate of testosterone and this compound in normal subjects, during pregnancy, and in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic clearance rate and blood production rate of testosterone and this compound in normal subjects, during pregnancy, and in hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5α-androstanediols [jci.org]
- 10. Production rates of testosterone and of this compound in female pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production, clearance, and metabolism of testosterone in men with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Testosterone metabolic clearance and production rates determined by stable isotope dilution/tandem mass spectrometry in normal men: influence of ethnicity and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A direct assay for the routine measurement of testosterone, androstenedione, this compound and dehydroepiandrosterone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msacl.org [msacl.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. The backdoor pathway to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 20. Androgen Metabolism | GLOWM [glowm.com]
A Technical Guide to the Physicochemical Characteristics of the Dihydrotestosterone (DHT)-Androgen Receptor (AR) Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical and functional characteristics of the Dihydrotestosterone (DHT)-Androgen Receptor (AR) complex. Understanding these properties is fundamental for research into androgen function and for the development of novel therapeutics targeting androgen-dependent pathways.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily (NR3C4), is a ligand-activated transcription factor critical for the development and maintenance of the male phenotype.[1][2] Its primary endogenous ligand, 5α-dihydrotestosterone (DHT), is a potent androgen derived from testosterone by the action of the 5α-reductase enzyme.[3][4] The binding of DHT to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent regulation of target gene expression.[1][5][6] This signaling cascade is pivotal in various physiological processes and is a key driver in the pathology of prostate cancer.[7]
This guide details the quantitative biophysical parameters of the DHT-AR interaction, outlines the canonical signaling pathway, and provides standardized protocols for the experimental determination of these characteristics.
Physicochemical and Binding Characteristics
The interaction between DHT and the androgen receptor is characterized by high affinity and specificity. The stability of this complex is a key determinant of its biological activity. This compound is considered the most potent endogenous androgen due to its high binding affinity and slow dissociation rate from the androgen receptor.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the human androgen receptor and its interaction with DHT. Values can vary based on experimental conditions, tissue source (e.g., prostatic cytosol, cultured fibroblasts), and whether the receptor is in its wild-type or a mutated form.[9][10][11]
| Parameter | Value | Notes | Source(s) |
| Androgen Receptor (AR) | |||
| Molecular Weight (Full-Length, AR-B) | ~110 kDa | The full-length protein is essential for normal function.[1][7][12][13] | [1][7][12][13] |
| Molecular Weight (Isoform, AR-A) | ~87 kDa | N-terminally truncated isoform.[1][13] | [1][13] |
| Isoelectric Point (pI) | ~6.8 | Determined by chromatofocusing of receptor from BPH tissue.[14] | [14] |
| Stokes Radius | 6.5 nm | Determined by gel filtration analysis.[14] | [14] |
| DHT-AR Complex | |||
| Equilibrium Dissociation Constant (Kd) | 0.2 - 1.3 nM | DHT exhibits a high affinity for the AR.[9][14][15] Studies show Kd values can range; for example, 0.3 nM in prostatic cytosol and 0.22 nM in genital skin fibroblasts.[9][10][11] | [9][10][11][14][15] |
| Dissociation Rate (t½ at 37°C) | ~3.5 hours | DHT dissociates from the AR approximately 3 times slower than testosterone.[16] | [16] |
| Dissociation Rate (t½ at 0°C) | 55 - 62 hours | Demonstrates high stability of the complex at low temperatures.[17] | [17] |
Signaling and Experimental Workflows
The interaction between DHT and the AR initiates a well-defined signaling cascade and can be quantified using established experimental procedures. The following diagrams illustrate these processes.
Canonical Androgen Receptor Signaling Pathway
Upon entering the cell, DHT binds to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of HSPs. The activated AR-ligand complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of target genes.[1][5][18]
Experimental Workflow: Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity (Kd) and specificity of ligands for a receptor. It involves competing a test compound against a radiolabeled ligand (e.g., [³H]-DHT) for binding to the AR. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. cellsciences.com [cellsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Human Androgen Receptor protein (His tag) (ab82124) | Abcam [abcam.com]
- 8. This compound: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. [jci.org]
- 12. The human androgen receptor is a 110 kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. androgen receptor antibody (22089-1-AP) | Proteintech [ptglab.com]
- 14. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
The Definitive Guide to Dihydrotestosterone's Role in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotestosterone (DHT), a potent androgen, plays an indispensable role in the embryonic development of male primary sexual characteristics. Its synthesis from testosterone, mediated by the enzyme 5-alpha reductase, and subsequent binding to the androgen receptor (AR) initiates a cascade of gene expression essential for the differentiation of the male external genitalia and prostate. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DHT's actions during embryogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Understanding these intricate processes is paramount for researchers in reproductive biology, endocrinology, and for professionals in drug development targeting androgen-related pathologies.
Introduction
Sexual differentiation in mammals is a complex, genetically and hormonally driven process. In males, the presence of the SRY gene on the Y chromosome initiates a developmental cascade leading to the formation of testes. The fetal testes then produce androgens, primarily testosterone, which are crucial for the masculinization of the internal and external reproductive organs. While testosterone itself is responsible for the development of the Wolffian ducts into the epididymis, vas deferens, and seminal vesicles, its more potent metabolite, this compound (DHT), is the principal androgen orchestrating the development of the external genitalia and the prostate gland.[1][2] This guide will delve into the synthesis, signaling, and functional roles of DHT during embryonic development, providing a technical resource for the scientific community.
This compound Synthesis and Metabolism in the Embryo
The production of DHT in the developing embryo occurs through two primary pathways: the classical and the backdoor pathway.
2.1. The Classical Pathway
The classical, or canonical, pathway is the primary route for DHT synthesis. In this pathway, testosterone, produced by the fetal testes, is converted to DHT in target tissues.[2] This irreversible conversion is catalyzed by the enzyme 5-alpha reductase (steroid 5α-reductase).[2][3] The genital tubercle, the precursor to the penis and scrotum, is rich in 5-alpha reductase, ensuring localized and potent androgenic action.[4]
2.2. The Backdoor Pathway
Recent evidence has highlighted the importance of an alternative "backdoor" pathway for DHT synthesis, which bypasses testosterone as an intermediate. This pathway is particularly active during fetal life and is crucial for normal male masculinization. In this pathway, progesterone and its derivatives are converted to androsterone, which is then converted to DHT. Intriguingly, studies have shown that the human genital tubercle itself has the capacity to synthesize DHT via this alternative pathway, suggesting a degree of hormonal autonomy in this critical developmental process.[5]
Androgen Receptor Signaling
DHT exerts its biological effects by binding to and activating the Androgen Receptor (AR) , a member of the nuclear receptor superfamily.[1]
3.1. Mechanism of Action
In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to DHT, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the DHT-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[6] This binding recruits co-activator proteins and the general transcription machinery, leading to the up- or downregulation of gene expression.
3.2. Downstream Target Genes and Pathways
The DHT-AR complex regulates a suite of genes critical for male sexual differentiation. These include genes involved in cell proliferation, differentiation, and morphogenesis. Key signaling pathways that interact with and are modulated by androgen signaling in the developing genitalia include:
-
Wnt/β-catenin Pathway: This pathway is essential for the masculinization of the external genitalia and genetically interacts with the androgen signaling pathway.[7][8]
-
Fibroblast Growth Factor (FGF) Signaling: FGFs, particularly FGF10, are crucial mediators of androgen action in the development of the penis and other reproductive structures.[9][10][11]
-
Hox Genes: Homeobox genes, such as Hoxa13, are implicated in the development of the genitourinary tract and are considered downstream targets of androgen signaling.[12][13][14]
Quantitative Data
Precise quantitative data is crucial for understanding the potency and dynamics of DHT action. The following tables summarize key parameters.
Table 1: this compound Concentrations in Embryonic Tissues
| Tissue | Species | Gestational Age | DHT Concentration | Reference |
| Genital Tubercle | Rabbit | Day 19-25 | Increasing Levels | [15] |
| Umbilical Cord Blood (Male) | Human | Term | ~5 ng/dL | [13][16] |
Note: Data on DHT concentrations directly within the human embryonic genital tubercle is limited. Rabbit models provide a valuable proxy.
Table 2: Androgen Receptor Binding Affinity and 5α-Reductase Kinetics
| Parameter | Ligand/Substrate | Tissue/System | Value | Reference |
| AR Binding Affinity (Kd) | This compound | Rat Prostate | 2-5 x 10-10 M | |
| This compound | Human Prostate | 1.3 ± 0.8 nM | [17] | |
| 5α-Reductase Kinetics (Km) | Testosterone | Human Prostate (Stroma) | 68.3 ± 1.6 nM | [15] |
| Testosterone | Human Prostate (Epithelium) | 29.5 ± 2.7 nmol/L | [18] | |
| 5α-Reductase Kinetics (Vmax) | Testosterone | Human Prostate (Stroma) | ~235 pmol/30 min/mg protein | [7] |
| Testosterone | Human Prostate (Epithelium) | ~23.8 pmol/mg protein.h | [18] |
Experimental Protocols
The study of DHT's role in embryonic development employs a range of sophisticated techniques. Below are outlines of key experimental protocols.
5.1. Organotypic Culture of the Genital Tubercle
This ex vivo technique allows for the study of genital tubercle development in a controlled environment, enabling the manipulation of hormonal conditions.
Protocol Outline:
-
Dissection: Genital tubercles are dissected from embryos at a specific gestational age (e.g., embryonic day 14.5 for mice).[19]
-
Culture Setup: The dissected tubercles are placed on a porous membrane support at an air-liquid interface in a culture dish.[19]
-
Culture Medium: The support is bathed in a synthetic medium, which can be supplemented with hormones (e.g., DHT, testosterone) or other factors of interest.[19][20]
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for a defined period (e.g., 36-72 hours).[19]
-
Analysis: Following culture, the genital tubercles can be analyzed for morphological changes, histological features, cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and gene expression.[19][21]
5.2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Androgen Receptor Targets
ChIP-seq is a powerful method to identify the genome-wide binding sites of the androgen receptor, thus revealing its direct target genes.
Protocol Outline:
-
Cross-linking: Embryonic tissues (e.g., genital tubercles) are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the genome to identify AR binding sites. Bioinformatic analysis can then identify nearby genes that are potential AR targets.[18]
5.3. In Situ Hybridization for Gene Expression Analysis
This technique allows for the visualization of the spatial expression patterns of specific mRNAs within the embryonic tissues, providing insights into where AR target genes are active.
Protocol Outline:
-
Embryo Fixation and Permeabilization: Embryos are fixed (e.g., with paraformaldehyde) and treated with proteinase K to allow probe entry.
-
Probe Hybridization: A labeled antisense RNA probe, complementary to the mRNA of interest, is hybridized to the embryonic tissue.
-
Washing: Unbound probe is washed away.
-
Probe Detection: The probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction.
-
Imaging: The stained embryos are imaged to visualize the gene expression pattern.
Conclusion and Future Directions
This compound is a critical morphogen in male embryonic development, acting through the androgen receptor to orchestrate the formation of the external genitalia and prostate. The intricate interplay between the classical and backdoor synthesis pathways, and the downstream signaling cascades involving Wnt and FGF pathways, highlights the complexity of this process. The quantitative data and experimental protocols presented in this guide provide a foundation for further research in this field.
Future research should focus on elucidating the complete repertoire of DHT-AR target genes in the developing genitalia, understanding the precise mechanisms of cross-talk between androgen signaling and other developmental pathways, and investigating the potential role of environmental factors in disrupting these processes. A deeper understanding of DHT's role in embryonic development will not only advance our knowledge of reproductive biology but also inform the development of novel therapeutic strategies for disorders of sex development and other androgen-related conditions.
References
- 1. Role of the androgen receptor in male sexual differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expression and regulation of steroid 5 alpha-reductase in the genital tubercle of the fetal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genital tubercle - Wikipedia [en.wikipedia.org]
- 5. The human genital tubercle is steroidogenic organ at early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Genetic Interactions of the Androgen and Wnt/β-Catenin Pathways for the Masculinization of External Genitalia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One Tool for Many Jobs: Divergent and Conserved Actions of Androgen Signaling in Male Internal Reproductive Tract and External Genitalia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Roles of Fibroblast Growth Factors in the Testicular Development and Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. The Role of Hox Genes in Female Reproductive Tract Development, Adult Function, and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone and this compound in sexual ducts and genital tubercle of rabbit fetuses during sexual organogenesis: effects of fetal decapitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of fibroblast growth factor (FGF) signaling in the neuroendocrine control of human reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Estrogen effects on fetal penile and urethral development in organotypic mouse genital tubercle culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Organotypic culture of the genital tubercle of the fetal rat: induction of the os penis by testosterone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of organ culture to study the human fetal testis development: effect of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Dihydrotestosterone in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrotestosterone (DHT) is a potent androgenic steroid hormone that plays a crucial role in various physiological processes. Accurate quantification of DHT in tissue is essential for research in endocrinology, oncology, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[1][2][3] This document provides a detailed protocol for the quantification of DHT in tissue samples using LC-MS/MS, including tissue homogenization, extraction, derivatization, and instrument analysis.
Experimental Workflow
The overall experimental workflow for the quantification of DHT in tissue samples is depicted below.
Experimental workflow for DHT quantification in tissue.
Detailed Experimental Protocol
This protocol is a compilation of methodologies presented in various studies. Researchers should optimize the protocol for their specific tissue type and instrumentation.
Materials and Reagents
-
This compound (DHT) standard
-
Isotopically labeled internal standard (e.g., DHT-d3)
-
Acetonitrile (ACS Grade)[4]
-
Hexane (ACS Grade)[4]
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Derivatization reagent (e.g., 2-hydrazino-1-methylpyridine - HMP)[1][5]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2][5]
-
50 mL Polypropylene Centrifuge tubes[4]
-
Glass test tubes[4]
Sample Preparation: Homogenization and Extraction
-
Tissue Collection and Weighing: Weigh approximately 50 mg of frozen tissue sample into a 50 mL polypropylene centrifuge tube.[4] To prevent degradation, keep samples on ice.
-
Internal Standard Spiking: Spike the samples with an appropriate amount of isotopically labeled internal standard (e.g., DHT-d3) to correct for matrix effects and extraction losses.
-
Homogenization: Add 15 mL of acetonitrile to the tube and homogenize the tissue using a bead beater or a handheld homogenizer until a uniform homogenate is achieved.[4][6]
-
Protein Precipitation and Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): To further remove lipids, add 30 mL of hexane to the supernatant, vortex vigorously for 5 minutes, and then centrifuge to separate the layers.[4] Transfer the lower acetonitrile layer to a new glass tube.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB, 1 cc/10 mg) with methanol followed by water.[2][5] Apply the acetonitrile extract to the cartridge. Wash the cartridge to remove interferences and then elute the androgens with an appropriate solvent like methanol. SPE is a crucial step to purify samples prior to analysis, as it helps in removing substances that can interfere with the assay.[7][8][9]
Derivatization
Due to its poor ionization efficiency, derivatization of DHT is often necessary to enhance its sensitivity in LC-MS/MS analysis.[1][2][10]
-
Evaporation: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[4][11]
-
Derivatization Reaction: Reconstitute the dried extract in a solution containing the derivatization reagent. For example, using 2-hydrazino-1-methylpyridine (HMP), the reaction can be carried out in acetonitrile with a catalyst at an elevated temperature.[1][5] Derivatization with picolinic acid (PA) or hydroxylamine are other reported methods.[10][11]
-
Reconstitution: After the reaction, evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of steroids.[12][13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (A) and an organic solvent like methanol or acetonitrile with formic acid (B) is typically employed.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[11]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used, especially after derivatization.[5][13]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the derivatized DHT and the internal standard. For example, for HMP-derivatized DHT, the transition m/z 396 → 108 has been reported.[2] For underivatized DHT, a common transition is m/z 291.2 → 255.2.[13]
-
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for DHT quantification reported in the literature.
| Method Reference | Matrix | Derivatization Reagent | LLOQ | Linearity Range |
| HMP Derivatization[2] | Plasma | 2-hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | Not Specified |
| PA Derivatization[11] | Serum | Picolinic Acid (PA) | 0.050 ng/mL | 0.050 - 50.0 ng/mL |
| Hydroxylamine Derivatization[10] | Serum | Hydroxylamine | 25 pg/mL | 25 - 2,000 pg/mL |
| No Derivatization[13] | Plasma | None | 1.0 ng/mL | 1.0 - 64 ng/mL |
| HTP Derivatization[14][15][16] | Serum | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | 0.50 ng/mL | Not Specified |
| Prostatic Tissue[5] | Tissue | 2-hydrazino-1-methylpyridine (HMP) | 1.0 ng/g tissue | Not Specified |
Androgen Signaling Pathway
The following diagram illustrates the conversion of testosterone to the more potent DHT and its subsequent action via the androgen receptor.
Simplified androgen signaling pathway highlighting DHT's role.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. By incorporating effective sample preparation techniques, including homogenization, extraction, and derivatization, researchers can achieve the high sensitivity and specificity required for accurate steroid hormone analysis. The provided workflow, protocol, and quantitative data serve as a valuable resource for scientists in various fields of biomedical research.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. iclabs.ca [iclabs.ca]
- 4. arborassays.com [arborassays.com]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlitech.com [sterlitech.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. selectscience.net [selectscience.net]
- 10. msacl.org [msacl.org]
- 11. Simultaneous determination of this compound and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Analysis of testosterone and this compound in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of testosterone and this compound in mouse tissues by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validation of a Dihydrotestosterone (DHT) ELISA Kit for Human Serum Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-dihydrotestosterone (DHT) is a potent androgenic steroid hormone critical in various physiological and pathological processes.[1][2] Accurate quantification of DHT in human serum is essential for clinical research and drug development. Enzyme-linked immunosorbent assays (ELISAs) are common for hormone quantification, but their performance can be affected by factors like cross-reactivity with structurally similar steroids.[3] Therefore, thorough validation of any DHT ELISA kit is imperative to ensure reliable and accurate results. This document provides a detailed protocol for the validation of a competitive DHT ELISA kit for use with human serum samples.
Principle of the Assay
The DHT ELISA is a competitive immunoassay.[4][5] In this format, DHT present in standards, controls, or samples competes with a fixed amount of enzyme-labeled DHT (e.g., DHT-HRP conjugate) for a limited number of binding sites on a microplate pre-coated with anti-DHT antibodies.[2][6] After an incubation period, unbound components are washed away. A substrate solution (TMB) is then added, which reacts with the enzyme conjugate to produce a colored product.[7] The intensity of the color is inversely proportional to the concentration of DHT in the sample.[1][7] A standard curve is generated by plotting the absorbance values of standards against their known concentrations, from which the DHT concentration in unknown samples can be determined.[6]
Key Validation Parameters & Protocols
This section outlines the experimental protocols for validating the key performance characteristics of a DHT ELISA kit.
Specificity (Cross-Reactivity)
Specificity assesses the ability of the antibody to exclusively bind to DHT. Due to the high structural similarity among steroid hormones, it is crucial to evaluate cross-reactivity with other endogenous steroids that may be present in serum.
Experimental Protocol:
-
Prepare high-concentration stock solutions of potentially cross-reacting steroids (e.g., Testosterone, 5β-Dihydrotestosterone, Androstenedione, Progesterone, 17β-Estradiol) in a suitable assay buffer.
-
Create a serial dilution of each potential cross-reactant.
-
Run the dilutions in the ELISA assay as if they were DHT samples, following the standard kit protocol.
-
Determine the concentration of each cross-reactant that yields a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DHT / IC50 of Cross-Reactant) x 100%
Acceptance Criteria & Typical Data: The cross-reactivity with key steroids should be low to ensure the assay's specificity for DHT.
| Steroid | Typical % Cross-Reactivity |
| Dihydrotestosterone | 100%[1][4][5] |
| Testosterone | < 9.0%[1] |
| 5β-Dihydrotestosterone | < 2.0%[1] |
| Androstenedione | < 1.0%[1][5] |
| Progesterone | < 0.01%[1][6] |
| 17β-Estradiol | < 0.01%[1][5][6] |
| Cortisol | < 0.01%[1][5][6] |
Sensitivity (Limit of Detection & Quantitation)
Sensitivity is defined by the Limit of Detection (LoD), the lowest concentration of DHT that can be distinguished from a blank sample, and the Limit of Quantitation (LoQ), the lowest concentration that can be measured with acceptable precision and accuracy.
Experimental Protocol:
-
LoD: Assay the zero calibrator (blank) in at least 10 replicate wells on the same plate.[1][2][6] Calculate the mean and standard deviation (SD) of the absorbance values. The LoD is the concentration corresponding to the mean absorbance minus 2 SD.[1][2][6]
-
LoQ: Assay multiple low-concentration DHT samples. The LoQ is the lowest concentration that can be determined with an inter-assay coefficient of variation (CV) of <20%.
Acceptance Criteria & Typical Data:
| Parameter | Typical Value (pg/mL) |
| Limit of Detection (LoD) | 6.0 - 17.0[1][2][4] |
| Limit of Quantitation (LoQ) | ~17.0[4] |
Precision (Intra- and Inter-Assay Variability)
Precision measures the reproducibility of the assay. Intra-assay precision assesses variability within a single plate run, while inter-assay precision assesses variability between different runs on different days.
Experimental Protocol:
-
Intra-Assay Precision: Prepare three serum samples with low, medium, and high DHT concentrations. Assay each sample in at least 10 replicates on the same plate.[2]
-
Inter-Assay Precision: Assay the same three low, medium, and high concentration samples across multiple plates on different days by different operators.[8]
-
Calculate the mean, SD, and CV% for each sample.
Acceptance Criteria & Typical Data:
| Level | Intra-Assay CV% | Inter-Assay CV% |
| Low | < 12% | < 12% |
| Medium | < 6%[2] | < 9%[9] |
| High | < 4%[2] | < 9%[9] |
| Overall Acceptance | < 10% [8][10] | < 12% [8] |
Accuracy (Spike and Recovery & Linearity of Dilution)
Accuracy assesses how close the measured value is to the true value. It is typically evaluated through spike and recovery and linearity of dilution experiments.
Experimental Protocol:
-
Spike and Recovery:
-
Select at least three different human serum samples.
-
Spike the samples with a known amount of DHT standard to achieve low, medium, and high concentrations within the assay's range.[11]
-
Assay the neat (unspiked) and spiked samples.
-
Calculate the percent recovery using the formula: % Recovery = ([Measured Conc. in Spiked Sample - Measured Conc. in Neat Sample] / Known Spiked Conc.) x 100%
-
-
Linearity of Dilution:
-
Select a high-concentration human serum sample.
-
Perform serial dilutions (e.g., 1:2, 1:4, 1:8) of the sample using the provided assay buffer or a low-DHT serum.[11][12]
-
Assay the diluted samples.
-
Calculate the concentration for each dilution, correcting for the dilution factor. The corrected concentrations should be consistent across the dilution series.
-
Acceptance Criteria & Typical Data:
| Parameter | Acceptance Range | Typical Results |
| Spike and Recovery | 80 - 120%[11] | 88 - 105%[12] |
| Linearity of Dilution | 80 - 120% of expected value | 82 - 101%[12] |
Visualized Workflows and Pathways
Caption: A flowchart illustrating the key phases of the DHT ELISA kit validation process.
Caption: DHT is synthesized from testosterone and binds to the androgen receptor to exert its effects.
Standard Protocol for DHT Measurement in Human Serum
1. Sample Handling and Preparation
-
Collect 4-5 mL of venous blood and allow it to clot.[6] Centrifuge the sample and carefully separate the serum.[6]
-
Serum samples can be stored at 4°C for up to 24 hours or frozen at -20°C or lower for long-term storage.[4][6] Avoid repeated freeze-thaw cycles.[2][13][14]
-
Bring all samples and kit reagents to room temperature before starting the assay.[2][6]
2. Assay Procedure Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions provided with the kit.
-
Prepare Reagents: Prepare working solutions of wash buffer and DHT-HRP conjugate as instructed by the kit manual.[6] Reconstitute standards and controls.[15]
-
Add Samples/Standards: Pipette 50 µL of each standard, control, and serum sample into the appropriate wells of the anti-DHT antibody-coated microplate in duplicate.[6]
-
Add Conjugate: Pipette 100 µL of the prepared DHT-HRP conjugate working solution into each well.[6]
-
Incubate: Gently shake the plate and incubate for 1 hour at room temperature.[6]
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with diluted wash buffer.[6] Tap the plate on absorbent paper to remove residual liquid.
-
Add Substrate: Add 150 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[6]
-
Read Plate: Read the absorbance of each well at 450 nm on a microplate reader within 20 minutes of adding the stop solution.[1][6]
3. Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance (Y-axis) against the DHT concentration (X-axis) for the standards on semi-log paper or using a four-parameter logistic (4-PL) curve fit.[4][5]
-
Determine the concentration of DHT in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
A properly validated DHT ELISA kit provides a reliable method for quantifying DHT in human serum. The validation process, encompassing specificity, sensitivity, precision, and accuracy, is critical for ensuring that the data generated is accurate and reproducible. Adherence to the detailed protocols outlined in this note will enable researchers and scientists to confidently use DHT ELISA kits in their studies.
References
- 1. media.neliti.com [media.neliti.com]
- 2. novamedline.com [novamedline.com]
- 3. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ldn.de [ldn.de]
- 5. biovendor.com [biovendor.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. DHT(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. DHT ELISA kit [antibodies-online.com]
- 9. This compound ELISA | BioVendor R&D [biovendor.com]
- 10. This compound Competitive ELISA Kit (EEL221) - Invitrogen [thermofisher.com]
- 11. woongbee.com [woongbee.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Human DHT ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for In Vitro Models of DHT-Induced Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing in vitro models for the study of Dihydrotestosterone (DHT)-induced androgenetic alopecia (AGA). The protocols detailed below are intended for researchers in hair biology, dermatology, and pharmacology to investigate the mechanisms of AGA and screen potential therapeutic compounds.
Introduction to In Vitro Models of Androgenetic Alopecia
Androgenetic alopecia is the most common form of hair loss, primarily driven by the action of DHT on genetically susceptible hair follicles.[1] DHT, a potent metabolite of testosterone, binds to androgen receptors (AR) in dermal papilla cells (DPCs), leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[1] In vitro models are essential tools for dissecting the molecular pathways involved in this process and for the preclinical evaluation of new treatments. These models range from two-dimensional (2D) cell cultures to more complex three-dimensional (3D) spheroids and ex vivo hair follicle organ cultures.[2]
Key In Vitro Models
2D Dermal Papilla Cell (DPC) Monolayer Culture
This is the most fundamental model, involving the culture of DPCs isolated from human hair follicles on a flat surface.[2] It is a cost-effective and high-throughput method for initial screening of compounds and for studying basic cellular responses to DHT.
3D Dermal Papilla Cell Spheroid Culture
DPCs cultured in 3D spheroids better mimic the in vivo microenvironment of the dermal papilla, showing enhanced cell-cell interactions and partially restored gene expression profiles associated with hair inductivity.[3][4] This model is more physiologically relevant than 2D cultures for studying the complex signaling networks in AGA.
DPC and Outer Root Sheath (ORS) Keratinocyte Co-culture
This model recapitulates the crucial epithelial-mesenchymal interactions between DPCs and the keratinocytes of the outer root sheath.[2] It allows for the investigation of paracrine signaling, where DHT-stimulated DPCs release factors that influence the proliferation and differentiation of ORS cells.
Ex Vivo Hair Follicle Organ Culture
This is the most sophisticated in vitro model, utilizing intact human hair follicles cultured in a defined medium.[5] It maintains the 3D architecture and cellular diversity of the hair follicle, allowing for the direct measurement of hair shaft elongation and the assessment of various biological parameters in a system that closely resembles the in vivo state.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of DHT on various parameters in different in vitro models as reported in the literature.
Table 1: Effect of DHT on Dermal Papilla Cell Viability/Proliferation
| Cell Type/Model | DHT Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| 2D-cultured Human DPCs | 10 µM | 2 days | MTT | Significant inhibition of proliferation | [2] |
| 3D-cultured Human DPC Spheroids | 10 µM | 2 days | MTT | Significant inhibition of proliferation | [2] |
| Human DPCs | 10⁻⁵ M | 48 hours | Apoptosis Assay | Significant induction of apoptosis | [6] |
| Human DPCs | 2 µM | 48 hours | MTT | Decreased cell viability | [7] |
| Human DPCs | 100 nM | 72 hours | SA-β-gal | Increased cellular senescence | [8] |
Table 2: Effect of DHT on Gene Expression in Dermal Papilla Cells
| Gene | Cell Type/Model | DHT Concentration | Treatment Duration | Assay | Fold Change/Effect | Reference |
| β-catenin | 2D-cultured Human DPCs | 10 µM | 2 days | Western Blot | Significant decrease | [2] |
| Cleaved Caspase-3 | 2D-cultured Human DPCs | 10 µM | 2 days | Western Blot | Significant increase | [2] |
| DKK1 | AR-expressing immortalized DPCs | 100 nM | 48 hours | RT-qPCR | Upregulation | [9] |
| TGF-β1 | AR-expressing immortalized DPCs | 100 nM | 48 hours | RT-qPCR | Marginal increase | [9] |
| IL-6 | Human DPCs | 100 ppm Meloside A + DHT | 24 hours | ELISA | 16.27% reduction | [10] |
| TGF-β1 | Human DPCs | 100 ppm Meloside A + DHT | 24 hours | ELISA | 26.55% reduction | [10] |
| DKK-1 | Human DPCs | 100 ppm Meloside A + DHT | 24 hours | ELISA | 35.38% reduction | [10] |
| BMP2 | DPCs from AGA skin | Not specified | Not specified | DNA Macroarray | Decreased expression | [11] |
| Ephrin A3 | DPCs from AGA skin | Not specified | Not specified | DNA Macroarray | Decreased expression | [11] |
| NT-4 | DPCs from AGA skin | Not specified | Not specified | DNA Macroarray | Upregulated expression | [11] |
Table 3: Effect of DHT on Protein Expression in Hair Follicle Cells
| Protein | Cell Type/Model | DHT Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| Androgen Receptor (AR) | Human DPCs | 10 µM | Not specified | Immunofluorescence | Nuclear translocation | [2] |
| Ki67 | Co-cultured ORS cells | 10 µM | 3 days | Western Blot | Downregulation | [2] |
| Cleaved Caspase-3 | Co-cultured ORS cells | 10 µM | 3 days | Western Blot | Upregulation | [2] |
| Androgen Receptor (AR) | Human DPCs | Not specified | 24 hours | Western Blot | Reduced expression with Meloside A treatment | [10] |
| p16 | Human DPCs | 100 nM | 72 hours | Western Blot | Increased expression | [8] |
| p21 | Human DPCs | 100 nM | 72 hours | Western Blot | Increased expression | [8] |
Experimental Protocols
Protocol for Isolation and 2D Culture of Human Dermal Papilla Cells
This protocol is adapted from methods described for isolating DPCs from human scalp skin biopsies.[12]
Materials:
-
Human scalp tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Sterile dissection tools (scalpels, forceps, needles)
-
Cell culture flasks/dishes
Procedure:
-
Wash the scalp biopsy multiple times with sterile Phosphate Buffered Saline (PBS) containing antibiotics.
-
Under a dissecting microscope, carefully dissect individual hair follicles from the subcutaneous fat.
-
Isolate the dermal papilla from the base of the hair follicle bulb using fine needles.
-
Place the isolated papillae onto a culture dish with a small amount of DMEM supplemented with 20% FBS and penicillin-streptomycin.
-
Allow the DPCs to migrate out from the explant. This may take several days to weeks.
-
Once confluent, subculture the DPCs using Trypsin-EDTA.
-
Maintain the cells in DMEM with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Protocol for 3D Dermal Papilla Cell Spheroid Formation
This protocol utilizes the hanging drop method to form 3D spheroids.[13]
Materials:
-
Cultured human DPCs (passage 2-4)
-
DMEM with 10% FBS
-
Lid of a large petri dish
-
PBS
Procedure:
-
Harvest DPCs using Trypsin-EDTA and resuspend them in culture medium to a concentration of approximately 2.5 x 10⁵ cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.
-
Invert the lid and place it over the bottom of the petri dish containing a small amount of sterile PBS to maintain humidity.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow spheroid formation.
-
Carefully harvest the spheroids by washing them from the lid with culture medium.
Protocol for DHT Treatment and Analysis
Materials:
-
Cultured DPCs (2D or 3D)
-
This compound (DHT)
-
Dimethyl sulfoxide (DMSO) as a solvent for DHT
-
Serum-free or low-serum culture medium
-
Reagents for downstream analysis (e.g., MTT, TRIzol, RIPA buffer)
Procedure:
-
Prepare a stock solution of DHT in DMSO.
-
Seed DPCs in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for RNA/protein extraction).
-
Allow cells to adhere and reach the desired confluency.
-
Replace the growth medium with serum-free or low-serum medium containing the desired concentration of DHT (e.g., 10 nM - 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired duration (e.g., 24-72 hours).
-
Proceed with downstream analysis.
Protocol for Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell proliferation and cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After DHT treatment, add 10-20 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol for Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for quantifying changes in gene expression.[2]
Materials:
-
DHT-treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers for your target genes and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol for Protein Expression Analysis (Western Blot)
This protocol is for detecting and quantifying specific proteins.[14]
Materials:
-
DHT-treated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and collect the protein lysate.
-
Quantify the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your protein of interest.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Visualizations
DHT exerts its effects on DPCs through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: DHT signaling pathway in dermal papilla cells.
Caption: Experimental workflow for in vitro AGA studies.
References
- 1. Transcriptome Analysis Reveals an Inhibitory Effect of this compound-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Reveals an Inhibitory Effect of this compound-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling the hair follicle dermal papilla using spheroid cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. Angiopoietin-1 induces survival and proliferation of hair follicle dermal papilla cells through integrin α5β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Derived Immortalized Dermal Papilla Cells With a Constant Expression of Testosterone Receptor [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Different gene expression profile observed in dermal papilla cells related to androgenic alopecia by DNA macroarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in Dihydrotestosterone-Driven Benign Prostatic Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the role of dihydrotestosterone (DHT) in the pathogenesis of benign prostatic hyperplasia (BPH).
Introduction to Animal Models for BPH
Benign prostatic hyperplasia is a common age-related condition in men, characterized by the non-malignant proliferation of prostatic stromal and epithelial cells. This compound (DHT), a potent androgen derived from testosterone, is a key driver of this growth. To study the mechanisms of DHT action and to evaluate potential therapeutics, several animal models have been developed. These models can be broadly categorized into spontaneous and induced models.[1]
-
Spontaneous Models: These models, such as aged dogs and chimpanzees, naturally develop BPH that closely mimics the human condition in terms of histology and pathophysiology.[2][3] However, their use is often limited by high costs, low availability, and ethical considerations.[4][5]
-
Induced Models: More commonly used are models in which BPH is induced in rodents (rats, mice) and younger dogs through the administration of androgens, primarily testosterone.[4][6] These models are cost-effective, have shorter study durations, and allow for greater experimental control. Testosterone administered exogenously is converted to DHT within the prostate, leading to hyperplastic growth.[7]
This document focuses on the widely used testosterone-induced rodent model of BPH.
This compound-Induced BPH Model in Rats
The testosterone-induced BPH model in rats is a robust and reproducible method for studying the effects of DHT on prostate growth and for screening potential therapeutic agents. The model involves castration to remove endogenous androgens, followed by the administration of exogenous testosterone to induce prostatic hyperplasia.[6][8]
Key Signaling Pathways in DHT-Mediated BPH
DHT exerts its effects by binding to the androgen receptor (AR), a nuclear transcription factor. The DHT-AR complex translocates to the nucleus and modulates the expression of genes involved in cell growth, proliferation, and survival.[9][10] Other signaling pathways, such as those involving transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF), also play crucial roles in the pathogenesis of BPH.[11][12]
Figure 1: Simplified DHT signaling pathway in prostate cells.
Figure 2: TGF-β signaling pathway implicated in BPH.
Experimental Protocols
Induction of BPH in Rats
This protocol describes the induction of BPH in male Sprague-Dawley or Wistar rats.[6][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Testosterone propionate
-
Olive oil or corn oil (vehicle)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for castration
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Castration: Anesthetize the rats. Perform bilateral orchiectomy to remove the testes. Suture the incision and allow the animals to recover for 7 days. A sham operation group should be included where the testes are manipulated but not removed.
-
Testosterone Administration: Following the recovery period, subcutaneously inject the castrated rats with testosterone propionate (dissolved in oil) at a dose of 3-10 mg/kg body weight daily for 3-4 weeks.[13][14] The sham-operated group should receive vehicle injections.
-
Monitoring: Monitor the animals' health and body weight throughout the study.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the prostate gland, remove surrounding fatty tissue, and weigh it. A portion of the prostate can be fixed in 10% neutral buffered formalin for histology, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Figure 3: Experimental workflow for inducing BPH in rats.
Histological Analysis
Histological examination of the prostate tissue is essential to confirm the development of BPH.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded prostate tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
H&E Staining: Stain the sections with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol and clear in xylene. Mount with a coverslip using a mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope. In BPH, look for signs of glandular and stromal hyperplasia, increased epithelial folding, and a decreased luminal area.[15] The presence of corpora amylacea within the glandular lumen is also a characteristic feature.[16]
Measurement of DHT and Testosterone Levels (ELISA)
Quantification of serum and prostatic DHT and testosterone levels is crucial for understanding the hormonal milieu in the BPH model.[17][18][19]
Materials:
-
Rat serum or prostate tissue homogenate
-
Commercially available ELISA kits for rat DHT and testosterone
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA Assay: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Adding a biotin-conjugated antibody and then an HRP-conjugated avidin.
-
Adding a substrate solution to initiate a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of DHT and testosterone in the samples by comparing their absorbance values to the standard curve generated from the known standards.
Western Blot Analysis for Proliferation Markers
Western blotting can be used to assess the expression of key proteins involved in cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.[20]
Materials:
-
Frozen prostate tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen prostate tissue in lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PCNA, Cyclin D1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of PCNA and Cyclin D1 to the loading control.
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effects of Testosterone Administration on Prostatic and Hormonal Parameters in Rats
| Parameter | Sham Control | BPH (Testosterone-Treated) | % Change | Reference |
| Prostate Weight (g) | 0.45 ± 0.05 | 1.25 ± 0.15 | +178% | [6] |
| Prostate Index (mg/100g body weight) | 150 ± 20 | 450 ± 50 | +200% | [16] |
| Serum Testosterone (ng/mL) | 1.5 ± 0.3 | 5.8 ± 0.7 | +287% | [21] |
| Serum DHT (pg/mL) | 25 ± 5 | 150 ± 20 | +500% | [18] |
| Prostatic DHT (pg/mg tissue) | 10 ± 2 | 60 ± 8 | +500% | [18] |
*Values are presented as mean ± standard deviation.
Table 2: Changes in Proliferation and Apoptosis Markers in Prostate Tissue
| Marker | Sham Control | BPH (Testosterone-Treated) | Method | Reference |
| PCNA Expression | Low | High | Western Blot / IHC | |
| Cyclin D1 Expression | Low | High | Western Blot / IHC | [14][20] |
| Bax/Bcl-2 Ratio | High | Low | Western Blot | N/A |
| Caspase-3 Activity | High | Low | Activity Assay | N/A |
Conclusion
The testosterone-induced BPH model in rats provides a valuable tool for investigating the role of DHT in prostatic hyperplasia and for the preclinical evaluation of novel therapeutic strategies. The protocols outlined in these application notes offer a standardized approach to inducing and characterizing this model, ensuring reproducible and reliable results. By combining histological, hormonal, and molecular analyses, researchers can gain significant insights into the mechanisms underlying BPH and accelerate the development of new treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. auajournals.org [auajournals.org]
- 3. Vascular endothelial growth factor (VEGF) expression in prostate cancer and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 7. krishgen.com [krishgen.com]
- 8. 2.2. Induction of BPH and Agent Administration [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. Exploring TGF-β signaling in benign prostatic hyperplasia: from cellular senescence to fibrosis and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of vascular endothelial growth factor (VEGF) in prostate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pelvipharm.com [pelvipharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Benign Prostatic Hyperplasia (BPH) - Pathology Made Simple [ilovepathology.com]
- 16. m.youtube.com [m.youtube.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. cusabio.com [cusabio.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Dihydrotestosterone's (DHT) Effect on Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the multifaceted effects of dihydrotestosterone (DHT) on prostate cancer cells in vitro. The following sections detail experimental workflows, key assay protocols, and the underlying signaling pathways, offering a robust framework for investigating androgen receptor (AR) signaling in prostate cancer.
Data Presentation
The following tables summarize potential quantitative data from the described experimental protocols. These are representative examples to guide data presentation and interpretation.
Table 1: Effect of DHT on Prostate Cancer Cell Viability (MTT Assay)
| Cell Line | DHT Concentration (nM) | Treatment Duration (hours) | % Cell Viability (Normalized to Vehicle Control) | Standard Deviation |
| LNCaP | 0 (Vehicle) | 72 | 100 | ± 5.2 |
| LNCaP | 0.1 | 72 | 125 | ± 6.1 |
| LNCaP | 1 | 72 | 140 | ± 7.3 |
| LNCaP | 10 | 72 | 110 | ± 5.8 |
| LNCaP | 100 | 72 | 85 | ± 4.9 |
| PC-3 | 10 | 72 | 98 | ± 5.5 |
| DU145 | 10 | 72 | 102 | ± 6.0 |
LNCaP cells are androgen-sensitive, while PC-3 and DU145 are androgen-insensitive.
Table 2: Effect of DHT on Apoptosis in LNCaP Cells (Annexin V-FITC Assay)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 0.8 | 1.2 ± 0.3 |
| DHT (10 nM) | 2.8 ± 0.6 | 1.0 ± 0.2 |
| Staurosporine (1 µM) | 35.2 ± 4.1 | 15.7 ± 2.5 |
| DHT (10 nM) + Staurosporine (1 µM) | 25.1 ± 3.5 | 12.3 ± 2.1 |
This table illustrates a potential anti-apoptotic effect of DHT in the presence of an apoptosis inducer.
Table 3: Effect of DHT on Androgen Receptor (AR) and PSA Protein Expression (Western Blot)
| Cell Line | Treatment (24 hours) | Relative AR Protein Level (Fold Change vs. Vehicle) | Relative PSA Protein Level (Fold Change vs. Vehicle) |
| LNCaP | Vehicle | 1.0 | 1.0 |
| LNCaP | DHT (10 nM) | 1.5 | 5.2 |
| PC-3 | DHT (10 nM) | Not Detected | Not Detected |
Table 4: Effect of DHT on PSA Gene Expression (qPCR)
| Cell Line | Treatment (24 hours) | Target Gene | Relative mRNA Expression (Fold Change vs. Vehicle) |
| LNCaP | Vehicle | PSA | 1.0 |
| LNCaP | DHT (10 nM) | PSA | 25.6 |
| LNCaP | DHT (100 nM) | PSA | 18.3 |
Experimental Protocols
Cell Culture and DHT Treatment
a. Cell Lines:
-
Androgen-Sensitive: LNCaP, 22Rv1.
-
Androgen-Insensitive: PC-3, DU145.
b. Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for routine culture.
-
For DHT treatment experiments, cells should be cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for at least 24-48 hours prior to treatment to deplete endogenous steroids.
c. DHT Preparation and Treatment:
-
Prepare a stock solution of DHT (e.g., 10 mM in ethanol).
-
Dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations.
-
Treat cells with various concentrations of DHT or vehicle (ethanol) for the specified duration.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2]
a. Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
b. Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with medium containing CS-FBS and incubate for 24-48 hours.
-
Treat the cells with varying concentrations of DHT or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
a. Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
b. Protocol:
-
Seed cells in 6-well plates and treat with DHT as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for AR Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.[5]
a. Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-phospho-AR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
b. Protocol:
-
After DHT treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.
a. Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, RPLP0).[6]
-
Real-time PCR system.
b. Protocol:
-
Extract total RNA from DHT-treated and control cells using an RNA extraction kit.[7]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[7]
-
Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.[7]
-
The PCR program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualizations
Caption: Experimental workflow for assessing DHT's effect on prostate cancer cells.
Caption: DHT-induced androgen receptor (AR) signaling pathway in prostate cancer cells.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of this compound-inactivation activity promotes prostate cancer castration resistance detectable by functional imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostate-specific membrane antigen modulates the progression of prostate cancer by regulating the synthesis of arginine and proline and the expression of androgen receptors and Fos proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dihydrotestosterone (DHT) Production Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgen steroid hormone, is synthesized from testosterone by the enzyme 5α-reductase. Elevated levels of DHT are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia. Consequently, the inhibition of DHT production, primarily by targeting 5α-reductase, represents a key therapeutic strategy. High-throughput screening (HTS) is a crucial methodology in the discovery of novel inhibitors. These application notes provide detailed protocols for both cell-based and biochemical HTS assays designed to identify and characterize inhibitors of DHT production. The subsequent quantification of DHT is achieved through highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of DHT Production and Action
The enzymatic conversion of testosterone to DHT is a critical step in androgen signaling. DHT binds to the androgen receptor (AR) with a higher affinity than testosterone, leading to the activation of downstream gene expression that promotes cell growth and proliferation in target tissues.
DHT Production and Androgen Receptor Signaling Pathway.
Experimental Workflow for HTS Campaign
A typical HTS campaign for identifying DHT production inhibitors follows a multi-step process, from initial screening of a large compound library to hit confirmation and characterization.
High-Throughput Screening Workflow for DHT Production Inhibitors.
Quantitative Data Summary: 5α-Reductase Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of various known and experimental compounds against 5α-reductase. These values are essential for comparing the efficacy of newly identified hits. The typical hit rate for enzyme inhibitor HTS campaigns generally falls within the range of 0.1% to 1%.[1][2]
| Compound | Type | 5α-Reductase Isoform(s) Inhibited | IC50 (nM) | Reference(s) |
| Pharmaceuticals | ||||
| Finasteride | Synthetic | Type 2 & 3 | 4.2 | [3] |
| Dutasteride | Synthetic | Type 1, 2 & 3 | Not Specified | [4] |
| Epristeride | Synthetic | Type 2 | Not Specified | [4] |
| Experimental Compounds | ||||
| 4-MA | Synthetic | Type 1 & 2 | 8.5 | [4] |
| Bexlosteride (LY-300502) | Synthetic | Type 1 | Not Specified | [4] |
| Izonsteride (LY-320236) | Synthetic | Type 1 & 2 | Not Specified | [4] |
| Natural Products | ||||
| 5-hydroxy-7,4′-dimethoxyflavone | Natural (Polymethoxyflavone) | Not Specified | 20,000 | [5] |
| Genistein | Natural (Isoflavone) | Not Specified | 710,000 | [5] |
| Biochanin A | Natural (Isoflavone) | Not Specified | 140,000 | [5] |
| Equol | Natural (Isoflavone) | Not Specified | 370,000 | [5] |
| Riboflavin | Natural (Vitamin) | Not Specified | 17,000 | [5] |
| Permixon (Saw Palmetto extract) | Natural Extract | Not Specified | 5,600,000 (ng/mL) | [6] |
Experimental Protocols
Cell-Based HTS Assay for 5α-Reductase Inhibition using LNCaP Cells
This protocol describes a cell-based assay using the human prostate cancer cell line LNCaP, which endogenously expresses 5α-reductase type 1, to screen for inhibitors of DHT production.[7]
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Testosterone (substrate)
-
Test compounds and control inhibitors (e.g., Finasteride) dissolved in DMSO
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Internal standard (e.g., DHT-d3)
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed LNCaP cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control inhibitors in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the overnight culture medium from the cells.
-
Add 100 µL of medium containing the test compounds or controls to the respective wells.
-
For the primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Include vehicle control (DMSO) and positive control (e.g., 100 nM Finasteride) wells.
-
-
Substrate Addition and Incubation:
-
Prepare a stock solution of testosterone in ethanol and dilute it in culture medium to the desired final concentration (e.g., 100 ng/mL).
-
Add 100 µL of the testosterone-containing medium to each well.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Sample Collection and Preparation for LC-MS/MS:
-
After incubation, collect the cell culture supernatant from each well.
-
To each sample, add an internal standard (e.g., DHT-d3) to a final concentration of 1 ng/mL.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
Biochemical HTS Assay for 5α-Reductase Inhibition using Rat Liver Microsomes
This protocol outlines a biochemical assay using a crude microsomal fraction from rat liver as a source of 5α-reductase for in vitro screening of inhibitors.[8]
Materials:
-
Rat liver microsomes (can be prepared in-house or purchased commercially)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compounds and control inhibitors dissolved in DMSO
-
96-well plates
-
LC-MS/MS grade solvents and internal standard as in the cell-based assay
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound or control inhibitor at various concentrations. Use 5 µL of DMSO for the vehicle control.
-
Add 40 µL of Assay Buffer containing rat liver microsomes (final protein concentration of approximately 20-50 µg/mL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a 5 µL mixture of Testosterone (final concentration 1-5 µM) and NADPH (final concentration 100 µM) in Assay Buffer.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantification of DHT by LC-MS/MS
This protocol provides a general method for the quantification of DHT in prepared samples from either the cell-based or biochemical assays. Method parameters may need to be optimized for specific instrumentation.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DHT: Precursor ion (m/z) 291.2 → Product ion (m/z) 255.2
-
DHT-d3 (Internal Standard): Precursor ion (m/z) 294.2 → Product ion (m/z) 258.2
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
Data Analysis:
-
Quantify the concentration of DHT in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of DHT.
-
Calculate the percentage of DHT production inhibition for each test compound relative to the vehicle control.
-
For dose-response experiments, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening campaigns to identify novel inhibitors of DHT production. The combination of a robust primary screen, either cell-based or biochemical, with sensitive and specific LC-MS/MS-based quantification allows for the efficient and accurate identification and characterization of potential therapeutic candidates for the treatment of androgen-dependent diseases. Careful assay validation and adherence to detailed protocols are essential for the success of any HTS campaign.
References
- 1. assay.works [assay.works]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Dihydrotestosterone (DHT) Detection by LC-MS/MS: A Guide to Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of dihydrotestosterone (DHT), a potent androgen and key metabolite of testosterone, is crucial in various research and clinical settings, including endocrinology, drug development, and anti-doping analysis. However, the analysis of DHT by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents challenges due to its low physiological concentrations and poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag to the DHT molecule, thereby significantly enhancing detection sensitivity and selectivity.
This document provides detailed application notes and protocols for several common and effective derivatization methods for the analysis of DHT by LC-MS/MS. The methods covered include the use of 2-hydrazino-1-methylpyridine (HMP), Girard P reagent, hydroxylamine and its derivatives, picolinic acid, Amplifex™ Keto Reagent, and dansyl chloride.
Quantitative Data Summary
The following table summarizes the reported limits of quantification (LOQ) for DHT using various derivatization reagents, providing a comparative overview of their performance.
| Derivatization Reagent | Lower Limit of Quantification (LLOQ) for DHT | Matrix | Reference |
| 2-Hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | Human Plasma | [1] |
| Hydroxylamine | 25 pg/mL | Blood Serum | [2] |
| O-tert-butyl-hydroxylamine | 2.5 pg/mL | Serum | [3] |
| Picolinic Acid | 0.0500 ng/mL | Mouse Sera | [4] |
| Amplifex™ Keto Reagent (for Testosterone) | 1 pg/mL | Human Serum | [5] |
Note: The LLOQ for the Amplifex™ Keto Reagent is reported for testosterone, but similar enhancements are expected for DHT due to the shared ketone functional group.
Experimental Workflows and Protocols
This section provides detailed experimental workflows and protocols for the derivatization of DHT. Each workflow is visualized using a diagram generated with Graphviz, followed by a detailed step-by-step protocol.
2-Hydrazino-1-methylpyridine (HMP) Derivatization
HMP is a hydrazine-based reagent that reacts with the ketone group of DHT to introduce a permanently charged pyridinium moiety, significantly improving ionization efficiency in positive electrospray ionization (ESI) mode.
Protocol:
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) of the plasma sample to isolate the steroid fraction. A common sorbent for this purpose is Oasis® HLB.[1]
-
-
Derivatization Reaction:
-
To the dried extract, add the 2-hydrazino-1-methylpyridine (HMP) derivatization reagent.
-
The reaction is typically carried out at 60°C for 1 hour to ensure quantitative derivatization of the oxosteroids.[6]
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Monitor the specific mass transition for the DHT-HMP derivative. The selected reaction monitoring (SRM) transition for DHT-HMP is typically m/z 396 → 108.[1]
-
Girard P Derivatization
Girard's reagent P is another hydrazine-based reagent that introduces a permanently charged quaternary ammonium group onto the DHT molecule.
Protocol:
-
Sample Preparation:
-
Derivatization Reaction:
-
Final Sample Preparation and Analysis:
Hydroxylamine Derivatization
Hydroxylamine reacts with the ketone group of DHT to form an oxime derivative, which enhances ionization efficiency.
Protocol:
-
Sample Preparation:
-
Derivatization Reaction:
-
Final Sample Preparation and Analysis:
Amplifex™ Keto Reagent Derivatization
The Amplifex™ Keto Reagent is a commercially available kit designed for the rapid and simple derivatization of molecules containing ketone or aldehyde functional groups.
Protocol (Adapted from Testosterone Protocol):
-
Sample Preparation:
-
To 50 µL of the sample, add 20 µL of the internal standard.[2]
-
Add 200 µL of 100% methanol for protein precipitation.[2]
-
Vortex and cool at <10°C for 30 minutes.[2]
-
Centrifuge at 20,000 rcf for 10 minutes at <10°C.[2]
-
Transfer 200 µL of the supernatant to a new tube or well and dry using a SpeedVac.[2]
-
-
Derivatization and Analysis:
-
Derivatize the dried supernatant by adding 80 µL of the derivatizing reagent (prepared by mixing the Amplifex Keto Reagent and Amplifex Keto Diluent in a 1:1 ratio).[2][5]
-
The derivatization is rapid, typically completed within 30-60 minutes at room temperature.
-
Directly inject the derivatized sample for LC-MS/MS analysis.
-
Dansyl Chloride Derivatization
Dansyl chloride is a reagent that can react with the hydroxyl group of steroids. While DHT primarily has a ketone group available for derivatization, some protocols might target its hydroxyl group, or it could be used in combination with other reagents for broader steroid profiling. The following is a general protocol for steroid derivatization.
Protocol (General for Steroids):
-
Sample Preparation:
-
To the extracted sample, add a sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3).
-
-
Derivatization Reaction:
-
Add freshly prepared dansyl chloride solution (e.g., 20 mg/mL in acetonitrile).
-
Incubate the mixture at 60°C for 60 minutes.
-
Quench the excess dansyl chloride by adding a sodium hydroxide solution (e.g., 250 mM) and incubating for another 10 minutes at 40°C.
-
Neutralize the reaction by adding formic acid.
-
-
Final Sample Preparation and Analysis:
-
Add methanol to precipitate any remaining proteins and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Conclusion
Chemical derivatization is an indispensable tool for enhancing the sensitivity and reliability of DHT quantification by LC-MS/MS. The choice of derivatization reagent will depend on the specific requirements of the assay, including the desired sensitivity, sample matrix, and available instrumentation. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists to select and implement the most appropriate derivatization strategy for their DHT analysis needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alifesci.com [alifesci.com]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Amplifex™ Keto Reagent [sciex.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols: Establishing a DHT-Induced Mouse Model of Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. It is characterized by a progressive miniaturization of hair follicles, driven by genetic predisposition and the action of androgens, particularly dihydrotestosterone (DHT). To facilitate the development of novel therapeutics for AGA, robust and reproducible animal models are essential. This document provides detailed protocols and application notes for establishing a DHT-induced mouse model of androgenetic alopecia, a valuable tool for studying the pathogenesis of AGA and for the preclinical evaluation of new treatments.
Signaling Pathways in Androgenetic Alopecia
DHT is known to influence several key signaling pathways that regulate hair follicle cycling. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets. The binding of DHT to the androgen receptor (AR) in dermal papilla cells of the hair follicle is a critical initiating event. This complex then translocates to the nucleus and modulates the expression of various genes, leading to the production of factors that inhibit hair growth.
Key signaling pathways affected by DHT in the context of AGA include:
-
Wnt/β-catenin Pathway: This pathway is essential for maintaining the anagen (growth) phase of the hair cycle. DHT has been shown to inhibit the Wnt/β-catenin pathway. The androgen receptor can bind to and sequester β-catenin, a key mediator of Wnt signaling.[1] Additionally, DHT upregulates the expression of Dickkopf-1 (DKK1), an inhibitor of the Wnt pathway.[1]
-
Bone Morphogenetic Protein (BMP) Pathway: BMP signaling is generally considered inhibitory to hair growth, promoting the telogen (resting) phase. Elevated BMP signaling has been observed in balding scalp and is thought to contribute to the miniaturization of hair follicles.[2]
-
Transforming Growth Factor-beta (TGF-β) Pathway: Androgens can stimulate the production of TGF-β1 and TGF-β2 in dermal papilla cells, which are potent inhibitors of hair follicle growth and can induce the catagen (regression) phase.[3]
-
Fibroblast Growth Factor (FGF) Pathway: While some FGFs are crucial for hair follicle development, the interplay with androgens in AGA is complex and an area of ongoing research.[4]
Below is a diagram illustrating the interplay of these signaling pathways in DHT-induced androgenetic alopecia.
Caption: Signaling pathways in DHT-induced androgenetic alopecia.
Experimental Protocols
This section provides a detailed, step-by-step protocol for establishing and evaluating the DHT-induced mouse model of AGA.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the DHT-induced AGA mouse model.
Animal Preparation and Acclimatization
-
Animal Strain: C57BL/6 mice are commonly used for hair growth studies due to their synchronized hair follicle cycling and pigmented hair, which facilitates visual assessment of hair regrowth.[5]
-
Age: 6-7 week old male mice are typically used.
-
Acclimatization: House the mice in a controlled environment (21 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.[6] Provide ad libitum access to standard chow and water.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle Control, DHT only, DHT + Test Compound).
Synchronization of the Hair Growth Cycle
To ensure that hair follicles are in the same growth phase (telogen) at the start of the experiment, synchronization is necessary.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation).[6]
-
Carefully shave the dorsal skin of the mice.
-
Apply a commercially available hair removal cream or a mixture of rosin and beeswax to the shaved area to depilate and induce a synchronized anagen phase.[6] Allow the hair to regrow and enter the telogen phase (approximately 2-3 weeks). The skin will appear pink during anagen and become pale during telogen.
DHT Administration
-
Preparation of DHT Solution: Dissolve this compound (DHT) in a suitable vehicle. A common vehicle is a mixture of dimethyl sulfoxide (DMSO) and corn oil (e.g., 5:95, v/v).[7]
-
Dosage and Administration: Administer DHT via subcutaneous injection. The optimal dose can vary, but a commonly used and effective dose is 30 mg/kg of body weight, administered daily.[7] Administration should begin prior to the induction of the anagen phase and continue throughout the experiment.
Administration of Test Compound
-
The test compound can be administered topically to the depilated dorsal skin or systemically (e.g., oral gavage, intraperitoneal injection), depending on the nature of the compound and the experimental design.
-
Administration of the test compound should typically commence concurrently with or shortly after the start of DHT administration.
Monitoring of Hair Growth
-
Photographic Documentation: Take photographs of the dorsal skin of each mouse at regular intervals (e.g., every 3-5 days) to visually assess hair regrowth.
-
Scoring: Hair regrowth can be quantified using a visual scoring system. For example, a 5-point scale can be used: 0 = no hair growth, 1 = <25% hair growth, 2 = 25-50% hair growth, 3 = 50-75% hair growth, 4 = 75-99% hair growth, 5 = 100% hair growth.
Sample Collection
-
At the end of the experimental period, euthanize the mice using an approved method (e.g., CO2 exposure followed by cervical dislocation).
-
Collect full-thickness skin samples from the treated dorsal area using a biopsy punch.
Data Analysis
-
Histological Analysis:
-
Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) for morphological analysis of hair follicles.[5][8]
-
Quantify parameters such as the number of hair follicles, the ratio of anagen to telogen follicles, and the thickness of the epidermis and dermis.
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform staining for specific protein markers to investigate the underlying molecular mechanisms (e.g., Ki-67 for proliferation, β-catenin for Wnt pathway activity, androgen receptor).
-
-
Gene Expression Analysis:
-
Extract RNA from skin samples and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes of interest (e.g., Dkk1, Bmp4, Tgf-β1).
-
-
Protein Analysis:
-
Extract protein from skin samples and perform Western blotting to quantify the levels of specific proteins.[7]
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from a DHT-induced AGA mouse model.
Table 1: DHT Administration Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| DHT Concentration | 1 mg/animal | 5 mg/kg body weight | 30 mg/kg body weight |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous |
| Vehicle | DMSO/isotonic saline (1:1)[6] | Vehicle not specified | DMSO/corn oil (5:95, v/v)[7] |
| Frequency | 5 times per week[6] | Daily[9] | Daily[7] |
Table 2: Hair Growth Evaluation Parameters
| Parameter | Method | Typical Outcome in DHT-treated group | Reference |
| Hair Regrowth Score | Visual scoring (0-5 scale) | Lower score compared to control | [10] |
| Hair Coverage (%) | Image analysis software | Decreased percentage of hair coverage | [11] |
| Hair Length | Measurement of plucked hairs | Shorter hair length | [12] |
| Anagen/Telogen Ratio | Histological analysis of skin sections | Decreased ratio (more telogen follicles) | [13] |
| Hair Follicle Density | Histological analysis of skin sections | Reduced number of hair follicles | [13] |
| Skin Thickness | Histological measurement | May be altered | [14] |
Table 3: Molecular and Cellular Analysis
| Parameter | Method | Typical Outcome in DHT-treated group | Reference |
| Cell Proliferation (Ki-67) | Immunohistochemistry | Decreased number of Ki-67 positive cells | [8] |
| β-catenin Expression | Western Blot / IHC | Decreased expression | [15][16] |
| DKK1 Expression | qRT-PCR / Western Blot | Increased expression | [1] |
| Androgen Receptor (AR) Expression | Western Blot / IHC | Increased nuclear localization | [17] |
Conclusion
The DHT-induced mouse model of androgenetic alopecia is a valuable and widely used tool for studying the mechanisms of hair loss and for the preclinical screening of potential therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and utilize this model effectively. Careful planning of the experimental design, consistent execution of the protocols, and thorough analysis of the endpoints are crucial for obtaining reliable and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hair growth stimulated by allogenic adipose-derived stem cells supplemented with ATP in a mouse model of this compound-induced androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Regulates Hair Growth Through the Wnt/β-Catenin Pathway in C57BL/6 Mice and In Vitro Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Regulates Hair Growth Through the Wnt/β-Catenin Pathway in C57BL/6 Mice and In Vitro Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Models to Study DHT's Paracrine Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-culture models for investigating the paracrine effects of dihydrotestosterone (DHT). The protocols detailed below are designed to be adaptable for studying stromal-epithelial and cancer-endothelial cell interactions, which are critical in understanding both normal prostate physiology and the progression of prostate cancer.
Introduction
This compound (DHT), a potent androgen, plays a crucial role in the development and function of the prostate gland. Its effects are not solely direct (autocrine) but are also mediated through complex paracrine signaling networks between different cell types within the prostate microenvironment. Co-culture systems that recapitulate these interactions are invaluable tools for elucidating the mechanisms by which DHT influences cellular behavior and for screening potential therapeutic agents.
This document outlines two primary co-culture models: a three-dimensional (3D) hydrogel co-culture of prostate epithelial and stromal cells to study developmental and differentiation processes, and a conditioned media-based paracrine model to investigate the pro-angiogenic effects of DHT on endothelial cells via prostate cancer cells.
Data Presentation: Quantitative Effects of DHT in Co-culture
The following tables summarize quantitative data from representative studies on the paracrine effects of DHT.
Table 1: Paracrine Effect of DHT on Endothelial Cell Proliferation via Prostate Cancer Cells
| Co-culture System | DHT Concentration (on Cancer Cells) | Endpoint Measured | Result | Reference |
| LNCaP/LAPC-4 (Prostate Cancer) & MEC (Endothelial) | 0.1, 1, 10 nM | MEC Viable Cell Number | 24-27% increase | [1][2] |
| LAPC-4 (Prostate Cancer) & MEC (Endothelial) | 10 nM | MEC Viable Cell Number | ~41% increase over control media | [1] |
Table 2: DHT-Mediated Paracrine Regulation of VEGF Secretion from Prostate Cancer Cells
| Cell Line | DHT Concentration | Endpoint Measured | Result | Reference |
| LAPC-4 | Not specified | VEGF Concentration in Conditioned Media | Time-dependent increase (12.43 ng/ml at 24h, 28.13 ng/ml at 48h) | [1] |
Experimental Protocols
Protocol 1: 3D Co-culture of Prostate Epithelial and Stromal Cells in Hydrogel
This protocol describes the formation of prostate microtissues to study the paracrine effects of DHT on epithelial differentiation.[3][4][5]
Materials:
-
Benign human prostate epithelial cells (BHPrE)
-
Benign human prostate stromal cells (BHPrS)
-
Defined 3D culture medium (e.g., DMEM/F12 supplemented with charcoal-stripped fetal bovine serum (CS-FBS) and without epidermal growth factor (EGF))[4]
-
Agarose hydrogel microwells
-
This compound (DHT)
-
Vehicle control (e.g., DMSO)
-
Reagents for immunohistochemistry (e.g., antibodies against CK5/6 and CK18)
-
Reagents for qPCR analysis
Procedure:
-
Cell Culture: Maintain BHPrE and BHPrS cells in their respective 2D culture media.
-
Microtissue Assembly:
-
DHT Treatment:
-
Prepare working solutions of DHT in the defined 3D culture medium at final concentrations of 0.1 nM, 1 nM, and 10 nM.[3]
-
Include a vehicle control group.
-
Replace the medium with the DHT-containing or vehicle control medium and culture for up to 7 days.
-
-
Analysis:
-
Immunohistochemistry: Fix the microtissues, embed, and section them. Perform IHC for epithelial differentiation markers such as Cytokeratin 5/6 (basal) and Cytokeratin 18 (luminal).[3][4]
-
Gene Expression Analysis: Collect microtissues at desired time points, extract total RNA, and perform qPCR to analyze the expression of prostate-related genes.[3]
-
Protocol 2: Conditioned Media-Based Paracrine Model for Angiogenesis
This protocol is designed to assess the paracrine effects of DHT-stimulated prostate cancer cells on endothelial cell proliferation.[1][2]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, LAPC-4)
-
Endothelial cell line (e.g., Murine Endothelial Cells - MECs)
-
Culture media for prostate cancer and endothelial cells
-
Serum-free culture medium
-
This compound (DHT)
-
Vehicle control (e.g., DMSO)
-
Reagents for cell proliferation assay (e.g., MTT, WST-1)
-
ELISA kit for Vascular Endothelial Growth Factor (VEGF)
Procedure:
-
Preparation of Tumor-Conditioned Media (TCM):
-
Plate prostate cancer cells and allow them to adhere overnight.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Treat the cells with various concentrations of DHT (e.g., 0.1, 1, 10 nM) or vehicle control for 48 hours.[1]
-
Collect the supernatant (TCM), centrifuge to remove cell debris, and store at -80°C.
-
-
Endothelial Cell Proliferation Assay:
-
Seed endothelial cells in a 96-well plate and allow them to attach.
-
Starve the endothelial cells in serum-free medium for 24 hours.
-
Replace the medium with the prepared TCM from the different treatment groups.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a standard proliferation assay.
-
-
VEGF Quantification:
-
Measure the concentration of VEGF in the collected TCM using a VEGF ELISA kit according to the manufacturer's instructions.
-
Visualizations: Signaling Pathways and Workflows
DHT-Mediated Paracrine Signaling in the Prostate Microenvironment
The following diagram illustrates the paracrine signaling axis where DHT stimulates stromal cells to produce growth factors that, in turn, act on epithelial cells.
Caption: DHT stimulates stromal cells to secrete growth factors that promote epithelial cell proliferation and differentiation.
Experimental Workflow for 3D Co-culture Model
This diagram outlines the key steps in the 3D co-culture experimental protocol.
Caption: Workflow for the 3D co-culture of prostate epithelial and stromal cells to study DHT effects.
DHT-Induced Paracrine Stimulation of Angiogenesis
This diagram illustrates how DHT can indirectly promote angiogenesis by stimulating prostate cancer cells to secrete VEGF, which then acts on endothelial cells.
Caption: DHT stimulates prostate cancer cells to secrete VEGF, which promotes endothelial cell proliferation and angiogenesis via PI3K/Akt and Ras/MAPK pathways.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3D Co-Culture Model for Epithelial-Stromal Cells Interaction in Prostate Cancer | PLOS One [journals.plos.org]
- 3. The Role of Vascular Endothelial Growth Factor in Metastatic Prostate Cancer to the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Co-culture Model of Human Prostate Epithelial and Stromal Cells for Androgenic and Antiandrogenic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel co-culture model of human prostate epithelial and stromal cells for androgenic and antiandrogenic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androgen Receptor Activation Reporter Gene Assays
Measuring Androgen Receptor Activation by Dihydrotestosterone (DHT) using Reporter Gene Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing reporter gene assays for the quantitative analysis of androgen receptor (AR) activation by its potent natural ligand, this compound (DHT). The protocols detailed herein are designed to be a robust resource for screening novel compounds, characterizing AR signaling pathways, and advancing drug discovery efforts in areas such as prostate cancer and endocrinology.
Introduction to Androgen Receptor Signaling and Reporter Assays
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of the male phenotype.[1][2] Upon binding to androgens like testosterone or the more potent DHT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2][3] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]
Reporter gene assays offer a sensitive and quantitative method to measure the transcriptional activity of the AR. The fundamental principle involves introducing a reporter gene, such as firefly luciferase, under the control of an ARE-containing promoter into cultured cells.[4][5] When the AR is activated by a ligand like DHT, it binds to the AREs and drives the expression of the reporter gene. The resulting signal, in this case, luminescence, is directly proportional to the level of AR activation.[6]
Androgen Receptor Signaling Pathway
The canonical signaling pathway for DHT-mediated AR activation is a multi-step process that culminates in the regulation of gene expression. This compound, being more potent than testosterone, binds to the AR in the cytoplasm with high affinity.[7] This binding event initiates a cascade of molecular interactions leading to the modulation of target gene transcription.
Applications of AR Reporter Gene Assays
-
High-Throughput Screening (HTS): To identify novel AR agonists and antagonists for therapeutic development.
-
Compound Characterization: To determine the potency (EC50) and efficacy of lead compounds.
-
Drug Discovery: To investigate the mechanism of action of drugs targeting the AR signaling pathway.
-
Endocrine Disruptor Screening: To assess the potential of environmental chemicals to interfere with androgen signaling.
-
Basic Research: To study the structure-function relationship of the AR, including the impact of mutations on receptor activity.
Experimental Components
A successful AR reporter gene assay relies on the careful selection of appropriate cell lines and reporter constructs.
Cell Lines for Androgen Receptor Assays
The choice of cell line is critical and depends on the specific research question. Some cell lines endogenously express the AR, while others are AR-negative and require co-transfection with an AR expression vector.
| Cell Line | Origin | AR Expression | Key Characteristics |
| LNCaP | Human Prostate Cancer | Endogenous (mutant T877A) | Androgen-sensitive and responsive to DHT. The T877A mutation can lead to activation by other steroids.[8] |
| 22Rv1 | Human Prostate Cancer | Endogenous | Expresses both full-length AR and constitutively active AR splice variants.[9] |
| MDA-MB-453 | Human Breast Cancer | Endogenous | Expresses both AR and glucocorticoid receptor (GR), which can both activate MMTV promoters.[4] |
| PC-3 | Human Prostate Cancer | Negative | Requires transient or stable transfection with an AR expression vector.[4] |
| CV-1 | Monkey Kidney | Negative | Often used for transient co-transfection assays due to low endogenous receptor activity.[4] |
| U2OS | Human Osteosarcoma | Negative | Used to develop stable reporter cell lines like the AR CALUX bioassay.[4] |
Reporter and Expression Vectors
-
Reporter Vectors: These plasmids contain a reporter gene (e.g., firefly luciferase) driven by a promoter containing AREs.
-
AR Expression Vectors: Plasmids that drive the constitutive expression of the human AR. These are necessary for assays in AR-negative cell lines like PC-3 or CV-1.[4]
-
Internal Control Vector: A plasmid expressing a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. This is co-transfected to normalize for variations in transfection efficiency and cell viability.
Detailed Protocol: Luciferase-Based AR Reporter Gene Assay
This protocol provides a general framework for measuring DHT-induced AR activation in a 96-well format. Optimization may be required for different cell lines and transfection reagents.
Materials:
-
Selected mammalian cell line (e.g., LNCaP or PC-3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
AR-responsive firefly luciferase reporter vector (e.g., ARE-luc)
-
Renilla luciferase internal control vector
-
Human AR expression vector (if using AR-negative cells)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (DHT)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (for AR-negative cells like PC-3):
-
Prepare a transfection mix containing the AR expression vector, ARE-luc reporter vector, and Renilla luciferase control vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Transfection (for AR-positive cells like LNCaP):
-
Prepare a transfection mix containing the ARE-luc reporter vector and the Renilla luciferase control vector.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
DHT Treatment:
-
After the 24-hour transfection period, replace the medium with a medium containing charcoal-stripped FBS.
-
Prepare serial dilutions of DHT in the same medium.
-
Add the DHT dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubate the plate for an additional 18-24 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the firefly luciferase substrate to each well and measure the luminescence.
-
Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.
-
Data Analysis and Presentation
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response.
-
Fold Induction: Calculate the fold induction by dividing the normalized response of each DHT-treated sample by the normalized response of the vehicle control.
-
Dose-Response Curve: Plot the fold induction as a function of the logarithm of the DHT concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of DHT that produces 50% of the maximal response).
Example DHT Dose-Response Data
The following table presents representative data from an AR reporter assay.
| DHT Concentration (nM) | Log [DHT] | Normalized Luciferase Activity (RLU) | Fold Induction |
| 0 (Vehicle) | - | 1,500 | 1.0 |
| 0.01 | -2.00 | 4,500 | 3.0 |
| 0.03 | -1.52 | 15,000 | 10.0 |
| 0.1 | -1.00 | 48,000 | 32.0 |
| 0.3 | -0.52 | 90,000 | 60.0 |
| 1 | 0.00 | 112,500 | 75.0 |
| 3 | 0.48 | 118,500 | 79.0 |
| 10 | 1.00 | 120,000 | 80.0 |
EC50 Values for DHT in Different Cell Lines:
| Cell Line Model | EC50 for DHT (nM) | Reference |
| AR CALUX (U2OS) | 0.13 | [4][11] |
| MDA-kb2 | 0.14 | [4] |
| HEK293 (transient) | 7.9 | [12] |
Experimental Workflow
The overall workflow for an AR reporter gene assay is a sequential process from cell culture to data analysis.
Troubleshooting
-
Low Luciferase Signal:
-
Possible Cause: Low transfection efficiency.
-
Solution: Optimize the DNA-to-transfection reagent ratio and cell density.
-
-
High Background Signal:
-
Possible Cause: Presence of endogenous steroids in the serum.
-
Solution: Use charcoal-stripped FBS for the assay.
-
-
High Well-to-Well Variability:
-
Possible Cause: Inconsistent cell seeding or reagent addition.
-
Solution: Ensure uniform cell suspension and use calibrated multichannel pipettes.
-
-
No Response to DHT:
-
Possible Cause: Inactive DHT stock, problem with the AR expression vector, or unresponsive cell line.
-
Solution: Verify the integrity of all reagents and plasmids. Test a different cell line if necessary.
-
References
- 1. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. signosisinc.com [signosisinc.com]
- 7. Modulation of Androgen Receptor Activation Function 2 by Testosterone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydrotestosterone (DHT) Western Blot
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of low or no signal in dihydrotestosterone (DHT) Western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands on my DHT Western blot?
A weak or nonexistent signal can stem from various stages of the Western blotting process. Common causes include issues with antibody concentration or activity, inefficient protein transfer, low abundance of the target protein, or problems with the detection reagents.[1][2][3] A systematic troubleshooting approach is necessary to identify the specific cause.
Q2: What is the most critical step for a successful DHT Western blot?
While every step is important, the selection of a high-quality primary antibody is crucial. The primary antibody must be specific for DHT and validated for use in Western blotting to ensure it can detect the protein of interest without cross-reacting with other molecules.[4]
Q3: How can I confirm if my protein transfer was successful?
You can verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[5][6] This reversible stain allows you to visualize the total protein transferred and check for issues like air bubbles or uneven transfer before proceeding with antibody incubation.
Q4: Can the blocking buffer affect my signal?
Yes, the choice and concentration of the blocking agent can impact the signal.[7] Some blocking buffers, like nonfat dry milk, can sometimes mask the antigen, leading to a weaker signal.[8] If you suspect this is an issue, try switching to a different blocking agent, such as bovine serum albumin (BSA).[2]
Troubleshooting Guide: Low or No Signal
This section provides a detailed breakdown of potential causes and solutions for weak signals in your DHT Western blot.
Antibody-Related Issues
A common reason for a weak signal is related to the primary or secondary antibodies.
Problem: The concentration of the primary or secondary antibody is not optimal. Solution:
-
Increase the concentration of the primary and/or secondary antibody.[2][5]
-
Perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[9] This involves testing a range of antibody concentrations while keeping other parameters constant.[9]
Problem: The antibody has lost activity. Solution:
-
Ensure antibodies have been stored correctly and have not expired.[10]
-
Avoid reusing diluted antibodies multiple times.[10]
-
You can test the antibody's activity using a dot blot.[2]
Problem: The secondary antibody is incorrect. Solution:
-
Confirm that the secondary antibody is directed against the host species of the primary antibody (e.g., if the primary is a rabbit anti-DHT, use an anti-rabbit secondary).[1]
Sample Preparation and Protein Loading
The quality and quantity of the protein sample are fundamental to achieving a good signal.
Problem: The abundance of DHT in the sample is too low. Solution:
-
Increase the amount of protein loaded onto the gel.[2] The optimal protein concentration is typically between 1-5 mg/mL.[11][12]
-
If the protein is known to have low expression, consider enriching the sample through immunoprecipitation or fractionation.[2][6]
Problem: The protein has degraded during sample preparation. Solution:
-
Work quickly and keep samples on ice throughout the preparation process to minimize protease activity.[12]
-
Always add protease and phosphatase inhibitors to your lysis buffer.[2][13]
Electrophoresis and Protein Transfer
Inefficient separation or transfer of the protein can lead to a weak signal.
Problem: Inefficient protein transfer from the gel to the membrane. Solution:
-
Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[2][6]
-
Optimize transfer time and voltage, especially for proteins of different molecular weights.[3] Wet transfers are generally more efficient than semi-dry transfers.[6][14]
-
For low molecular weight proteins like histones (which are in a similar size range to some targets), use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the protein from passing through.[2][14][15]
Blocking, Washing, and Detection
The final steps of the protocol are critical for visualizing the results.
Problem: The blocking agent is masking the epitope. Solution:
-
Try reducing the concentration of the blocking agent or switching to an alternative, such as BSA instead of non-fat dry milk.[5][8]
-
Avoid over-blocking by limiting the blocking step to about 1 hour.[10]
Problem: Excessive washing is removing the antibody. Solution:
-
Reduce the number or duration of wash steps.[2][5] You can also try decreasing the detergent concentration in the wash buffer.[10]
Problem: Issues with the detection substrate or exposure. Solution:
-
Ensure the substrate has not expired and is active.[2]
-
Increase the incubation time with the substrate.[2]
-
Increase the exposure time to the film or digital imager.[10]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Loading | 10–50 µg of total lysate per lane | Optimal amount should be determined empirically. Too much protein can cause high background.[10] |
| Protein Concentration | 1–5 mg/mL | A minimum concentration of 0.1 mg/mL is recommended.[11][12] |
| Primary Antibody Dilution | 1:250 to 1:4000 | Highly dependent on the antibody. Titration is recommended. Start with the manufacturer's suggestion.[9] |
| Secondary Antibody Dilution | 1:5,000 to 1:200,000 | Check the manufacturer's datasheet.[14] |
| Membrane Pore Size | 0.2 µm or 0.45 µm | Use 0.2 µm for smaller proteins (<15 kDa) to prevent transfer through the membrane.[14] |
| Wash Buffer Detergent | 0.05%–0.2% Tween 20 | Higher concentrations can help reduce background but may also strip the antibody.[9][10] |
Experimental Protocols
Protocol 1: Protein Extraction from Tissues
-
Dissect the tissue of interest on ice as quickly as possible to prevent protein degradation.[11][12]
-
Place the tissue in a pre-cooled microcentrifuge tube and snap freeze in liquid nitrogen. Samples can be stored at -80°C.[11][12]
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Homogenize the tissue using an electric homogenizer on ice.[11][12]
-
Agitate the sample for 30 minutes to 2 hours at 4°C.[11][12]
-
Centrifuge the lysate at ~10,000-16,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[12][16]
-
Carefully transfer the supernatant (containing the protein) to a fresh, pre-cooled tube.[16]
-
Determine the protein concentration using a standard assay like BCA.[17]
Protocol 2: Protein Extraction from Cell Culture
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).[11]
-
Use a cell scraper to gently collect the cells into the lysis buffer and transfer the suspension to a pre-cooled microcentrifuge tube.[11]
-
Maintain constant agitation for 30 minutes at 4°C.[11]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration.
Visual Guides
Caption: General experimental workflow for Western blotting.
Caption: Troubleshooting flowchart for low signal in Western blots.
Caption: Critical factors for primary antibody selection.
References
- 1. wildtypeone.substack.com [wildtypeone.substack.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. bosterbio.com [bosterbio.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot optimization | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Dihydrotestosterone (DHT) Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dihydrotestosterone (DHT) in cell culture experiments. It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for DHT in cell culture experiments?
A1: The optimal concentration of DHT is highly dependent on the specific cell line and the biological endpoint being measured. However, a common starting range for many prostate cancer cell lines, such as LNCaP, is between 0.1 nM and 10 nM.[1] For other cell types, a broader range, from 1 nM to 100 nM, may be initially screened.[2] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental system.
Q2: How do I determine the optimal DHT concentration for my specific cell line?
A2: A dose-response experiment is the most reliable method to determine the optimal DHT concentration. This involves treating your cells with a range of DHT concentrations and measuring the desired biological effect (e.g., cell proliferation, gene expression, protein activation). A typical approach is to use serial dilutions covering several orders of magnitude (e.g., 0.1 nM to 100 nM) to identify the concentration that produces the maximal desired effect without inducing cytotoxicity.[3][4]
Q3: What are the critical factors influencing DHT stability and activity in culture?
A3: Several factors can impact DHT's stability and activity. DHT is a hydrophobic compound and must be dissolved in an organic solvent like DMSO or ethanol to create a stock solution.[3] The final solvent concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced effects.[3] Furthermore, some cell lines can metabolize DHT, converting it into less active or inactive forms through processes like glucuronidation.[5] The rate of this metabolism can vary between cell lines.[5][6] It is also important to use phenol red-free medium and charcoal-stripped serum to eliminate exogenous steroids that could interfere with the experiment.[7]
Q4: How can I verify that DHT is active in my cell culture system?
A4: To confirm DHT activity, you should observe a measurable biological response that is dependent on the androgen receptor (AR). This can be assessed by:
-
Gene Expression Analysis: Measuring the upregulation of known AR target genes, such as PSA (prostate-specific antigen).
-
Reporter Assays: Using a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase). DHT treatment should induce reporter gene activity in AR-positive cells.[8]
-
Western Blotting: Detecting the phosphorylation or nuclear translocation of the androgen receptor.
-
Phenotypic Assays: Observing expected changes in cell morphology, proliferation, or migration.[9]
Troubleshooting Guide
This guide addresses common issues encountered during DHT cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of DHT | 1. DHT concentration is too low. 2. Cell line does not express a functional androgen receptor (AR). 3. DHT has degraded or precipitated out of solution. 4. Incubation time is insufficient. 5. Presence of interfering substances in the medium. | 1. Perform a wider dose-response experiment (e.g., 0.01 nM to 1 µM). 2. Confirm AR expression via Western Blot or qPCR. Use an AR-positive cell line (e.g., LNCaP) as a positive control and an AR-negative line (e.g., PC-3, DU145) as a negative control.[10] 3. Prepare fresh DHT stock solutions. When diluting, add the stock solution to the medium while vortexing to prevent precipitation.[3] 4. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. 5. Use phenol red-free medium and charcoal-stripped fetal bovine serum (CS-FBS) to remove any endogenous steroids.[7] |
| High cell death at expected DHT concentrations | 1. DHT concentration is too high, leading to cytotoxicity. 2. The solvent (e.g., DMSO, ethanol) concentration is toxic to the cells. 3. Cell line is highly sensitive to androgens. | 1. Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment to identify the toxic concentration range. 2. Ensure the final solvent concentration in the culture medium is below 0.5%. Include a vehicle control (medium with the same solvent concentration but no DHT) in your experiments.[3] 3. Lower the starting concentration range for your dose-response experiments. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent DHT stock solution preparation or storage. 3. Cell line phenotype has drifted due to high passage number. 4. Mycoplasma contamination. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.[7] 2. Prepare fresh stock solutions regularly and store them properly (protected from light at -20°C or -80°C).[3] 3. Use low-passage, authenticated cells for all experiments.[7] 4. Regularly test for mycoplasma contamination. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal DHT Concentration
This protocol outlines a method to determine the optimal DHT concentration for a given cell line using a cell proliferation assay (e.g., MTT or WST-1).
-
Cell Seeding:
-
Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for at least 48-72 hours prior to the experiment to deplete endogenous hormones.[7]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density that will not allow them to reach confluency by the end of the assay. Allow the cells to adhere overnight.
-
-
Preparation of DHT Dilutions:
-
Prepare a concentrated stock solution of DHT (e.g., 10 mM) in sterile DMSO or ethanol.
-
Perform serial dilutions of the DHT stock solution in phenol red-free medium with CS-FBS to achieve the desired final concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO or ethanol as the highest DHT concentration.
-
Include a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the overnight culture medium from the 96-well plate.
-
Add 100 µL of the prepared DHT dilutions, vehicle control, and no-treatment control to the appropriate wells. It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (e.g., MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the percentage of proliferation against the log of the DHT concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Visualizations
Caption: this compound (DHT) signaling pathway.
Caption: Workflow for a DHT dose-response experiment.
References
- 1. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Loss of this compound-inactivation activity promotes prostate cancer castration resistance detectable by functional imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHT formation and degradation in cultured human skin fibroblasts: DHT accumulation in the genital skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Increases Cytotoxic Activity of Macrophages on Prostate Cancer Cells via TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Overcoming cross-reactivity issues in dihydrotestosterone immunoassays
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges associated with dihydrotestosterone (DHT) immunoassays, with a primary focus on addressing cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a DHT immunoassay?
A1: Cross-reactivity in a DHT immunoassay refers to the interference caused by the assay's antibody binding to molecules other than DHT that are structurally similar.[1][2][3] This lack of absolute specificity can lead to inaccurate quantification of DHT levels. Because steroid hormones often share a common structural backbone, antibodies raised against one steroid may recognize and bind to others, leading to falsely elevated results.[1][2]
Q2: What are the most common cross-reactants in a DHT immunoassay?
A2: The most significant cross-reactant in DHT immunoassays is Testosterone due to its high structural similarity and typically much higher physiological concentrations (around 100-fold greater) than DHT.[4][5] Other endogenous steroids and their metabolites, as well as certain synthetic steroids or drugs, can also cross-react.[1][2] For example, dehydroepiandrosterone sulphate (DHEAS) has been shown to interfere with some testosterone immunoassays, and similar issues can be anticipated in DHT assays due to structural similarities.[6]
Q3: What are the consequences of cross-reactivity on my experimental results?
Q4: How can I determine if cross-reactivity is affecting my DHT immunoassay results?
A4: If you observe unexpectedly high DHT levels, it is crucial to consider cross-reactivity. One approach is to measure the concentration of suspected cross-reactants, such as testosterone, in your samples. If testosterone levels are high, they are likely contributing to the DHT reading. The most definitive way to confirm the accuracy of your immunoassay results is to re-analyze a subset of your samples using a more specific method like LC-MS/MS.[4][7]
Q5: What is the gold-standard method for DHT measurement and why?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold-standard for measuring DHT and other steroid hormones.[8][9][10] This is because LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of DHT even at low physiological concentrations, and it is not susceptible to the cross-reactivity issues that plague immunoassays.[8][11][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during DHT immunoassays.
Problem: My measured DHT concentrations are unexpectedly high.
This is a common issue often attributable to cross-reactivity. Follow these steps to diagnose and resolve the problem:
Caption: Troubleshooting workflow for unexpectedly high DHT immunoassay results.
Problem: How do I perform sample purification to remove cross-reactants?
Sample purification is a critical step to improve the accuracy of DHT immunoassays.[13][14] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.
Caption: General workflows for LLE and SPE sample purification.
Data Presentation
Table 1: Cross-Reactivity of a Commercial DHT Immunoassay
| Compound | Manufacturer's Reported Cross-Reactivity (%) | Experimentally Determined Cross-Reactivity (%) |
| Testosterone | 8.7 | 18 - 99 |
Data synthesized from a study invalidating a commercial DHT immunoassay.[4] This table highlights the potential discrepancy between manufacturer-reported and experimentally observed cross-reactivity.
Table 2: Comparison of DHT Concentrations Measured by Immunoassay and LC-MS/MS
| Treatment Group | DHT by Immunoassay (pg/mL) | DHT by LC-MS/MS (pg/mL) | % Difference |
| Placebo | ~350 | ~195 | ~79% |
| Testosterone | ~550 | ~250 | ~120% |
| Finasteride + Placebo | ~200 | ~35 | ~471% |
| Finasteride + Testosterone | ~250 | ~20 | ~1150% |
Data adapted from a study comparing a commercial DHT immunoassay to LC-MS/MS.[4][5] The table demonstrates the significant overestimation of DHT levels by the immunoassay, particularly in the presence of finasteride, which lowers DHT but not necessarily all cross-reacting androgens.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for DHT Purification from Serum/Plasma
-
Sample Preparation: Thaw serum or plasma samples on ice.
-
Internal Standard: Add an internal standard (e.g., deuterated DHT) to each sample, calibrator, and quality control to monitor extraction efficiency.
-
Extraction:
-
To 500 µL of sample, add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Solvent Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 250 µL of the immunoassay buffer.
-
Analysis: The sample is now ready for analysis using the DHT immunoassay kit.
Protocol 2: Confirmation of DHT concentration by LC-MS/MS
For definitive quantification, it is recommended to send purified samples or a subset of original samples to a core facility or a collaborating laboratory with an established and validated LC-MS/MS method for DHT analysis.[9][11][15]
Principle of LC-MS/MS for DHT Measurement:
Caption: The principle of DHT quantification using LC-MS/MS.
By understanding the limitations of DHT immunoassays and implementing appropriate troubleshooting and validation strategies, researchers can significantly improve the accuracy and reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iclabs.ca [iclabs.ca]
- 9. msacl.org [msacl.org]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Simultaneous determination of this compound and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level DHT Detection by LC-MS/MS
Welcome to the technical support center for improving the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of low-level Dihydrotestosterone (DHT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low levels of DHT by LC-MS/MS challenging?
A1: The detection of low levels of DHT presents several analytical challenges. DHT circulates at very low nanomolar concentrations in men and even lower in women, it ionizes inefficiently, and it can suffer from isobaric interference from other androgens.[1][2][3] Even with current LC-MS/MS technology, large plasma volumes are often required for detection without derivatization.[1][2][3]
Q2: What is the most effective way to improve the sensitivity of my LC-MS/MS method for DHT?
A2: Chemical derivatization is a highly effective strategy to enhance the ionization efficiency and, consequently, the sensitivity of DHT detection.[1][2][3][4] Derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) can significantly improve signal intensity, allowing for the use of smaller sample volumes.[1][2][3]
Q3: What are the advantages of using derivatization for DHT analysis?
A3: The primary advantage is increased sensitivity.[1][2][3] Derivatization can lead to a lower limit of quantification (LLOQ), enabling the measurement of DHT in samples with very low concentrations, such as in female or pediatric plasma.[1][2][3][5] It also allows for the use of smaller sample volumes, which is particularly beneficial in clinical and animal studies.[1][2][3]
Q4: Are there alternatives to derivatization for improving sensitivity?
A4: Yes, while derivatization is very effective, other strategies can also improve sensitivity. These include optimizing sample preparation through techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][6][7] Additionally, fine-tuning the LC-MS/MS instrument parameters, such as spray voltage, injection time, and collision energy, can enhance signal intensity.[8][9][10]
Q5: How can I minimize matrix effects in my DHT assay?
A5: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results. To minimize these effects, a robust sample preparation method is crucial. Techniques like SPE and LLE are effective in removing phospholipids and other interfering substances from the sample matrix.[11][12] The use of a stable isotope-labeled internal standard (e.g., DHT-d3) is also essential to compensate for any remaining matrix effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no DHT signal | Poor ionization of native DHT. | Implement a derivatization step using a reagent like 2-hydrazino-1-methylpyridine (HMP) to enhance ionization efficiency.[1][2][3] |
| Inefficient sample extraction. | Optimize your sample preparation protocol. Consider using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) or a Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[2][4] | |
| Suboptimal MS parameters. | Systematically optimize key MS parameters including spray voltage, source temperature, gas flows, and collision energy.[9][13] An infusion of a derivatized DHT standard can help in finding the optimal settings.[14] | |
| High background noise | Contamination of the LC-MS system. | Regularly clean the ion source.[15] Use high-purity solvents and mobile phase additives.[14] A divert valve can be used to direct the initial and final parts of the chromatographic run, which may contain high concentrations of interfering compounds, to waste instead of the mass spectrometer.[14] |
| Matrix effects from the sample. | Improve sample cleanup to remove interfering components.[11][12] Ensure the chromatographic method provides good separation of DHT from other endogenous compounds. | |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Use a guard column to protect the analytical column.[4] If the problem persists, wash or replace the analytical column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase pH is suitable for the analyte and the column chemistry. The use of volatile buffers like ammonium formate is recommended.[13][14] | |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve the separation of DHT from any co-eluting species.[11] | |
| Inconsistent retention times | Fluctuations in the LC pump or system pressure. | Check for leaks in the LC system.[16] Ensure the mobile phase is properly degassed. Monitor the system pressure for any unusual fluctuations.[15] |
| Changes in column temperature. | Use a column oven to maintain a stable and consistent column temperature.[17] | |
| Inaccurate quantification | Matrix effects leading to ion suppression or enhancement. | Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4][18] |
| Non-linearity of the calibration curve. | Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. The use of a suitable weighting factor (e.g., 1/x or 1/x²) for the linear regression may be necessary. | |
| Interference from isobaric compounds. | Optimize chromatographic separation to resolve DHT from isobaric interferences.[1][2] Select specific and sensitive MRM transitions for both the analyte and the internal standard. |
Quantitative Data Summary
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for DHT with and without Derivatization
| Method | LLOQ (pg/mL) | Sample Volume (µL) | Reference |
| Without Derivatization | 20 | 200 | [19] |
| With O-tert-butyl hydroxylamine Derivatization | 2.5 | Not Specified | [5] |
| With 2-hydrazino-1-methylpyridine (HMP) Derivatization | 0.4 pg on column | 100-200 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on the methodology for extracting androgens from human plasma.[2]
-
Sample Pre-treatment: To a 200 µL plasma sample, add an appropriate amount of internal standard (e.g., DHT-d3).
-
Conditioning: Condition an Oasis® HLB (1 cc/10 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the androgens with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or LC-MS/MS analysis.
Protocol 2: Derivatization with 2-hydrazino-1-methylpyridine (HMP)
This protocol enhances the sensitivity of DHT detection.[1][2][3]
-
Reagent Preparation: Prepare a fresh solution of HMP in a suitable solvent (e.g., acetonitrile/water).
-
Derivatization Reaction: To the dried sample extract, add the HMP solution and a catalyst (e.g., an acid).
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.
-
Quenching: Stop the reaction by adding a quenching solution if necessary.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for sensitive DHT analysis.
Caption: Troubleshooting low DHT signal.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 6. waters.com [waters.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. myadlm.org [myadlm.org]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medpace.com [medpace.com]
Technical Support Center: Analysis of Dihydrotestosterone in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of dihydrotestosterone (DHT) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect DHT analysis in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma). In the context of this compound (DHT) analysis, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. This interference can result in underestimation or overestimation of DHT concentrations, compromising the reliability of clinical and research data.
Q2: What are the primary causes of matrix effects in plasma samples for DHT analysis?
A2: The primary causes of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that co-elute with DHT during chromatographic separation. These components can compete with DHT for ionization in the mass spectrometer source, leading to signal suppression or enhancement. The complexity of the plasma matrix makes it a significant challenge for accurate bioanalysis.
Q3: How can I evaluate the presence and magnitude of matrix effects in my DHT assay?
A3: The most common method to assess matrix effects is the post-extraction addition method. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement. An MF of 1 indicates no matrix effect.
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in DHT quantification.
Potential Cause: Significant matrix effects are likely interfering with the analysis.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is crucial for minimizing matrix effects. Different methods offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by separating analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the most effective method for reducing matrix effects in complex samples like plasma.
-
-
Improve Chromatographic Separation: Enhancing the chromatographic resolution can separate DHT from co-eluting matrix components.
-
Gradient Elution: Optimize the mobile phase gradient to increase the separation efficiency.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to alter selectivity.
-
Column Dimensions: Using a longer column or a smaller particle size can improve peak resolution.
-
-
Utilize an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as DHT-d3, will have nearly identical chemical and physical properties to DHT and will co-elute, experiencing similar matrix effects. This allows for accurate correction of any signal suppression or enhancement.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for DHT Analysis in Plasma
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85-95 | 20-30 (Suppression) | General observation |
| Liquid-Liquid Extraction (LLE) | 70-90 | 10-20 (Suppression) | |
| Solid-Phase Extraction (SPE) | 90-105 | <10 (Minimal Effect) |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for DHT in Human Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., DHT-d3 in methanol). Vortex for 30 seconds.
-
Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute DHT and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for DHT analysis in plasma using SPE and LC-MS/MS.
Caption: Troubleshooting decision tree for addressing matrix effects in DHT analysis.
Stabilizing dihydrotestosterone in biological samples for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and long-term storage of biological samples for the accurate measurement of dihydrotestosterone (DHT).
Frequently Asked Questions (FAQs)
Q1: What is the best type of biological sample to use for DHT measurement?
A1: Serum is the preferred sample type for DHT analysis. However, plasma collected in EDTA (lavender-top) or heparin (green-top) tubes is also acceptable.[1][2] For specific assays, always consult the manufacturer's instructions.
Q2: Which blood collection tubes should I use?
A2: For serum collection, red-top tubes or serum separator tubes (SSTs) with a gel barrier are recommended.[2][3][4] For plasma, use lavender-top (EDTA) or green-top (heparin) tubes.[1][2] Ensure the tubes are appropriate for your downstream analysis method (e.g., LC-MS/MS).
Q3: How quickly do I need to process my blood samples after collection?
A3: It is critical to separate serum or plasma from blood cells within one hour of collection to minimize potential degradation or interference.[1][2]
Q4: What is the optimal temperature for long-term storage of samples for DHT analysis?
A4: For long-term stability, samples should be frozen. Storage at -20°C is adequate for many applications, but ultra-low temperatures of -70°C or -80°C are recommended for extended periods to halt virtually all enzymatic activity.[5][6]
Q5: How many times can I freeze and thaw my samples without affecting DHT concentrations?
A5: DHT has been shown to be stable through multiple freeze-thaw cycles. Some studies indicate stability for up to six cycles.[1] However, to ensure the highest sample integrity, it is best to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.[7]
Q6: Are protease inhibitors necessary to stabilize DHT in my samples?
A6: The use of protease inhibitors is not standard practice for stabilizing steroid hormones like DHT, which are less susceptible to proteolytic degradation than peptide hormones.[8][9] EDTA, an anticoagulant used for plasma collection, can chelate metal ions and may reduce the activity of certain metalloproteases.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable DHT levels | Sample degradation due to improper storage. | Ensure samples are promptly processed and stored at or below -20°C. For long-term storage, use -80°C. Review sample handling and storage records. |
| Cross-reactivity or interference in immunoassay. | Consider using a more specific method like LC-MS/MS for quantification.[11][12] | |
| Insufficient sample volume for the assay. | Always collect the recommended sample volume as per the assay protocol.[1][3] | |
| High variability between replicate measurements | Inconsistent sample handling or processing. | Standardize all sample collection, processing, and storage procedures. Ensure thorough mixing of samples after thawing. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes before the initial freezing to minimize freeze-thaw cycles. | |
| Matrix effects in LC-MS/MS analysis. | Optimize the sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.[13] | |
| Discrepancy between results from different labs | Different quantification methods used (e.g., immunoassay vs. LC-MS/MS). | Use the same validated analytical method for all samples to ensure comparability. LC-MS/MS is considered the gold standard for accuracy.[13] |
| Variations in sample collection and processing protocols. | Harmonize protocols across all collaborating laboratories. |
DHT Stability Data Summary
The following table summarizes the stability of DHT in serum and plasma under various storage conditions.
| Sample Type | Storage Temperature | Duration | Stability | Reference |
| Serum/Plasma | Room Temperature | Up to 7 days | Stable | [1] |
| Serum/Plasma | Refrigerated (2-8°C) | Up to 7 days | Stable | [1] |
| Serum/Plasma | Frozen (-20°C) | Up to 19 months | Stable | [1] |
| Serum/Plasma | Frozen (<-70°C) | 31 Days | Stable with <8.9% change | [5] |
| Serum | Frozen | Up to 19 months | Stable | [1] |
| Plasma | Frozen | Up to 19 months | Stable | [1] |
| Serum | Freeze-Thaw Cycles (x6) | N/A | Stable | [1] |
| Plasma | Freeze-Thaw Cycles (x3) | N/A | Stable with <4.1% change | [5] |
Experimental Protocols
Protocol 1: Serum Collection and Processing
-
Collection: Draw whole blood into a red-top or serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-1300 x g for 10-15 minutes.
-
Aliquoting: Carefully aspirate the supernatant (serum) and transfer it to cryovials. Avoid disturbing the cell layer.
-
Storage: Store the serum aliquots at -80°C for long-term storage.
Protocol 2: DHT Extraction from Serum/Plasma for LC-MS/MS
This protocol is a general guideline for liquid-liquid extraction (LLE).
-
Sample Preparation: Thaw serum/plasma samples on ice.
-
Internal Standard: Spike a 200 µL aliquot of the sample with a known concentration of a deuterated DHT internal standard (e.g., DHT-D3).[13]
-
Extraction: Add 2 mL of methyl t-butyl ether (MTBE), vortex for 2 minutes, and allow the layers to separate.[11][13]
-
Collection of Organic Layer: Transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1:1 water and methanol) for LC-MS/MS analysis.[13]
Visualizations
Caption: Workflow for DHT sample handling and analysis.
Caption: Troubleshooting logic for inaccurate DHT results.
References
- 1. labcorp.com [labcorp.com]
- 2. This compound (DHT) - Medical University of South Carolina [musclabservices.testcatalog.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. nordx.testcatalog.org [nordx.testcatalog.org]
- 5. medpace.com [medpace.com]
- 6. What Is The Recommended Storage Temperature For Human Serum? Preserve Sample Integrity For Reliable Results - Kintek Solution [kindle-tech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a protease inhibitor on in vitro stability of intact parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of this compound and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. msacl.org [msacl.org]
Technical Support Center: Cell Line-Specific Responses to Dihydrotestosterone (DHT) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrotestosterone (DHT) treatment in different cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving DHT treatment.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of DHT on cell proliferation in an expectedly responsive cell line (e.g., LNCaP). | 1. Androgen Receptor (AR) Status: The cell line may have lost AR expression over multiple passages. 2. Inactive DHT: DHT solution may have degraded. 3. Suboptimal Cell Culture Conditions: Serum in the media may contain androgens, masking the effect of exogenous DHT. | 1. Verify AR Expression: Regularly check AR expression via Western blot or qRT-PCR.[1][2] 2. Use Fresh DHT: Prepare fresh DHT stock solutions and store them appropriately.[3] 3. Use Charcoal-Stripped Serum: Culture cells in media supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.[4] |
| Unexpected proliferative response to DHT in an AR-negative cell line (e.g., PC-3, DU145). | 1. Glucocorticoid Receptor (GR) Pathway Activation: DHT can bind to and activate the glucocorticoid receptor, leading to downstream effects like STAT5 phosphorylation and proliferation.[2][5] 2. Non-Genomic Signaling: DHT may be activating membrane-associated androgen receptors, leading to rapid, non-genomic signaling through pathways like MAPK/ERK.[6] | 1. Investigate GR and STAT5: Check for GR expression and STAT5 phosphorylation upon DHT treatment.[2][5] Consider using a GR antagonist (e.g., mifepristone) to confirm this off-target effect. 2. Assess Non-Genomic Signaling: Evaluate the activation of kinases like ERK and Akt at early time points post-DHT treatment.[6] |
| Inconsistent results between experimental replicates. | 1. Cell Density and Growth Phase: Variations in cell seeding density or treating cells at different growth phases can alter their response to DHT.[3] 2. Pipetting Errors: Inaccurate pipetting can lead to variability in cell numbers and DHT concentrations.[3] 3. Solvent Effects: The solvent used for DHT (e.g., DMSO) might have cytotoxic effects at higher concentrations.[3] | 1. Standardize Seeding and Growth: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[3] 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[3] 3. Include Vehicle Control: Always include a vehicle control (cells treated with the solvent alone) to assess any effects of the solvent.[3] |
| Difficulty in long-term DHT treatment experiments due to cell confluence. | 1. High Seeding Density: Initial cell number is too high for the duration of the experiment. 2. High Serum Concentration: High serum levels can accelerate cell proliferation. | 1. Optimize Seeding Density: Seed cells at a lower density for long-term studies.[7] 2. Reduce Serum Concentration: Consider reducing the serum concentration in the culture medium.[7] 3. Cell Passaging during Treatment: For very long-term experiments, cells can be passaged and re-treated, though this may introduce variability.[7] |
Frequently Asked Questions (FAQs)
Q1: Why do different prostate cancer cell lines show varied responses to DHT?
A1: The varied responses are primarily due to differences in their androgen receptor (AR) status and genetic background.[8][9][10]
-
LNCaP cells are androgen-sensitive and express a mutated AR (T877A), which can be activated by androgens, estrogens, and some anti-androgens.[11] DHT treatment typically induces proliferation in LNCaP cells.[12][13][14]
-
PC-3 and DU145 cells are considered androgen-insensitive as they lack significant AR expression.[4] Therefore, they often do not show a proliferative response to DHT through the classical AR signaling pathway.[12][14] However, responses can be mediated through other receptors like the glucocorticoid receptor (GR).[5]
-
22Rv1 cells express both full-length AR and AR splice variants, which can contribute to their complex response to androgens and their castration-resistant nature.[15]
Q2: Can DHT affect cell lines that do not express the androgen receptor (AR)?
A2: Yes, DHT can exert effects in AR-negative cells through several mechanisms:
-
Glucocorticoid Receptor (GR) Activation: DHT has been shown to promote cell proliferation in AR-negative renal cell carcinoma and prostate cancer cells by activating the STAT5 pathway via the glucocorticoid receptor.[2][5]
-
Non-Genomic Pathways: DHT can initiate rapid signaling events through putative membrane androgen receptors, leading to the activation of kinase cascades like the MAPK/ERK and PI3K/Akt pathways.[6]
Q3: What is the role of the STAT5 pathway in DHT-mediated cell proliferation?
A3: In some cell types, particularly in renal cell carcinoma and castration-resistant prostate cancer, DHT can induce cell proliferation by activating the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[2][5] This activation can occur through both AR-dependent and AR-independent (via GR) mechanisms, leading to the phosphorylation of STAT5 and subsequent promotion of cell growth.[2]
Q4: How does DHT metabolism within the cell line affect experimental outcomes?
A4: The metabolic fate of DHT within a cell line can significantly impact the cellular response. For instance, some prostate cancer cells, like LNCaP, can rapidly inactivate DHT through glucuronidation.[16] A loss of this inactivation mechanism can lead to sustained androgen signaling and contribute to castration resistance.[16]
Data Summary Tables
Table 1: Proliferative Response of Various Cell Lines to DHT Treatment
| Cell Line | Cancer Type | AR Status | Typical Proliferative Response to DHT | Key Signaling Pathways |
| LNCaP | Prostate | Expresses mutated AR (T877A) | Increased proliferation[12][13][17] | AR, MAPK/ERK, PI3K/Akt |
| PC-3 | Prostate | AR-negative | Generally no significant change[12][13][14] | Potential for GR/STAT5 activation[5] |
| DU145 | Prostate | AR-negative[4] | Generally insensitive, though some studies report sensitivity[13] | Potential for GR/STAT5 activation[5] |
| Caki-2 | Renal Cell Carcinoma | AR-positive | Increased proliferation[2] | AR/GR, STAT5 |
| A498 | Renal Cell Carcinoma | AR-positive | Increased proliferation[2] | AR/GR, STAT5 |
| SN12C | Renal Cell Carcinoma | AR-negative | Increased proliferation[2] | GR, STAT5 |
Table 2: DHT Dose-Response in LNCaP and PC-3 Cell Lines
| Cell Line | DHT Concentration | Observed Effect on Proliferation |
| LNCaP | 0.1 - 100 nM | Dose-dependent increase in proliferation.[12][17] |
| PC-3 | 1 - 100 nM | No significant change in proliferation.[12] |
Experimental Protocols
Protocol 1: General DHT Treatment for Cell Proliferation Assay
-
Cell Seeding:
-
Culture cells in their recommended growth medium.
-
For the experiment, switch to a medium containing charcoal-stripped fetal bovine serum (FBS) for at least 24 hours before seeding to deplete endogenous steroids.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
DHT Preparation and Treatment:
-
Prepare a stock solution of DHT in a suitable solvent like DMSO.
-
On the day of the experiment, prepare serial dilutions of DHT in the charcoal-stripped FBS-containing medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for DHT).
-
Carefully remove the old medium from the wells and add the DHT-containing medium or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours), depending on the cell line's doubling time and the experimental endpoint.
-
-
Cell Proliferation Assessment:
-
Assess cell viability/proliferation using a suitable method, such as the MTT assay or direct cell counting.
-
Protocol 2: Western Blot for AR and Downstream Signaling Proteins
-
Cell Lysis:
-
After DHT treatment for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, p-STAT5, p-ERK, Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Workflow Diagrams
Caption: Overview of DHT signaling pathways in different cell lines.
Caption: General experimental workflow for studying DHT effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes kidney cancer cell proliferation by activating the STAT5 pathway via androgen and glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound enhances castration-resistant prostate cancer cell proliferation through STAT5 activation via glucocorticoid receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor Sequence and Variations in Several Common Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Modulation of Androgen Receptor Signaling in Hormonal Therapy-Resistant Prostate Cancer Cell Lines | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of this compound, epidermal growth factor, and basic fibroblast growth factor on the cell kinetics of the PC3, DU145, and LNCaP prostatic cancer cell lines: relationship with DNA ploidy level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of this compound-inactivation activity promotes prostate cancer castration resistance detectable by functional imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing interference in immunoassays for testosterone and DHT
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with testosterone and dihydrotestosterone (DHT) immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during testosterone and DHT immunoassays in a question-and-answer format.
Question: Why is the background signal in my competitive ELISA too high?
Answer:
High background in a competitive ELISA can be caused by several factors, leading to reduced assay sensitivity and inaccurate results. Common causes and their solutions are outlined below:
-
Insufficient Washing: Inadequate washing can leave behind unbound enzyme conjugate, resulting in a high background signal. Ensure that the washing steps are performed thoroughly and that all wells are completely aspirated between washes.[1][2][3]
-
Contaminated Reagents: Contamination of buffers or substrate solutions can lead to non-specific signal. Use fresh, high-quality reagents and sterile technique when preparing solutions.[4]
-
Cross-Contamination: Splashing between wells during reagent addition or washing can cause cross-contamination. Pipette carefully and avoid overfilling wells.[5]
-
Incorrect Antibody/Conjugate Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding. Optimize the concentrations of these reagents through titration.[2][4]
-
Prolonged Incubation Times or High Temperature: Excessive incubation times or temperatures can increase non-specific binding. Adhere to the incubation times and temperatures specified in the assay protocol.[1][4]
-
Inadequate Blocking: Incomplete blocking of the microplate wells can leave sites for non-specific binding of the antibody or conjugate. Ensure that the blocking step is performed according to the protocol, and consider increasing the blocking time or using a different blocking agent if the problem persists.[2]
Question: Why is there a weak or no signal in my assay?
Answer:
A weak or absent signal in a competitive ELISA can prevent the accurate quantification of testosterone or DHT. The following are potential causes and their corresponding solutions:
-
Omission or Incorrect Order of Reagents: Ensure all reagents were added in the correct sequence as specified by the protocol.[3][6]
-
Expired or Improperly Stored Reagents: Reagents that are past their expiration date or have been stored incorrectly may have lost their activity. Check the expiration dates and storage conditions of all kit components.[3]
-
Insufficient Incubation Time: Inadequate incubation times can lead to incomplete binding of the antibodies and conjugate. Follow the recommended incubation times in the protocol.[1][7]
-
Incorrect Antibody/Conjugate Dilution: An overly diluted primary antibody or enzyme conjugate will result in a weak signal. Double-check the dilution calculations and ensure proper pipetting technique.[1]
-
Problem with the Standard: The standard may have been improperly reconstituted or degraded. Use a fresh vial of the standard and ensure it is reconstituted correctly.[6]
-
Inactive Enzyme Conjugate or Substrate: The enzyme conjugate (e.g., HRP) or the substrate may be inactive. Prepare fresh solutions and ensure they are protected from light.[7]
Question: Why are my replicate results showing high variability (poor precision)?
Answer:
High variability between replicate wells compromises the reliability of your results. Here are common reasons for poor precision and how to address them:
-
Inaccurate Pipetting: Inconsistent pipetting technique is a major source of variability. Ensure your pipettes are calibrated and use proper technique, such as pre-rinsing tips and consistent dispensing speed.[1][3]
-
Inadequate Mixing of Reagents: Failure to thoroughly mix reagents before use can lead to inconsistent concentrations across the plate. Ensure all reagents are well-mixed before pipetting into the wells.[1]
-
Plate Washing Inconsistency: Uneven washing across the plate can result in variable background and signal. An automated plate washer can improve consistency. If washing manually, ensure all wells are treated identically.[4][8]
-
Temperature Gradients: Temperature differences across the microplate during incubation can affect reaction rates and lead to variability. Ensure the plate is incubated at a uniform temperature.[4]
-
Edge Effects: Wells at the edge of the plate can be more susceptible to temperature fluctuations and evaporation, leading to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in testosterone and DHT immunoassays?
A1: The main sources of interference are:
-
Cross-reactivity: Structurally similar endogenous or exogenous steroids can bind to the assay antibody, leading to falsely elevated results.[9][10][11]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, saliva) can interfere with the antibody-antigen binding, causing either suppression or enhancement of the signal.[12][13][14]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal immunoglobulins used in the assay, leading to erroneous results.[1][15][16]
Q2: How can I determine if my immunoassay is affected by cross-reactivity?
A2: You can assess cross-reactivity by testing potentially interfering compounds in the assay. This involves running the assay with known concentrations of the suspected cross-reactant and observing if it generates a signal. Manufacturers' kit inserts often provide a list of cross-reactivity percentages for common steroids.[6][10]
Q3: What is the best way to mitigate matrix effects?
A3: Several strategies can be employed to reduce matrix effects:
-
Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances.[14]
-
Sample Extraction: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to purify the sample and remove interfering components before the immunoassay.
-
Spike and Recovery Analysis: This experiment helps determine if the sample matrix is interfering with the detection of the analyte.[17][18]
-
Linearity of Dilution: This test assesses whether the measured concentration of the analyte is proportional to the sample dilution, which can indicate the presence of matrix effects.[18][19]
Q4: What are heterophile antibodies and how can I block their interference?
A4: Heterophile antibodies are human antibodies that can bind to the antibodies from other species (e.g., mouse, rabbit) used in immunoassays, causing false positive or negative results.[1][16] Their interference can be minimized by using commercially available heterophile antibody blockers, which are proprietary mixtures of immunoglobulins that are added to the sample diluent.[20][21]
Q5: When should I consider using a more specific method like LC-MS/MS?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement due to its high specificity and accuracy.[1][15] You should consider using LC-MS/MS when:
-
Your immunoassay results are inconsistent with the clinical picture.
-
You are measuring low concentrations of testosterone or DHT, as immunoassays can be less accurate at the lower end of the measurement range.[19]
-
You are working with a complex sample matrix that is known to cause significant interference in immunoassays.
-
Your research requires the highest level of accuracy and specificity.
Data Presentation: Cross-Reactivity in Testosterone and DHT Immunoassays
The following tables summarize the cross-reactivity of various steroids in commercially available testosterone and DHT immunoassays. It is important to note that cross-reactivity can vary between different assay kits and manufacturers.
Table 1: Cross-Reactivity of Various Steroids in a Testosterone Immunoassay (Roche Elecsys Testosterone II) [10][11][12]
| Compound | % Cross-Reactivity |
| Strong Cross-Reactivity (≥5%) | |
| Methyltestosterone | High |
| Norethindrone | High |
| Boldenone | High |
| 19-Norclostebol | High |
| Dianabol | High |
| Normethandrolone | High |
| 11β-Hydroxytestosterone | High |
| Weak Cross-Reactivity (0.5-4.9%) | |
| Androstenedione | Weak |
| Nandrolone | Weak |
| Very Weak Cross-Reactivity (0.05-0.49%) | |
| DHEA | Very Weak |
| Progesterone | Very Weak |
| Not Cross-Reactive (<0.05%) | |
| Cortisol | Not Cross-Reactive |
| Estradiol | Not Cross-Reactive |
Table 2: Cross-Reactivity of Testosterone in a DHT Immunoassay [6][15]
| Testosterone Concentration (pg/mL) | Measured DHT Concentration (pg/mL) | % Cross-Reactivity |
| 2500 | >2500 | >99% |
| 1250 | 1230 | 98% |
| 625 | 450 | 72% |
| 312.5 | 185 | 59% |
| 156.25 | 60 | 38% |
| 78.13 | 25 | 32% |
| 39.06 | 7 | 18% |
Note: The manufacturer of this particular DHT immunoassay reported a cross-reactivity of 8.7% for testosterone.[6]
Experimental Protocols
Detailed methodologies for key validation and troubleshooting experiments are provided below.
Protocol 1: Solid-Phase Extraction (SPE) of Testosterone from Serum [22][23]
Objective: To purify testosterone from serum samples, removing potential interferences prior to immunoassay analysis.
Materials:
-
SPE cartridges (e.g., Oasis MAX μElution Plates)
-
Serum samples
-
Internal standard (e.g., Testosterone-13C3)
-
Ammonia solution
-
Zinc sulfate solution
-
Methanol
-
Deionized water
-
SPE vacuum manifold
-
Collection plate
Procedure:
-
Sample Pre-treatment: Dilute serum samples with a solution containing the internal standard, ammonia, zinc sulfate, and methanol in water.
-
Centrifugation: Centrifuge the pre-treated samples to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a high pH wash solution (e.g., ammonia in 20% methanol) to remove interfering substances.
-
Elution: Elute the testosterone from the cartridges with methanol followed by water into a clean collection plate.
-
Analysis: The eluted sample is now ready for immunoassay analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of DHT from Plasma [24][25]
Objective: To extract DHT from plasma samples using an organic solvent to separate it from interfering substances.
Materials:
-
Plasma samples
-
Organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or Speedvac
-
Assay buffer
Procedure:
-
Solvent Addition: Add the organic solvent to the plasma sample in a glass test tube at a ratio of 5:1 (solvent:sample).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate by standing for 5 minutes or by centrifugation.
-
Collection of Organic Phase: Carefully transfer the upper organic layer containing the extracted DHT to a clean test tube. For maximum recovery, this step can be repeated.
-
Solvent Evaporation: Evaporate the organic solvent to dryness using a stream of nitrogen or a Speedvac.
-
Reconstitution: Reconstitute the dried extract in a known volume of the immunoassay's assay buffer.
-
Analysis: The reconstituted sample is ready for analysis in the DHT immunoassay.
Protocol 3: Spike and Recovery Analysis [14][17][18][26]
Objective: To determine if the sample matrix interferes with the accurate measurement of the analyte.
Procedure:
-
Sample Preparation: Prepare three sets of samples:
-
Neat Sample: The biological sample without any added analyte.
-
Spiked Sample: The biological sample with a known amount of the analyte (e.g., testosterone standard) added ("spiked"). The amount of spiked analyte should result in a concentration that falls within the middle of the standard curve range.
-
Control Spike: The same known amount of analyte spiked into the assay diluent.
-
-
Assay Performance: Run the neat sample, spiked sample, and control spike in the immunoassay according to the kit protocol.
-
Calculation of Recovery:
-
Measure the concentration of the neat sample.
-
Measure the concentration of the spiked sample.
-
Measure the concentration of the control spike.
-
Calculate the % Recovery using the following formula: % Recovery = [(Measured concentration of spiked sample - Measured concentration of neat sample) / Concentration of control spike] x 100
-
-
Interpretation: An acceptable recovery is typically between 80-120%.[17][18] Recoveries outside this range suggest that the sample matrix is interfering with the assay.
Protocol 4: Linearity of Dilution Assessment [18][19][27]
Objective: To assess if the immunoassay can accurately measure the analyte in serially diluted samples, which indicates the absence of matrix interference.
Procedure:
-
Sample Selection: Choose a sample with a high endogenous concentration of the analyte or spike a sample with a known high concentration of the analyte.
-
Serial Dilution: Perform a series of dilutions of the sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay Performance: Run the undiluted and serially diluted samples in the immunoassay.
-
Calculation and Interpretation:
-
Determine the concentration of the analyte in each dilution from the standard curve.
-
Multiply the measured concentration of each diluted sample by its dilution factor to obtain the "dilution-corrected" concentration.
-
Compare the dilution-corrected concentrations across the dilution series. If the assay is linear, the dilution-corrected concentrations should be consistent (typically within ±20% of each other).[19] A lack of linearity suggests matrix interference.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to immunoassay interference.
Caption: Major sources of interference in immunoassays.
Caption: A logical workflow for troubleshooting immunoassay issues.
Caption: The principle of a competitive immunoassay.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biovendor.com [biovendor.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. seracare.com [seracare.com]
- 14. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woongbee.com [woongbee.com]
- 18. biosensis.com [biosensis.com]
- 19. cygnustechnologies.com [cygnustechnologies.com]
- 20. biosensis.com [biosensis.com]
- 21. biosensis.com [biosensis.com]
- 22. waters.com [waters.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. medpace.com [medpace.com]
- 25. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 26. pblassaysci.com [pblassaysci.com]
- 27. ncs-conference.org [ncs-conference.org]
Technical Support Center: Dihydrotestosterone (DHT) Extraction from Tissue
Welcome to the technical support center for optimizing the extraction efficiency of dihydrotestosterone (DHT) from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Troubleshooting Guide
Encountering variability in your DHT extraction? This guide provides solutions to common problems that can arise during the tissue extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DHT Yield | Incomplete tissue homogenization. | Ensure tissue is thoroughly homogenized on ice using a suitable method (e.g., bead beating, sonication). Visually confirm the absence of large tissue fragments. |
| Inefficient extraction solvent. | Optimize the solvent system. Consider using methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), ensure the appropriate cartridge (e.g., C18) is selected and conditioned correctly.[1][2][3] | |
| Suboptimal phase separation during LLE. | Centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes at 4°C) to ensure a clear separation of the aqueous and organic layers.[4][5] | |
| DHT degradation. | Keep samples on ice throughout the extraction process and store them at -80°C for long-term storage to prevent degradation.[3][6] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all pipetting, vortexing, and incubation times. Use a consistent protocol for all samples. |
| Heterogeneity of the tissue sample. | Ensure the tissue is minced and mixed thoroughly before taking aliquots for homogenization. For larger, non-uniform tissues, consider pooling and homogenizing a larger sample before aliquoting. | |
| Presence of interfering substances (matrix effects). | Incorporate a sample cleanup step. For LLE, a second extraction with a different solvent can be beneficial. For SPE, ensure proper washing steps are included to remove interfering compounds.[1][7] | |
| Poor Chromatographic Peak Shape (LC-MS/MS) | Sample contamination. | Ensure all tubes and solvents are of high purity. Filter the final extract before injection into the LC-MS/MS system. |
| Incomplete solvent evaporation and reconstitution. | Ensure the solvent is completely evaporated under a gentle stream of nitrogen before reconstituting in the mobile phase.[2] Incomplete reconstitution can also be a factor. Vortex thoroughly after adding the reconstitution solvent.[5] | |
| Low Sensitivity in Quantification | Inefficient ionization of DHT. | Consider derivatization of DHT to enhance its ionization efficiency in the mass spectrometer.[1][2][3] |
| Suboptimal LC-MS/MS parameters. | Optimize the mass spectrometry settings, including the precursor and product ions for DHT, as well as the collision energy. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting DHT from fatty tissues?
For fatty tissues, a liquid-liquid extraction (LLE) with a solvent system designed to minimize lipid co-extraction is recommended. A common approach is to use acetonitrile for initial homogenization and steroid solubilization, followed by a hexane wash to remove lipids.[5] The acetonitrile phase, which contains the steroids, is then collected for further processing.
Q2: Should I use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for my samples?
The choice between LLE and SPE depends on your specific needs. LLE is often simpler and more cost-effective for smaller numbers of samples.[8] SPE can provide cleaner extracts, which is particularly important for sensitive downstream applications like LC-MS/MS, and can be automated for higher throughput.[7][9]
Q3: How can I determine the efficiency of my DHT extraction?
To determine extraction efficiency, you can spike a known amount of a stable isotope-labeled DHT internal standard (e.g., DHT-D3) into your sample before homogenization.[1] By comparing the amount of the internal standard recovered to the amount initially added, you can calculate the extraction efficiency.
Q4: Is derivatization necessary for DHT quantification by LC-MS/MS?
While not always mandatory, derivatization can significantly improve the sensitivity of DHT detection by enhancing its ionization efficiency.[1][2][3] This is particularly useful when expecting very low concentrations of DHT in your tissue samples.
Q5: What are the critical storage conditions for tissue samples and extracts?
Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation of DHT.[10] Extracted samples should be stored in a desiccator at -20°C or lower to prevent degradation and moisture accumulation.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DHT from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Tissue sample (up to 100 mg)
-
Internal standard (e.g., DHT-D3)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methyl tert-butyl ether (MTBE)
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase for LC-MS/MS)
Procedure:
-
Weigh the frozen tissue sample.
-
Add a known amount of the internal standard to the tissue.
-
Add ice-cold PBS (e.g., 1 mL per 100 mg of tissue) and homogenize thoroughly on ice.
-
Add 2 mL of MTBE to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and pool the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex for 1 minute to ensure complete dissolution.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) of DHT from Tissue Homogenate
This protocol provides a general framework for SPE cleanup of a tissue extract.
Materials:
-
Tissue homogenate (from Protocol 1, step 3)
-
SPE cartridges (e.g., C18, 200 mg)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 20% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not let the cartridge dry out.
-
Load the sample: Load the tissue homogenate onto the conditioned cartridge.
-
Wash the cartridge: Pass 3 mL of the wash solution through the cartridge to remove polar impurities.
-
Elute DHT: Elute the DHT with 2 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried extract in a known volume of reconstitution solvent.
-
Analyze the sample: The sample is now ready for analysis.
Visualizations
Caption: Workflow for DHT extraction from tissue.
Caption: Troubleshooting logic for DHT extraction.
References
- 1. msacl.org [msacl.org]
- 2. Simultaneous determination of this compound and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of testosterone and this compound in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. arborassays.com [arborassays.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Variability in DHT-Induced Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal models of Dihydrotestosterone (DHT)-induced pathologies.
Troubleshooting Guides
Issue 1: High Variability in Prostate Size in DHT-Induced Benign Prostatic Hyperplasia (BPH) Models
-
Question: We are observing significant differences in prostate weight among our control group animals in our BPH study. What could be the cause, and how can we mitigate this?
Answer: Variability in prostate volume in control animals is a known issue and can stem from several factors. Within-patient variability in humans can be substantial, and similar factors can affect animal models. Age is a primary driver of prostate growth, with volume increasing significantly over time.
Troubleshooting Steps:
-
Age-Matching: Ensure all animals in the study are precisely age-matched. Even small differences in age at the start of the study can lead to significant variations in prostate size by the endpoint.
-
Genetic Homogeneity: Use a genetically homogenous inbred strain of rodents to minimize genetic contributions to variations in prostate development.
-
Baseline Measurements: If experimentally feasible, consider obtaining baseline prostate volume measurements via imaging techniques before DHT administration to normalize endpoint data to the individual's starting point.
-
Environmental Consistency: House animals under standardized conditions (e.g., temperature, light-dark cycle, diet) to reduce environmental influences on hormonal status and growth.
-
Issue 2: Inconsistent or Patchy Hair Loss in DHT-Induced Androgenetic Alopecia (AGA) Models
-
Question: Our DHT-treated mice are showing inconsistent and patchy hair loss, making it difficult to quantify the alopecic phenotype. What are the likely causes and solutions?
Answer: The induction of consistent hair loss in AGA models can be challenging. The response to DHT is dependent on the activation of androgen receptors (AR) in the dermal papilla of hair follicles. The concentration of DHT and the timing of administration relative to the hair cycle are critical.
Troubleshooting Steps:
-
Hair Cycle Synchronization: Ensure that the dorsal hair of the mice is in the telogen (resting) phase before starting DHT treatment. This can be achieved by depilation (waxing or shaving) and waiting for a consistent regrowth and subsequent entry into telogen.
-
DHT Concentration: The effect of DHT on hair growth is dose-dependent. High concentrations can inhibit hair growth, while lower concentrations may paradoxically promote it. It is crucial to perform a dose-response study to determine the optimal DHT concentration for inducing alopecia in your specific mouse strain. For example, in C57BL/6 mice, a high dose of 10-6 mol/L DHT has been shown to inhibit hair follicle growth.
-
Route and Frequency of Administration: The method of DHT delivery can impact consistency. Subcutaneous injections or slow-release pellets are common methods. Ensure the administration technique is consistent across all animals. Daily subcutaneous injections have been used effectively to induce an AGA-like phenotype.
-
Vehicle Control: The vehicle used to dissolve and administer DHT should be carefully chosen and tested to ensure it does not have any independent effects on hair growth. A common vehicle is a mixture of DMSO and corn oil.
-
Issue 3: Unexpected Metabolic Phenotypes or High Variability in Metabolic Parameters
-
Question: We are observing unexpected weight gain and high variability in glucose tolerance tests in our DHT-treated animals intended for a metabolic syndrome study. How can we address this?
Answer: DHT administration can lead to obesity and altered lipid metabolism, but the extent of these effects can be variable. Diet plays a significant role in exacerbating the metabolic effects of DHT.
Troubleshooting Steps:
-
Dietary Control: The composition of the diet is a critical factor. A high-fat diet can significantly worsen the metabolic dysregulation induced by DHT. Use a standardized, controlled diet for all experimental and control groups to minimize diet-induced variability.
-
Acclimatization Period: Allow for a sufficient acclimatization period after animal arrival and before the start of the experiment. This helps to stabilize their baseline metabolic state.
-
Fasting Time: For metabolic tests like glucose and insulin tolerance tests, strictly control the fasting duration for all animals, as even small variations can significantly impact the results.
-
Stress Reduction: Stress can influence metabolic parameters. Handle animals consistently and minimize stressors in their environment.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended methods for DHT administration in rodents?
A1: The two most common and effective methods for DHT administration are subcutaneous injections and the implantation of slow-release pellets.
-
Subcutaneous Injections: This method allows for precise daily dosing. DHT is typically dissolved in a vehicle like sesame oil or a DMSO/corn oil mixture.
-
Slow-Release Pellets: These are implanted subcutaneously and provide a continuous release of DHT over a specified period (e.g., 90 days). This method reduces the stress of daily injections.
-
Validation & Comparative
Dihydrotestosterone vs. Testosterone: A Comparative Guide to Their Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences between dihydrotestosterone (DHT) and testosterone is critical for targeting androgen-regulated pathways in various physiological and pathological contexts. While both are vital androgens, their distinct signaling mechanisms, potencies, and metabolic fates lead to differential biological effects. This guide provides an objective comparison of their signaling pathways, supported by quantitative data and detailed experimental protocols.
Signaling Pathways: Classical and Non-Classical Mechanisms
Both testosterone and its more potent metabolite, DHT, exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2] However, the intricacies of their interactions with the AR and subsequent downstream events, including both genomic and non-genomic pathways, reveal key distinctions.
The Classical (Genomic) Signaling Pathway
The canonical androgen signaling pathway involves the binding of androgens to the AR in the cytoplasm, leading to a cascade of events that ultimately modulates gene expression.
-
Ligand Binding and Receptor Activation: Testosterone, the main circulating androgen, can enter target cells and bind directly to the AR.[1] In many tissues, including the prostate, external genitalia, and skin, testosterone is first converted to DHT by the enzyme 5α-reductase.[2][3] DHT binds to the AR with a higher affinity and dissociates more slowly than testosterone.[1][4]
-
Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).[1][4]
-
Nuclear Translocation and Dimerization: The activated androgen-AR complex then translocates to the nucleus, where it dimerizes.[4]
-
DNA Binding and Gene Transcription: The AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes.[5] This binding, along with the recruitment of coactivator proteins, initiates the transcription of androgen-responsive genes, leading to protein synthesis and subsequent physiological effects.[1]
Figure 1: Classical Androgen Signaling Pathway.
The Non-Classical (Non-Genomic) Signaling Pathway
In addition to the classical genomic pathway, androgens can also elicit rapid cellular responses through non-genomic mechanisms that do not directly involve gene transcription.[6][7] These effects are often mediated by a subpopulation of AR located at the cell membrane or within the cytoplasm.[8]
Non-genomic signaling can involve:
-
Activation of Kinase Cascades: Androgens can rapidly activate signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[2][9]
-
Modulation of Intracellular Calcium: Testosterone has been shown to induce rapid increases in intracellular calcium levels ([Ca2+]i) through G-protein coupled receptors and activation of phospholipase C (PLC).[2][8]
-
Distinct DHT-Mediated Non-Genomic Actions: Some studies suggest that DHT, but not testosterone, can elicit rapid changes in intracellular calcium by interacting with the EGF receptor (EGFR) signaling pathway in certain cell types.[10]
Figure 2: Non-Classical Androgen Signaling Pathways.
Quantitative Comparison of Testosterone and this compound
The differential effects of testosterone and DHT can be largely attributed to their distinct biochemical properties and interactions with the AR. DHT is generally considered a more potent androgen.[11]
| Parameter | Testosterone | This compound (DHT) | Reference |
| Binding Affinity to AR | Lower | ~2-10 times higher than testosterone | [1][4][10] |
| Dissociation Rate from AR | Faster | ~5 times slower than testosterone | [1][4] |
| Potency | Less potent | ~2.4-3 times more potent than testosterone | [10][12] |
| Circulating Levels (Men) | High (e.g., 300-1000 ng/dL) | ~7-10 fold lower than testosterone | [3] |
| Intraprostatic Levels | Lower | ~5-10 fold higher than testosterone | [3] |
Experimental Protocols
To quantitatively assess the differences in androgen signaling, researchers commonly employ receptor binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinities of testosterone and DHT for the androgen receptor.
Objective: To measure the ability of unlabeled testosterone and DHT to compete with a radiolabeled ligand for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)[13]
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)[13]
-
Unlabeled testosterone and DHT
-
Assay buffer (e.g., TEDG buffer)[13]
-
Scintillation cocktail[13]
-
Scintillation counter[13]
Protocol:
-
Preparation of AR: Prepare cytosol from rat ventral prostates.[13]
-
Incubation: In assay tubes, combine the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either unlabeled testosterone or DHT.[13] Include a control with only the radiolabeled ligand (total binding) and another with an excess of unlabeled ligand (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[13]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can be determined by comparing the IC50 values.
Reporter Gene Assay for AR Transcriptional Activity
This assay measures the ability of testosterone and DHT to activate the transcriptional activity of the AR.[14]
Objective: To quantify the dose-dependent activation of a reporter gene under the control of AREs in response to testosterone and DHT.
Materials:
-
A suitable cell line (e.g., PC-3 or LNCaP cells)[15]
-
An AR expression vector (if the cell line does not endogenously express AR)[14]
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) downstream of a promoter with AREs[15][16]
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization[15]
-
Transfection reagent[14]
-
Testosterone and DHT
-
Luminometer or fluorometer
Protocol:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the AR expression vector (if needed), the ARE-reporter plasmid, and the normalization control plasmid.[14][15]
-
Hormone Treatment: After transfection, treat the cells with varying concentrations of testosterone or DHT for a specified period (e.g., 24 hours).[15]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity) and the control reporter.[15]
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the androgen concentration to generate dose-response curves. Calculate the EC50 (the concentration that produces 50% of the maximal response) for both testosterone and DHT to compare their potencies.
Figure 3: Experimental Workflow for a Reporter Gene Assay.
Conclusion
References
- 1. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel androgen signalling pathway uses this compound, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. Relative potency of testosterone and this compound in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
Unveiling Anti-Androgen Efficacy: A Comparative Guide to Validating Dihydrotestosterone Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the efficacy of anti-androgens on dihydrotestosterone (DHT) signaling. It includes supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and workflows.
This compound (DHT), a potent androgen, plays a crucial role in various physiological processes and is implicated in the progression of androgen-dependent diseases such as prostate cancer.[1][2] Anti-androgens, compounds that interfere with androgen signaling, are therefore critical therapeutic agents.[2] Their validation requires robust and reproducible experimental methods to assess their ability to counteract DHT's effects. This guide delves into the common assays and provides a comparative analysis of different anti-androgenic compounds.
Mechanisms of Anti-Androgen Action
Anti-androgens can disrupt DHT signaling through several mechanisms:
-
Androgen Receptor (AR) Antagonism: These compounds, such as bicalutamide, enzalutamide, apalutamide, and darolutamide, directly bind to the androgen receptor and prevent its activation by DHT.[3][4] This blockade inhibits the nuclear translocation of the AR, its binding to DNA, and the subsequent transcription of target genes.[3]
-
Inhibition of Androgen Synthesis: This category includes 5α-reductase inhibitors like finasteride and dutasteride, which block the conversion of testosterone to the more potent DHT.[5][6] Other agents, like abiraterone, inhibit enzymes such as CYP17A1, which are crucial for the synthesis of androgen precursors.[3][7]
Comparative Efficacy of Anti-Androgens
The effectiveness of different anti-androgens can be compared using various in vitro assays. The following tables summarize quantitative data from studies evaluating their impact on DHT-mediated processes.
Table 1: Inhibition of AR-Mediated Gene Transactivation
| Anti-Androgen | Cell Line | Target Gene | Concentration (µM) | Fold Change vs. R1881 Control | Citation |
| Bicalutamide | LNCaP | PSA | 10 | ~0.35 | [4] |
| Enzalutamide | LNCaP | PSA | 0.1, 1 | Reduction observed | [4] |
| Apalutamide | LNCaP | PSA | 10 | ~0.35 | [4] |
| Darolutamide | LNCaP | PSA | 10 | ~0.35 | [4] |
Table 2: Reduction of Androgen Receptor (AR) Protein Levels
| Anti-Androgen | Cell Line | Concentration (µM) | Fold Change in AR Protein Level | Citation |
| Bicalutamide | LNCaP | 10 | ~0.50 | [4] |
| Enzalutamide | LNCaP | 10 | ~0.50 | [4] |
| Apalutamide | LNCaP | 10 | ~0.50 | [4] |
| Darolutamide | LNCaP | 10 | ~0.50 | [4] |
| All tested anti-androgens | LAPC4 | 10 | ~0.30 | [4] |
Key Experimental Protocols for Validation
Accurate validation of anti-androgen efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the androgen receptor.
-
Materials:
-
Recombinant androgen receptor protein (hinge and ligand-binding domain).[8]
-
Radiolabeled ligand (e.g., [³H]-DHT).[9]
-
Test compounds and a reference competitor (e.g., unlabeled DHT).[8][9]
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2).[9]
-
96-well or 384-well plates suitable for scintillation counting.[8][10]
-
Scintillation proximity assay (SPA) beads or hydroxyapatite.[10][11]
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the AR protein with various concentrations of the test compound for a predetermined time (e.g., 2 minutes at 20°C).[11]
-
Add a fixed concentration of the radiolabeled ligand to the mixture and incubate to allow binding to reach equilibrium (e.g., 10 minutes at 20°C).[11]
-
Separate the bound from the unbound radioligand. For SPA, this occurs as the radioligand bound to the receptor-bead complex comes into proximity with the scintillant in the bead. For other methods, techniques like hydroxyapatite precipitation can be used to capture the receptor-ligand complex.[10][11]
-
Measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to androgens and anti-androgens.[12][13]
-
Materials:
-
A mammalian cell line that expresses the AR (e.g., PC3/AR, LNCaP, 22Rv1) or is co-transfected with an AR expression vector.[13][14][15]
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing Androgen Response Elements - AREs).[12][13][16]
-
Cell culture medium (e.g., DMEM-F12 without phenol red, supplemented with charcoal-stripped fetal bovine serum).[12][17]
-
DHT or another AR agonist (e.g., R1881) to induce AR activity.[12][13]
-
Test anti-androgen compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate.[12]
-
If using transient transfection, introduce the AR expression and luciferase reporter plasmids into the cells. For stable cell lines, this step is not necessary.[13][14]
-
After allowing the cells to adhere, treat them with the test compound in the presence of a fixed concentration of an AR agonist (e.g., 0.1 nM DHT).[12][17] Include appropriate controls (vehicle, agonist alone).
-
Incubate the cells for a specified period (e.g., 24 hours).[13][14]
-
Lyse the cells and add the luciferase assay reagent.[13]
-
Measure the luminescence using a luminometer.
-
A significant decrease in luciferase activity in the presence of the test compound compared to the agonist-only control indicates anti-androgenic activity.[12]
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This method quantifies the mRNA levels of androgen-responsive genes to assess the impact of anti-androgens on AR-mediated gene transcription.
-
Materials:
-
Androgen-responsive cell line (e.g., LNCaP, C4-2, LAPC4).[4]
-
Cell culture reagents.
-
AR agonist (e.g., R1881).[4]
-
Test anti-androgen compounds.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR master mix and primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene.[4]
-
Real-time PCR instrument.
-
-
Procedure:
-
Culture the cells and treat them with the AR agonist and/or test anti-androgens for a specific duration.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the data to determine the relative change in mRNA expression of the target genes in response to the treatments.
-
Visualizing the Pathways and Processes
To better understand the complex interactions in DHT signaling and its inhibition, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound (DHT) Signaling Pathway and Points of Anti-Androgen Intervention.
Caption: General Experimental Workflow for Validating Anti-Androgen Efficacy.
Caption: Logical Flow for the Validation of an Anti-Androgenic Compound.
References
- 1. Androgen - Wikipedia [en.wikipedia.org]
- 2. Antiandrogen - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer [frontiersin.org]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of an antiandrogen and a 5 alpha-reductase inhibitor: a further step towards total androgen blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of this compound synthesis in prostate cancer by combined frontdoor and backdoor pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Androgen Pathway - Report Lentivirus [gentarget.com]
- 17. “True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrotestosterone (DHT) Quantification: Mass Spectrometry vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate measurement of dihydrotestosterone (DHT), a potent androgen derived from testosterone, is critical for a wide range of studies, from endocrinology to oncology. The choice of quantification method can significantly impact experimental outcomes. This guide provides an objective comparison of the two primary techniques for DHT measurement: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassay, supported by performance data and detailed experimental protocols.
The fundamental difference between these two methods lies in their analytical principles. Immunoassays rely on the specific binding of antibodies to DHT, while LC-MS/MS utilizes the unique mass-to-charge ratio of the molecule for identification and quantification. This distinction leads to significant differences in specificity, sensitivity, and susceptibility to interference.
Performance Comparison: LC-MS/MS vs. Immunoassay
Liquid chromatography-tandem mass spectrometry is widely regarded as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[1] Immunoassays, while often more accessible and cost-effective, can be prone to cross-reactivity with other structurally similar steroids, potentially leading to overestimated DHT concentrations.[2][3]
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA/RIA) | Key Considerations |
| Specificity | Very High | Variable, prone to cross-reactivity | LC-MS/MS can distinguish between DHT and other structurally similar steroids, minimizing interference.[1] Immunoassays may show cross-reactivity, leading to falsely elevated results.[2][3] |
| Sensitivity (Lower Limit of Quantification) | High (e.g., 0.069 nmol/L, 6.0 pg/mL, 25 pg/mL)[4][5][6] | Moderate to High (e.g., 6.0 pg/mL)[5] | LC-MS/MS is generally superior for measuring low physiological concentrations of DHT, crucial in certain research contexts. |
| Accuracy & Precision (CV%) | High (Within- and between-run imprecision <5%)[7] | Variable (Can be higher, especially at low concentrations) | LC-MS/MS consistently demonstrates high precision and accuracy across a wide range of concentrations.[7] Immunoassay precision can be influenced by matrix effects and cross-reactivity. |
| Throughput | Lower, though can be improved with automation | High, suitable for large sample batches | Immunoassays are generally faster for processing a large number of samples.[8] |
| Cost | Higher initial instrument cost and operational expense | Lower cost per sample | The higher cost of LC-MS/MS may be justified by the need for high accuracy and specificity. |
| Expertise Required | Requires specialized technical expertise | Relatively straightforward to perform | LC-MS/MS requires skilled operators for method development, validation, and data analysis. |
The DHT Signaling Pathway
This compound exerts its biological effects primarily through the androgen receptor (AR). Upon binding to DHT in the cytoplasm, the AR undergoes a conformational change, translocates to the nucleus, and acts as a transcription factor, regulating the expression of target genes.[9] This pathway is crucial in various physiological processes, including male sexual development and prostate growth.[10] An alternative "backdoor" pathway for DHT synthesis also exists, which can be significant in certain physiological and pathological conditions.[11][12]
Caption: A simplified diagram of the canonical DHT signaling pathway.
Experimental Workflows
The methodologies for DHT quantification by LC-MS/MS and immunoassay involve distinct steps, from sample preparation to data analysis.
Mass Spectrometry (LC-MS/MS) Workflow
The LC-MS/MS workflow emphasizes rigorous sample purification to minimize matrix effects and ensure accurate quantification.
Caption: A general workflow for DHT quantification using LC-MS/MS.
Immunoassay (ELISA) Workflow
The immunoassay workflow is typically more streamlined, relying on the specificity of the antibody-antigen interaction.
Caption: A typical workflow for a competitive ELISA to measure DHT.
Experimental Protocols
Below are detailed methodologies for DHT measurement using both LC-MS/MS and a competitive ELISA.
LC-MS/MS Protocol
This protocol is a composite based on common practices and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of serum or plasma, add an internal standard (e.g., deuterated DHT).[6]
-
Perform liquid-liquid extraction with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[13]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the steroids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (if necessary):
-
To enhance ionization efficiency and sensitivity, the dried extract can be derivatized.[6] For example, by reacting with hydroxylamine to form oxime derivatives.[6]
-
After the reaction, the derivatization reagent is evaporated.
3. Reconstitution and Injection:
-
Reconstitute the dried residue in a solution compatible with the LC mobile phase (e.g., a mixture of methanol and water).[6]
-
Inject a specific volume of the reconstituted sample into the LC-MS/MS system.[14]
4. LC Separation:
-
Use a reverse-phase C18 or similar column for chromatographic separation.[14][15]
-
Employ a gradient elution with a mobile phase consisting of solvents like water with 0.1% formic acid and methanol.[15] This separates DHT from other sample components.
5. MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[7]
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both DHT and the internal standard to ensure specificity and accurate quantification.[13]
6. Data Analysis:
-
Generate a standard curve using known concentrations of DHT.
-
Quantify the DHT concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Immunoassay Protocol (Competitive ELISA)
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for DHT.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, and allow them to reach room temperature.[16]
-
Dilute the enzyme-labeled DHT (e.g., DHT-HRP conjugate) to its working concentration in assay buffer.[17]
2. Assay Procedure:
-
Pipette 50 µL of each standard, control, and sample into the appropriate wells of the anti-DHT antibody-coated microtiter plate.[5]
-
Add 100 µL of the working DHT-enzyme conjugate solution to each well.[5]
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature, often with gentle shaking.[16] This allows for the competitive binding between the DHT in the sample and the enzyme-labeled DHT for the limited antibody binding sites.[17]
3. Washing:
-
After incubation, wash the wells multiple times (e.g., three times) with 300 µL of diluted wash buffer per well to remove any unbound components.[16]
4. Substrate Reaction:
-
Add 150 µL of a chromogenic substrate (e.g., TMB) to each well.[5]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.[16] The intensity of the color will be inversely proportional to the amount of DHT in the sample.[17]
5. Stopping the Reaction and Measurement:
-
Stop the enzyme-substrate reaction by adding 50 µL of a stop solution (e.g., dilute acid) to each well.[5]
-
Measure the optical density (absorbance) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[16]
6. Calculation of Results:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DHT in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The choice between mass spectrometry and immunoassay for DHT quantification depends on the specific requirements of the research. For studies demanding the highest level of accuracy, specificity, and sensitivity, particularly when analyzing samples with low DHT concentrations, LC-MS/MS is the superior method.[18] However, for large-scale screening studies where high throughput and lower cost are primary considerations, immunoassays can be a valuable tool, provided their potential for cross-reactivity is acknowledged and controlled for. Researchers should carefully consider the advantages and limitations of each technique to ensure the generation of reliable and reproducible data.
References
- 1. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 2. Validation of a testosterone and this compound liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Testosterone and this compound Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. novamedline.com [novamedline.com]
- 6. msacl.org [msacl.org]
- 7. researchgate.net [researchgate.net]
- 8. Methodology for measuring testosterone, this compound and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. medpace.com [medpace.com]
- 16. benchchem.com [benchchem.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of Dihydrotestosterone and Synthetic Androgens: A Guide for Researchers
This guide provides a detailed in vitro comparison of the endogenous androgen, dihydrotestosterone (DHT), with a selection of synthetic androgens. It is intended for researchers, scientists, and drug development professionals working in fields related to endocrinology, oncology, and pharmacology. The following sections present quantitative data on androgen receptor binding and transcriptional activation, effects on cell proliferation, and detailed experimental protocols for the key assays cited.
Data Presentation: Quantitative Comparison of Androgen Activity
The following tables summarize the in vitro activity of DHT and various synthetic androgens, focusing on their interaction with the androgen receptor (AR) and subsequent cellular responses.
Table 1: Androgen Receptor (AR) Binding Affinity
This table presents the relative binding affinity (RBA), dissociation constant (Kd), and IC50 values for the binding of androgens to the androgen receptor. Lower Kd and IC50 values indicate higher binding affinity.
| Compound | Androgen Type | Relative Binding Affinity (RBA) (%) | Dissociation Constant (Kd) (nM) | IC50 (nM) | Cell/System Used |
| This compound (DHT) | Endogenous | 100 | 0.2 - 0.7 | 3.2 | Human Genital Skin Fibroblasts, Rat Prostate Cytosol |
| Methyltrienolone (R1881) | Synthetic | ~150-200 | 0.3 - 0.6 | - | Human Genital Skin Fibroblasts, Rat Prostate Cytosol |
| Nandrolone | Synthetic | ~125 | - | - | Rat Prostate/MCF-7 Cells |
| Tetrahydrogestrinone (THG) | Synthetic | ~172 | - | 1.86 | Human Androgen Receptor |
Table 2: Androgen Receptor (AR) Transcriptional Activation
This table displays the EC50 values, which represent the concentration of an androgen required to elicit a half-maximal transcriptional response in a reporter gene assay. Lower EC50 values signify greater potency in activating the androgen receptor.
| Compound | EC50 (nM) | Cell Line | Reporter System |
| This compound (DHT) | 0.1 - 1.0 | COS-7, T47D | MMTV-Luc, PSA Promoter |
| Methyltrienolone (R1881) | ~0.1 | CHO | MMTV-Luc |
| Nandrolone | ~0.3 | AR CALUX | Luciferase Reporter |
| Tetrahydrogestrinone (THG) | ~1.9 | - | - |
Table 3: Effects on Cell Proliferation
This table outlines the observed effects of DHT and synthetic androgens on the proliferation of various cancer cell lines. The response to androgens can be cell-type specific, with some lines exhibiting growth inhibition while others are stimulated.
| Compound | Cell Line | Effect on Proliferation |
| This compound (DHT) | LNCaP | Biphasic: Stimulatory at low conc., inhibitory at high conc.[1] |
| MCF-7 | Inhibitory | |
| T47-D | Inhibitory | |
| MDA-MB-435S | Inhibitory | |
| BT-20 | Inhibitory | |
| Methyltrienolone (R1881) | LNCaP | Inhibitory |
| Derivatives of 17α-methyl-testosterone | LNCaP | Inhibitory |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Receptor Source: Rat ventral prostate cytosol or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone ([³H]-R1881) or [³H]-DHT.
-
Test Compounds: this compound (DHT) and synthetic androgens of interest.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and the reference androgen (e.g., DHT).
-
In a 96-well plate, add a fixed concentration of the radioligand ([³H]-R1881) to each well.
-
Add the serially diluted test compounds or reference androgen to the wells.
-
Add the androgen receptor preparation to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using methods like hydroxylapatite or dextran-coated charcoal.
-
Add scintillation cocktail to the wells containing the receptor-bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., CHO, HeLa, PC-3) that does not endogenously express AR.
-
Expression Vector: A plasmid containing the human androgen receptor gene.
-
Reporter Vector: A plasmid containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compounds: DHT and synthetic androgens.
-
Lysis Buffer.
-
Luciferase or β-galactosidase assay substrate.
-
Luminometer or spectrophotometer.
Procedure:
-
Co-transfect the chosen cell line with the androgen receptor expression vector and the ARE-reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DHT. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells to release the cellular contents, including the reporter enzyme.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting light output (for luciferase) or color change (for β-galactosidase) using a luminometer or spectrophotometer.
-
The concentration of the compound that produces a half-maximal response (EC50) is determined.
Cell Proliferation Assay
This assay assesses the effect of androgens on the growth of androgen-sensitive cell lines.
Materials:
-
Cell Line: Androgen-responsive cell line (e.g., LNCaP, MCF-7).
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: DHT and synthetic androgens.
-
Proliferation Reagent: e.g., MTT, WST-1, or CellTiter-Glo®.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds or DHT. A vehicle control is also included.
-
Incubate the cells for a specified period (e.g., 3-7 days), allowing for cell proliferation.
-
Add the proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored or luminescent product by viable cells.
-
Measure the absorbance or luminescence using a microplate reader.
-
The change in cell number relative to the control is calculated to determine the proliferative or anti-proliferative effect of the compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vitro comparison of androgens.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflows for In Vitro Androgen Assays.
References
A Researcher's Guide to Dihydrotestosterone (DHT) ELISA Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrotestosterone (DHT), a potent androgen, is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for this purpose, but with a variety of commercial kits available, selecting the most appropriate one can be challenging. This guide provides a comparative overview of DHT ELISA kits from various manufacturers, summarizing their performance characteristics based on publicly available data.
Performance Characteristics of Commercially Available DHT ELISA Kits
The following table summarizes key performance metrics for DHT ELISA kits from a selection of manufacturers. This data is compiled from the manufacturers' product literature and should be used as a guide for initial kit selection. Independent validation in the end-user's laboratory is always recommended.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity (Lower Detection Limit) | Detection Range | Sample Types |
| Abcam | This compound ELISA Kit (ab283979) | Competitive | ≤ 54 pg/mL | 0.063 - 16 ng/mL | Serum, Plasma, Saliva, Urine, Milk |
| ALPCO | This compound (DHT) ELISA | Competitive | 17.0 pg/mL[1] | 25.0 - 2500 pg/mL[1] | Serum[1] |
| Biomatik | DHT (this compound) ELISA Kit (EKF57989) | Competitive | 23.438 pg/mL[2] | 39.063 - 2500 pg/mL[2] | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate[2] |
| Cloud-Clone Corp. | ELISA Kit for this compound (DHT) | Competitive | < 10.7 pg/mL[3] | 30.9 - 2500 pg/mL[3] | Serum, Plasma, Cell Culture Supernates, Other Biological Fluids[3] |
| Creative Diagnostics | This compound (DHT) ELISA Kit | Competitive | < 1.5 pg/mL[4] | 5 - 1600 pg/mL[4] | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants[4] |
| DRG International | DHT-optimized ELISA RUO | Competitive | 6.0 pg/mL[5] | 25 - 1500 pg/mL[5] | Serum, Plasma[5] |
| Elabscience | DHT(this compound) ELISA Kit (E-EL-0031) | Competitive | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatant, Other Biological Fluids[6] |
| ELK Biotechnology | DHT(this compound) ELISA Kit (ELK7979) | Competitive Inhibition | 13.7 pg/mL[7] | 39.07 - 2500 pg/mL[7] | Serum, Plasma, Cell Lysates, Cell Culture Supernates, Other Biological Fluids[7] |
| FineTest | DHT(this compound) ELISA Kit (EU2551) | Competitive | 23.438 pg/mL[8] | 39.063 - 2500 pg/mL[8] | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate, Other Liquid Samples[8] |
| Kamiya Biomedical | Human this compound (DHT) ELISA | Competitive | 1.0 pg/mL[9] | Not Specified | Not Specified |
| MyBioSource | Human this compound (DHT) ELISA Kit (MBS266535) | Sandwich | 31.2 pg/mL[10] | 31.2 - 2000 pg/mL[10] | Body Fluids, Tissue Homogenates, Secretions[10] |
| Thermo Fisher Scientific (Invitrogen) | This compound Competitive ELISA Kit (EEL221) | Competitive | Not Specified | Not Specified | Plasma, Serum[11][12] |
| Unnamed Kit (2014 Manual) | Direct this compound ELISA | Competitive | 6.0 pg/ml | Up to 2500 pg/ml[13] | Serum[13] |
Note: The assay type for most kits is a competitive ELISA. In this format, a lower signal indicates a higher concentration of DHT in the sample. The MyBioSource kit is listed as a sandwich ELISA, which typically involves a direct relationship between signal and analyte concentration.[10]
Experimental Protocols
A generalized protocol for a competitive DHT ELISA is outlined below. Researchers should always refer to the specific manufacturer's instructions provided with the kit for detailed procedures, as incubation times, reagent volumes, and washing steps may vary.
General Competitive ELISA Protocol
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[14] Reconstitute or dilute standards, detection antibodies, and wash buffers as instructed in the kit manual.
-
Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the antibody-coated microplate.[13]
-
Competitive Reaction: Add the enzyme-conjugated DHT (e.g., HRP-DHT) to each well.[15] Incubate the plate to allow competition between the DHT in the sample and the enzyme-conjugated DHT for binding to the immobilized antibody.
-
Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[13]
-
Substrate Addition: Add the TMB substrate solution to each well. The substrate will react with the enzyme (HRP) to produce a color change.[15]
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction. This will typically change the color of the solution (e.g., from blue to yellow).[16]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (commonly 450 nm) using a microplate reader.[17]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DHT in the unknown samples. The relationship between absorbance and concentration will be inverse.[17]
Visualizing the Experimental Workflow and Cross-Validation Logic
To aid in understanding the experimental process and the logic behind cross-validation, the following diagrams are provided.
Caption: General workflow for a competitive ELISA.
References
- 1. alpco.com [alpco.com]
- 2. biomatik.com [biomatik.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. store.drg-international.com [store.drg-international.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. DHT(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. mybiosource.com [mybiosource.com]
- 11. This compound ELISA Kits [thermofisher.com]
- 12. This compound Competitive ELISA Kit (EEL221) - Invitrogen [thermofisher.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. assaygenie.com [assaygenie.com]
- 15. ldn.de [ldn.de]
- 16. DHT(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 17. biovendor.com [biovendor.com]
A Comparative Guide to the Genomic and Non-Genomic Effects of Testosterone and Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genomic and non-genomic effects of the two primary androgens, testosterone and its more potent metabolite, dihydrotestosterone (DHT). Understanding the distinct and overlapping mechanisms of these hormones is critical for research in endocrinology, reproductive biology, and the development of targeted therapeutics for a range of androgen-dependent conditions.
Introduction
Testosterone (T) and this compound (DHT) are the principal male sex hormones, playing crucial roles in the development and maintenance of male characteristics.[1] While both androgens exert their effects by binding to the androgen receptor (AR), their physiological actions and the signaling pathways they trigger can differ significantly. These differences are largely attributed to variations in their binding affinity for the AR and their metabolic stability. This guide will delve into the classical genomic and the rapid non-genomic signaling pathways initiated by both hormones, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Testosterone and DHT
The following tables summarize key quantitative parameters that differentiate the activity of testosterone and DHT.
Table 1: Androgen Receptor Binding Affinity and Dissociation
| Parameter | Testosterone (T) | This compound (DHT) | Reference |
| Binding Affinity (Kd) | ~2-fold lower than DHT | Higher affinity for AR | [2] |
| Dissociation Rate | ~5-fold faster than DHT | Slower dissociation from AR | [2] |
Table 2: Relative Potency in Genomic Assays
| Assay | Relative Potency (DHT vs. T) | Key Findings | Reference |
| Prostate Weight Maintenance | 2.4 times more potent | DHT is more effective at maintaining prostate size. | [3] |
| Prostate Duct Lumen Mass | 2.4 times more potent | DHT shows greater efficacy in maintaining epithelial cell function. | [3] |
| Prevention of Apoptosis | Equipotent | Both androgens are equally effective at preventing programmed cell death in the prostate. | [3] |
| Reporter Gene Assay (Yeast) | Differential activation | Specific Androgen Response Elements (AREs) show varied responses to T vs. DHT. | [4] |
Signaling Pathways
The biological effects of testosterone and DHT are mediated through two principal types of signaling pathways: genomic and non-genomic.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the androgen to the intracellular androgen receptor, followed by translocation to the nucleus and modulation of gene transcription. This process typically occurs over hours to days.
References
- 1. Androgen - Wikipedia [en.wikipedia.org]
- 2. Androgens induce increases in intracellular calcium via a G protein-coupled receptor in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of testosterone vs. 5alpha-dihydrotestosterone by selective androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to Testosterone Versus Dihydrotestosterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of testosterone (T) and its more potent metabolite, 5α-dihydrotestosterone (DHT), on gene expression. While both androgens exert their effects primarily through the same androgen receptor (AR), emerging evidence indicates that they can induce distinct genomic responses, influencing different physiological and pathophysiological outcomes. This document synthesizes available data on their signaling pathways, presents a comparative summary of regulated genes, and provides detailed experimental protocols for researchers investigating these effects.
Androgen Signaling Pathway
Testosterone and DHT are the two major physiological androgens that regulate gene transcription by binding to and activating the androgen receptor. A key difference is the conversion of testosterone to the more potent DHT by the enzyme 5α-reductase in target tissues. DHT binds to the androgen receptor with a higher affinity and dissociates more slowly compared to testosterone, which can lead to a more stable receptor-ligand complex and amplified downstream signaling.[1]
Quantitative Data on Differential Gene Expression
Direct, genome-wide transcriptomic studies comparing testosterone and DHT treatments in the same experimental system are limited in publicly available literature. The following table is a synthesized summary based on data from studies that have characterized DHT-regulated genes, primarily in the LNCaP prostate cancer cell line, a widely used model for androgen signaling. While DHT is the primary androgen in the prostate, testosterone can also act directly on the AR.[2] The differential effects may arise from their distinct affinities for the AR and potentially from interactions with different co-regulators at specific androgen response elements (AREs) on the DNA.[3][4]
Note: This table compiles findings from multiple studies and is intended for comparative purposes. The specific set of regulated genes can be highly dependent on the cell type, treatment duration, and hormone concentration.
| Functional Category | Gene Symbol | Gene Name | Regulation by DHT | Regulation by Testosterone | Reference |
| Prostate-Specific Markers | KLK3 (PSA) | Kallikrein-related peptidase 3 | Upregulated | Upregulated (via DHT) | [5] |
| KLK2 | Kallikrein-related peptidase 2 | Upregulated | Not specified | [5] | |
| TMPRSS2 | Transmembrane protease, serine 2 | Upregulated | Not specified | [5] | |
| Cell Cycle & Proliferation | CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Upregulated | Not specified | [6] |
| CCND2 | Cyclin D2 | Downregulated | Not specified | [7] | |
| GADD45G | Growth Arrest and DNA Damage-inducible Gamma | Upregulated | Not specified | [6] | |
| Apoptosis Regulation | BCL2 | B-cell lymphoma 2 | Downregulated | Not specified | [7] |
| NIP3 | BCL2/adenovirus E1B 19 kDa-interacting protein 1 | Upregulated | Not specified | [7] | |
| Lipid & Steroid Metabolism | FASN | Fatty Acid Synthase | Upregulated | Not specified | [5] |
| SRD5A1 | Steroid 5 Alpha-Reductase 1 | Upregulated | Upregulated | [8] | |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Upregulated | Not specified | [9] | |
| Signal Transduction | FKBP5 | FK506 Binding Protein 5 | Upregulated | Not specified | [6] |
| APOD | Apolipoprotein D | Upregulated | Not specified | [9] |
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for comparing the transcriptomic effects of testosterone and DHT using RNA sequencing (RNA-seq).
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies analyzing androgen-regulated gene expression.[5][10][11]
Cell Culture and Androgen Treatment
-
Cell Lines: Androgen-responsive prostate cancer cell lines such as LNCaP or VCaP are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to androgen treatment, cells are cultured in a phenol red-free medium supplemented with 5-10% charcoal-stripped serum (CSS) for 48-72 hours. This process removes endogenous steroids and reduces basal AR activity.
-
Androgen Stimulation: After deprivation, the medium is replaced with fresh CSS-containing medium. Testosterone or DHT (typically dissolved in ethanol) is added to final concentrations ranging from 1 nM to 10 nM. A vehicle control (ethanol only) is run in parallel. Cells are incubated for a specified period, commonly 16 to 24 hours, before harvesting.
RNA Isolation
-
Lysis and Homogenization: Total RNA is extracted from harvested cells using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To eliminate contaminating genomic DNA, an on-column or in-solution DNase I digestion step is crucial.
-
Quality Control: The integrity and quantity of the isolated RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer or TapeStation, with a RIN > 8.0 generally considered suitable for RNA-seq. RNA concentration is measured using a fluorometric method like Qubit.
Library Preparation and RNA-Sequencing
-
mRNA Enrichment: For protein-coding gene expression analysis, messenger RNA (mRNA) is typically enriched from total RNA using oligo(dT)-coated magnetic beads to capture polyadenylated transcripts.
-
Library Construction: The enriched mRNA is fragmented, converted to cDNA, and ligated to sequencing adapters. Kits such as the NEBNext Ultra II Directional RNA Library Prep Kit are commonly used.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina NovaSeq or HiSeq, generating millions of short reads (e.g., 125 bp paired-end).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Trimming and Alignment: Adapters and low-quality bases are removed using software like Trimmomatic. The cleaned reads are then aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR, or pseudoaligned to the transcriptome using tools like Kallisto.
-
Differential Gene Expression: Read counts per gene are generated, and statistical analysis is performed using packages like DESeq2 or edgeR in R. This identifies genes that are significantly upregulated or downregulated between the treatment groups (e.g., DHT vs. vehicle, testosterone vs. vehicle, and DHT vs. testosterone) after adjusting for multiple testing (False Discovery Rate, FDR < 0.05).
-
Functional Analysis: Gene ontology (GO) and pathway enrichment analyses (e.g., GSEA, DAVID) are performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are significantly modulated by each androgen.
Conclusion
Testosterone and DHT, despite acting through the same receptor, can elicit distinct gene expression profiles. The higher potency of DHT is attributed to its stronger binding affinity for the androgen receptor.[1] This can lead to quantitative differences in the regulation of shared target genes and potentially the activation of unique transcriptional programs. The specific cellular context, including the expression levels of 5α-reductase and various AR co-regulators, is critical in determining the ultimate biological response to each androgen. For professionals in drug development, understanding these differential effects is crucial for designing targeted therapies for androgen-driven diseases like prostate cancer and for predicting the on-target and off-target effects of androgen receptor modulators.
References
- 1. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative potency of testosterone and this compound in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of testosterone vs. 5alpha-dihydrotestosterone by selective androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Transcriptomic characterization of the long-term this compound effects in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic variations associated with response to dutasteride in the treatment of male subjects with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces minor transcriptional alterations in genital skin fibroblasts of children with and without androgen insensitivity [jstage.jst.go.jp]
- 10. GEO Accession viewer [ncbi.nlm.nih.gov]
- 11. Comprehensive transcriptome data to identify downstream genes of testosterone signalling in dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Next Generation of Androgen Receptor Ligands: A Comparative Analysis of Binding Affinities
A deep dive into the binding characteristics of novel steroidal and non-steroidal compounds targeting the androgen receptor, benchmarked against the potent endogenous androgen, dihydrotestosterone (DHT). This guide offers researchers, scientists, and drug development professionals a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
The androgen receptor (AR), a crucial mediator of male sexual development and function, is a prime therapeutic target for a spectrum of conditions, ranging from prostate cancer to muscle-wasting diseases. The quest for novel compounds with improved efficacy and safety profiles has led to the development of a diverse array of steroidal and non-steroidal ligands. A key determinant of a compound's potential is its binding affinity for the AR. This guide provides a comparative analysis of the relative binding affinities of several novel compounds against this compound (DHT), the most potent natural ligand for the AR.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to the androgen receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value signifies a higher binding affinity. The following table summarizes the binding affinities of select novel compounds in comparison to DHT and testosterone.
| Compound | Compound Type | Binding Affinity (Ki) | IC50 | Relative Binding Affinity (RBA) vs. DHT |
| This compound (DHT) | Endogenous Androgen | ~0.2-1.0 nM[1] | 3.2 nM[2][3] | 100% |
| Testosterone | Endogenous Androgen | ~0.4-29 nM[1] | - | Lower than DHT[4] |
| Enobosarm (Ostarine/MK-2866) | Non-steroidal SARM | 3.8 nM[5][6] | - | High |
| LGD-4033 (Ligandrol) | Non-steroidal SARM | ~1 nM[7][8] | - | Very High |
| RAD140 (Testolone) | Non-steroidal SARM | 7 nM[1][9][10] | - | Higher than Testosterone[1][10] |
| Bicalutamide | Non-steroidal Antiandrogen | - | 160 nM - 190 nM[11] | Low |
| (S)-11 | Novel AR Antagonist | - | - | Higher than (R)-bicalutamide[12] |
| (R)-9 | Novel AR Antagonist | - | - | Higher than (S)-11[12] |
| HBP1-51 | Novel AR Agonist | - | 3.96 µM[13] | Lower than Enzalutamide |
| HBP1-58 | Novel AR Antagonist | - | 4.92 µM[13] | Lower than Enzalutamide |
| Novel Steroid 10a | Steroidal | - | Lower than DHT[2][3] | High |
| Novel Steroid 10c | Steroidal | - | Lower than DHT[2][3] | High |
Note: Binding affinity values can vary between studies due to different experimental conditions and assays used.
Visualizing the Androgen Receptor Signaling Pathway
The binding of an androgen to the androgen receptor initiates a cascade of events leading to changes in gene expression. This signaling pathway is fundamental to understanding the mechanism of action of both endogenous and synthetic ligands.
Caption: A diagram of the androgen receptor signaling pathway.
Experimental Protocols
The determination of relative binding affinity is predominantly achieved through competitive binding assays. Below are detailed methodologies for two common approaches.
Radioligand Competitive Binding Assay
This classic method measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
Objective: To determine the IC50 and subsequently the Ki of a novel compound for the androgen receptor.
Materials:
-
Purified human androgen receptor (or cell lysates containing the receptor).
-
Radiolabeled ligand (e.g., [³H]-DHT or [³H]-methyltrienolone (R1881)).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Preparation of Reagents:
-
Dilute the purified androgen receptor to a predetermined concentration in the assay buffer.
-
Prepare serial dilutions of the test compound and the unlabeled "cold" ligand (for determining non-specific binding).
-
Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd).
-
-
Incubation:
-
In a microplate or microcentrifuge tubes, combine the androgen receptor, radiolabeled ligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
Fluorescence Polarization (FP) Assay
This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the androgen receptor.
Objective: To determine the IC50 of a novel compound for the androgen receptor in a homogenous format.
Materials:
-
Purified human androgen receptor.
-
Fluorescently labeled androgen ligand (fluorescent probe).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Preparation of Reagents:
-
Dilute the androgen receptor and the fluorescent probe to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a microplate, add the fluorescent probe to all wells.
-
Add the test compound at different concentrations to the respective wells.
-
Initiate the binding reaction by adding the androgen receptor to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated from the parallel and perpendicular fluorescence intensities.
-
Plot the polarization values against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
This guide provides a foundational understanding of the relative binding affinities of emerging androgen receptor modulators. The presented data and protocols offer a valuable resource for researchers dedicated to the discovery and development of next-generation AR-targeted therapies.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enobosarm - Wikipedia [en.wikipedia.org]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- 7. benchchem.com [benchchem.com]
- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. moreplatesmoredates.com [moreplatesmoredates.com]
- 11. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Testosterone and Dihydrotestosterone in Inducing Androgenic Effects: A Guide for Researchers
An objective comparison of the androgenic potency of testosterone and its metabolite, dihydrotestosterone (DHT), supported by experimental data.
Testosterone and this compound are the two primary androgens responsible for the development and maintenance of male characteristics. While both hormones exert their effects through the same androgen receptor (AR), their potency and physiological roles differ significantly. This guide provides a detailed comparison of their androgenic effects, supported by quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to determine these potencies.
Molecular Basis of Differential Potency
This compound is enzymatically derived from testosterone through the action of 5α-reductase. This structural modification results in a molecule with a higher binding affinity and a slower dissociation rate from the androgen receptor compared to testosterone.[1] This enhanced interaction with the AR is the primary reason for DHT's greater androgenic potency.[2][3]
Quantitative Comparison of Androgenic Potency
The following table summarizes key quantitative parameters that highlight the differences in the androgenic potency of testosterone and DHT.
| Parameter | Testosterone | This compound (DHT) | Fold Difference (DHT vs. T) | Reference |
| AR Binding Affinity (Kd) | ~2-5 x 10-10 M | ~2-5 x 10-10 M (somewhat higher affinity) | ~1-2x | [4] |
| AR Dissociation Half-Life (t1/2) | ~15 hours | ~40 hours | ~2.7x slower dissociation | [4] |
| AR Transactivation (EC50) | 0.66 nM | 0.13 nM | ~5x more potent | [5] |
| In Vivo Prostate Weight Maintenance | Less Potent | 2.4x more potent | 2.4x | [6] |
Signaling Pathway and Experimental Workflows
To understand how these androgens function and how their potency is experimentally determined, the following diagrams illustrate the androgen signaling pathway and the workflows of key assays.
Caption: Androgen signaling pathway.
Caption: Competitive androgen receptor binding assay workflow.
Caption: Androgen receptor transactivation assay workflow.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This assay determines the relative binding affinity of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled testosterone and DHT
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare cytosol from rat ventral prostates homogenized in ice-cold TEDG buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the AR.
-
Assay Setup: In triplicate, set up assay tubes containing a fixed concentration of [³H]-R1881 and varying concentrations of either unlabeled testosterone or DHT. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb unbound androgens. Centrifuge to pellet the charcoal.
-
Measurement: Transfer the supernatant (containing the AR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
Androgen Receptor Transactivation Assay (Luciferase Reporter)
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., PC-3, LNCaP)
-
AR expression vector
-
Luciferase reporter vector containing androgen response elements (AREs)
-
Cell culture medium and supplements
-
Transfection reagent
-
Testosterone and DHT
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture cells in appropriate medium. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of testosterone or DHT. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for AR activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a lysis buffer. Add luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the androgen concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[7][8][9]
In Vivo Androgenic Effects
Studies in castrated rats have provided in vivo evidence for the differential potency of testosterone and DHT. In one such study, DHT was found to be 2.4 times more potent than testosterone in maintaining prostate weight.[6] However, both androgens were equipotent in preventing apoptosis in the prostate.[6] These findings suggest that while DHT is a more potent stimulator of prostate growth and function, testosterone is sufficient to maintain cell survival.
In human studies, the administration of DHT has been investigated for its effects on prostate tissue.[10] Furthermore, gene expression analyses in prostate cancer cell lines have shown that both testosterone and DHT can regulate the expression of androgen-responsive genes, such as prostate-specific antigen (PSA), although with differing potencies.[11][12]
Conclusion
The available experimental data consistently demonstrate that DHT is a more potent androgen than testosterone. This increased potency is primarily due to its higher binding affinity for and slower dissociation from the androgen receptor, leading to a more stable and transcriptionally active AR complex. This is reflected in both in vitro transactivation assays and in vivo studies on androgen-sensitive tissues like the prostate. Understanding these differences is crucial for researchers in the fields of endocrinology, drug development, and prostate cancer research.
References
- 1. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ro.co [ro.co]
- 3. This compound: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Evaluating the Specificity of Androgen Receptor Antagonists Against Dihydrotestosterone (DHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various androgen receptor (AR) antagonists in specifically targeting the potent natural ligand, dihydrotestosterone (DHT). The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and drug development purposes.
Competitive Binding Affinity of Androgen Receptor Antagonitors
The ability of an antagonist to compete with DHT for binding to the androgen receptor is a crucial measure of its potency and specificity. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) |
| Natural Ligand | ||||
| This compound (DHT) | Competitive Binding Assay | Hamster Prostate | 3.2[1] | - |
| First-Generation Antagonists | ||||
| Bicalutamide | Competition Binding Assay | LNCaP cells | 160[2] | - |
| Second-Generation Antagonists | ||||
| Enzalutamide | Competition Binding Assay | LNCaP cells | 21.4[2] | - |
| Enzalutamide | AR Luciferase Reporter Assay | - | 26[2] | - |
| Apalutamide | AR Luciferase Reporter Assay | - | 200[2] | - |
| Darolutamide | AR Luciferase Reporter Assay | - | 26[2] | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive binding assays and reporter gene assays.
Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand, such as [3H]-DHT, from the androgen receptor.
Objective: To determine the relative binding affinity of an antagonist for the androgen receptor.
Methodology:
-
Preparation of Receptor Source: A source of androgen receptors is prepared, typically from prostate cancer cell lysates (e.g., LNCaP) or purified recombinant AR protein.
-
Incubation: A constant concentration of radiolabeled DHT ([3H]-DHT) is incubated with the receptor source in the presence of varying concentrations of the unlabeled antagonist being tested.
-
Competition: The antagonist competes with [3H]-DHT for binding to the androgen receptor.
-
Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-bound [3H]-DHT is separated from the unbound [3H]-DHT. This can be achieved through methods like filtration or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-DHT is determined and expressed as the IC50 value.
Reporter Gene Assay
This cell-based assay measures the functional consequence of androgen receptor activation or inhibition.
Objective: To determine the ability of an antagonist to inhibit DHT-induced transcriptional activity of the androgen receptor.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC3) is transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).[3]
-
Treatment: The transfected cells are treated with a constant concentration of DHT to induce AR-mediated reporter gene expression. Concurrently, varying concentrations of the antagonist are added to assess their inhibitory effect.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer following the addition of a luciferin substrate.[4]
-
Data Analysis: The concentration of the antagonist that reduces the DHT-induced luciferase activity by 50% is calculated as the IC50 value. This reflects the functional antagonism of the compound.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Androgen Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow of a Competitive Androgen Receptor Binding Assay.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrotestosterone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of dihydrotestosterone (DHT) is a critical responsibility for researchers, scientists, and drug development professionals. As a Schedule III controlled substance and a potent androgen, DHT and its associated waste require meticulous handling to prevent environmental contamination and potential misuse. This guide provides essential, step-by-step procedures for the proper disposal of DHT in a laboratory setting, aligning with regulatory standards.
The disposal of this compound is governed by multiple regulatory bodies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The core principle for the disposal of controlled substance inventory is to render it "non-retrievable."[1][2] Incineration is the DEA's preferred method to meet this standard.[1][2] Furthermore, some formulations of testosterone-based products may be classified as hazardous waste by the EPA, necessitating adherence to specific hazardous waste regulations.[1][3]
Categorization of this compound Waste
Proper disposal begins with the correct categorization of the waste. DHT-related waste in a laboratory setting can be classified into the following streams:
-
Unused/Expired DHT Inventory: This includes pure DHT powder, stock solutions, and unopened vials. This category is considered "inventory" by the DEA and is subject to the most stringent disposal regulations.[2]
-
Contaminated Labware: This encompasses items that have come into direct contact with DHT, such as pipette tips, serological pipettes, culture plates, and empty vials.
-
Contaminated Personal Protective Equipment (PPE): This includes gloves, lab coats, and other protective gear worn during the handling of DHT.
-
Sharps: Needles and syringes used for the administration or handling of DHT solutions fall into this category and require specific disposal protocols.[4]
-
Aqueous and Solvent Waste: This includes buffers, media, and solvents that have been contaminated with DHT.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
Immediately segregate DHT waste from the general laboratory trash.
-
Use dedicated, clearly labeled, and leak-proof waste containers for each category of DHT waste.[5] Containers for hazardous drug waste should be colored differently from other laboratory waste bags.[5]
-
Label all containers with "HAZARDOUS DRUG WASTE ONLY" and include the name of the substance (this compound).[5]
2. Disposal of Unused/Expired DHT Inventory:
-
Unused or expired DHT inventory must be disposed of through a DEA-registered reverse distributor.[2]
-
Alternatively, disposal can be conducted by incineration, which must be witnessed by two authorized employees.[1]
-
Maintain meticulous records of all disposed DHT inventory, including the date, quantity, and method of disposal. These records must be available for DEA inspection.[6]
3. Disposal of Contaminated Labware and PPE:
-
Place all non-sharp contaminated labware and PPE into a designated hazardous drug waste container.[5]
-
These containers should be sealed when full and stored in a secure area until collection by a licensed hazardous waste disposal company.[5][7]
4. Disposal of Sharps:
-
Immediately after use, dispose of all needles and syringes in a puncture-resistant, FDA-cleared sharps container.[4]
-
Label the sharps container clearly as "HAZARDOUS DRUG WASTE - SHARPS."
-
Never attempt to recap, bend, or break needles.
-
When the sharps container is approximately three-quarters full, seal it securely for disposal.[4]
-
Disposal of the sealed sharps container must be handled by a licensed medical or hazardous waste vendor.
5. Disposal of Liquid Waste:
-
Aqueous and solvent waste contaminated with DHT should be collected in compatible, sealed, and clearly labeled hazardous waste containers.
-
The label should indicate "Hazardous Waste," the chemical constituents (including this compound and the solvent), and the approximate concentrations.
-
Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures regarding chemical waste pickup and disposal.[8] Do not pour DHT-contaminated waste down the drain.[1]
Quantitative Data Summary
While specific quantitative limits for DHT disposal are not broadly defined and often depend on local regulations and the specific waste facility, the following table summarizes key quantitative aspects mentioned in regulatory and safety guidelines.
| Parameter | Guideline | Citation |
| Witness Requirement for Inventory Disposal | 2 authorized employees | [1][6] |
| Sharps Container Fill Level | Do not exceed 3/4 full | [4] |
| Record Retention for Controlled Substance Disposal | At least 2 years | [6] |
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific policies and your local regulatory agencies for any additional requirements.
References
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. ph.health.mil [ph.health.mil]
- 4. Safe Needle Disposal 101 for Transgender People on HRT [folxhealth.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. slmfacilities.com [slmfacilities.com]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Handling Guide for Dihydrotestosterone (DHT)
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Dihydrotestosterone (DHT). Adherence to these protocols is critical for ensuring personal safety, preventing environmental contamination, and maintaining the integrity of experimental procedures. This compound is a potent androgen that is suspected of causing cancer and may damage fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE) Requirements
Proper personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact, as DHT may be harmful upon skin absorption.[3][4] The outer glove can be removed immediately if contaminated, protecting the inner layer and your skin. |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of DHT solutions, preventing potential eye irritation.[1][5] |
| Body Protection | A fully-fastened laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[3][4] |
| Respiratory Protection | An N95-rated (or higher) fitted respirator should be used when handling solid DHT outside a certified fume hood or if aerosolization is possible. | Prevents the inhalation of airborne particles of the potent compound.[4] |
Operational Plan: A Step-by-Step Guide for Handling DHT
This section outlines the procedural workflow for the safe handling of this compound, from receiving the compound to its final disposal.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and tightly sealed container, away from ignition sources if it is in a flammable solvent.[6]
-
Record the receipt date and relevant details in the laboratory's chemical inventory.
2. Preparation and Handling
-
Engineering Controls : All handling of solid DHT and the preparation of stock solutions must occur within a certified chemical fume hood to minimize inhalation risk.[4][7]
-
Work Surface : Before starting, cover the work surface with a disposable absorbent bench pad to contain any spills.[4]
-
Personal Hygiene : Always wash hands thoroughly before and immediately after handling the compound.[5] Do not eat, drink, or smoke in the handling area.[5]
-
Avoid Contact : Take extreme care to avoid direct contact with skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[3]
3. In Case of a Spill
-
Ensure adequate ventilation and wear all required PPE.[3]
-
For liquid spills, use an inert absorbent material to soak up the substance.[3]
-
Carefully collect the absorbent material and any contaminated debris into a designated, sealed hazardous waste container for disposal.[3]
-
Thoroughly clean and decontaminate the spill area.
4. Decontamination
-
Wipe down all work surfaces within the fume hood with a suitable decontaminating agent (e.g., 70% ethanol) after each use.[4]
-
Decontaminate all non-disposable equipment that has come into contact with DHT according to your institution's standard operating procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All disposal must comply with local, national, and international regulations.[6]
| Waste Type | Disposal Procedure | Rationale |
| Unused or Expired DHT | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.[5] | Prevents environmental contamination of waterways and soil. DHT is an environmental pollutant.[8][9] |
| Contaminated Labware (disposable) | Includes used gloves, absorbent pads, pipette tips, and other disposable items. Place these items in a clearly labeled, sealed hazardous waste container. | These items are considered contaminated and must be segregated from regular laboratory waste to protect waste handlers and prevent environmental release. |
| Empty Vials | Empty glass vials should be placed in a sharps container or a designated hazardous waste container for incineration.[8][9] Do not discard them in regular trash, as residual amounts of DHT can pose an environmental risk and broken glass is a physical hazard.[8][9] | Ensures that residual DHT is destroyed through incineration and protects waste management personnel from potential sharps injuries and chemical exposure.[8][9] |
| Contaminated Syringes and Needles | All sharps must be disposed of immediately in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste. | Prevents needlestick injuries and ensures that any residual DHT is managed as hazardous waste. |
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe management of DHT in a laboratory setting.
Caption: Workflow for Safe DHT Handling and Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
